molecular formula C24H19F2N3O4S B560136 Baloxavir CAS No. 1985605-59-1

Baloxavir

Katalognummer: B560136
CAS-Nummer: 1985605-59-1
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: FIDLLEYNNRGVFR-CTNGQTDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Baloxavir marboxil is a first-in-class, small molecule antiviral prodrug that is rapidly hydrolyzed in vivo to its active form, this compound acid (also known as S-033447) . This active metabolite is a potent inhibitor of the influenza virus's polymerase acidic (PA) protein, which possesses cap-dependent endonuclease (CEN) activity . This mechanism is distinct from that of neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel inhibitors . The compound's primary research value lies in its targeted disruption of the "cap-snatching" process, which is essential for viral transcription and replication . By selectively chelating the metal ions (Mg²⁺ or Mn²⁺) in the active site of the viral endonuclease, this compound acid blocks the initiation of mRNA synthesis, thereby effectively halting influenza virus proliferation . This makes it a critical tool for studying influenza A and B virus biology and for investigating novel antiviral strategies . This compound marboxil is for research applications only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027860
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985605-59-1
Record name Baloxavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOXAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Baloxavir Marboxil: A Deep Dive into the Inhibition of Influenza Virus Cap-Dependent Endonuclease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of baloxavir marboxil, a first-in-class antiviral agent for the treatment of influenza. We will delve into its molecular target, the inhibition of the cap-dependent endonuclease, and the resulting suppression of viral replication. This document will also explore the quantitative measures of its efficacy, the experimental protocols used to derive this data, and the known mechanisms of resistance.

Introduction: A Novel Approach to Influenza Treatment

This compound marboxil, commercially known as Xofluza®, represents a significant advancement in the management of acute uncomplicated influenza.[1] It is a prodrug that is rapidly hydrolyzed to its active form, this compound acid, which targets a key enzyme in the influenza virus replication cycle.[2][3] This unique mechanism of action sets it apart from neuraminidase inhibitors, the previous standard of care, and provides an effective treatment option against a broad range of influenza A and B viruses, including strains resistant to other antiviral medications.[4][5]

The Core Mechanism: Inhibition of Cap-Dependent Endonuclease

The influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A critical step in this process is the synthesis of viral messenger RNA (mRNA), which requires a "cap" structure at the 5' end to initiate protein synthesis. The virus obtains this cap through a process called "cap-snatching," where the viral cap-dependent endonuclease, a component of the polymerase acidic (PA) protein, cleaves the 5' end of host cell pre-mRNAs.[3][6]

This compound acid directly inhibits this cap-dependent endonuclease activity.[5] By binding to the active site of the endonuclease, this compound acid prevents the cleavage of host cell mRNA, thereby depriving the virus of the necessary primers for its own mRNA synthesis.[3] This effectively halts viral gene transcription and subsequent protein synthesis, leading to a rapid reduction in viral replication.[6]

BALOXAVIR_MECHANISM cluster_host_cell Host Cell cluster_virus_replication Influenza Virus Replication HOST_PRE_MRNA Host pre-mRNA (with 5' cap) HOST_RIBOSOME Host Ribosome HOST_PRE_MRNA->HOST_RIBOSOME Translation VIRAL_POLYMERASE Viral Polymerase (PA, PB1, PB2) HOST_PRE_MRNA->VIRAL_POLYMERASE Cleavage by Endonuclease HOST_PROTEIN Host Protein Synthesis HOST_RIBOSOME->HOST_PROTEIN CAPPED_PRIMER Capped RNA Fragment (Primer) VIRAL_POLYMERASE->CAPPED_PRIMER Cap-Snatching VIRAL_MRNA Viral mRNA CAPPED_PRIMER->VIRAL_MRNA Transcription VIRAL_PROTEIN Viral Protein Synthesis VIRAL_MRNA->VIRAL_PROTEIN PROGENY_VIRUS Progeny Virus VIRAL_PROTEIN->PROGENY_VIRUS This compound This compound Acid This compound->VIRAL_POLYMERASE Inhibits ENDONUCLEASE_ASSAY RECOMBINANT_PA Recombinant PA Protein INCUBATION Incubation RECOMBINANT_PA->INCUBATION FLUORESCENT_SUBSTRATE Fluorescently Labeled RNA Substrate FLUORESCENT_SUBSTRATE->INCUBATION BALOXAVIR_ACID This compound Acid (Varying Concentrations) BALOXAVIR_ACID->INCUBATION FLUORESCENCE_DETECTION Fluorescence Detection INCUBATION->FLUORESCENCE_DETECTION Cleavage releases fluorophore IC50_CALCULATION IC50 Calculation FLUORESCENCE_DETECTION->IC50_CALCULATION RESISTANCE_MECHANISM cluster_wildtype Wild-Type Virus cluster_resistant Resistant Virus PA_WT PA Endonuclease (I38) BINDING_WT High-Affinity Binding PA_WT->BINDING_WT BALOXAVIR_WT This compound Acid BALOXAVIR_WT->BINDING_WT INHIBITION_WT Inhibition of Replication BINDING_WT->INHIBITION_WT PA_MUTANT PA Endonuclease (I38T Substitution) BINDING_RESISTANT Reduced-Affinity Binding PA_MUTANT->BINDING_RESISTANT BALOXAVIR_RESISTANT This compound Acid BALOXAVIR_RESISTANT->BINDING_RESISTANT REPLICATION_CONTINUES Viral Replication Continues BINDING_RESISTANT->REPLICATION_CONTINUES DRUG_PRESSURE Drug Pressure DRUG_PRESSURE->PA_MUTANT Selection of Resistant Variants

References

A Technical Guide to the Cap-Dependent Endonuclease Inhibitor Function of Baloxavir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baloxavir marboxil represents a significant advancement in antiviral therapy for influenza, operating through a novel mechanism of action that distinguishes it from previous drug classes like neuraminidase inhibitors. As a prodrug, it is rapidly converted in vivo to its active form, this compound acid.[1][2] This active metabolite selectively targets and inhibits the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.[3][4][5] This inhibition halts the "cap-snatching" process, a critical step where the virus cleaves host cell pre-mRNAs to generate primers for its own mRNA transcription.[1][6] By preventing viral mRNA synthesis, this compound effectively stops viral replication at an early stage.[1][7] This guide provides an in-depth examination of this compound's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its core function.

The Influenza Virus Cap-Snatching Mechanism

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[8][9] To transcribe its negative-sense viral RNA (vRNA) into messenger RNA (mRNA) that can be translated by the host's ribosomes, the virus utilizes a unique "cap-snatching" mechanism.[6][9]

  • Cap Binding: The PB2 subunit of the polymerase complex recognizes and binds to the 5' cap structure (m7GpppNm) of host cell pre-mRNAs in the nucleus.[6][10]

  • Endonuclease Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[6]

  • Primer Utilization: This capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.[6]

  • Transcription: The PB1 subunit, which houses the RNA polymerase activity, elongates this primer using the viral genome as a template, producing a capped viral mRNA that can be translated by the host machinery.[6][8]

This entire process is essential for the virus to produce its own proteins and replicate.[1]

G cluster_host Host Cell Nucleus cluster_virus Influenza Polymerase Complex (RdRp) Host_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Subunit Host_mRNA->PB2 1. Cap Binding PA PA Subunit (Endonuclease) PB2->PA 2. Positioning Capped_Primer Capped RNA Primer (10-13 nt) PA->Capped_Primer 3. Cleavage ('Snatching') PB1 PB1 Subunit (Polymerase) Viral_mRNA Viral mRNA (for protein synthesis) PB1->Viral_mRNA 5. Transcription vRNA Viral RNA (vRNA) Template vRNA->PB1 Template Binding Capped_Primer->PB1 4. Primer Transfer G BXM This compound Marboxil (Oral Prodrug) Esterases Esterases (GI, Liver, Blood) BXM->Esterases 1. Administration BXA This compound Acid (Active Metabolite) PA PA Endonuclease Active Site (with Metal Ions) BXA->PA 3. Binding & Chelation Esterases->BXA 2. Hydrolysis Inhibition Inhibition of Cap-Snatching PA->Inhibition 4. Functional Block Replication_Block Blockade of Viral Replication Inhibition->Replication_Block 5. Downstream Effect G cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Data Acquisition & Analysis Enzyme Recombinant PA Endonuclease Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate FRET-labeled RNA Substrate Initiation Add Substrate to Initiate Reaction Substrate->Initiation Inhibitor Serial Dilutions of This compound Acid Inhibitor->Preincubation Preincubation->Initiation Detection Measure Fluorescence Signal Over Time Initiation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Deep Dive into the Chemical Structures of Baloxavir Acid and Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structures of Baloxavir acid, the active metabolite, and its prodrug, this compound marboxil. It delves into their distinct physicochemical and pharmacokinetic properties, outlines key experimental methodologies for their synthesis and evaluation, and visually represents their mechanism of action and metabolic conversion through detailed diagrams. This document is intended to serve as a valuable resource for professionals engaged in antiviral drug discovery and development.

Chemical Structures and Nomenclature

This compound marboxil is a prodrug that undergoes in vivo hydrolysis to yield the pharmacologically active form, this compound acid.[1][2] The core chemical structure of this compound acid is a polycyclic pyridone derivative.[1] The addition of a marboxil group to this compound acid enhances its oral absorption.[3]

This compound acid is chemically known as (12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazine-6,8-dione.[4]

This compound marboxil has the IUPAC name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazin-7-yl}oxy)methyl methyl carbonate.[1]

The key structural difference is the esterification of the hydroxyl group on the pyridone ring of this compound acid with a methyl carbonate moiety to form this compound marboxil. This modification renders the molecule more lipophilic, facilitating its absorption.

G cluster_0 This compound Marboxil (Prodrug) cluster_1 This compound Acid (Active Drug) BXM This compound Marboxil (C27H23F2N3O7S) Marboxil_Group Marboxil Group (-CO-O-CH2-O-CO-OCH3) BXM->Marboxil_Group contains BXA This compound Acid (C24H19F2N3O4S) BXM->BXA Hydrolysis (Esterases) Hydroxyl_Group Hydroxyl Group (-OH) BXA->Hydroxyl_Group contains

Figure 1: Chemical relationship between this compound marboxil and this compound acid.

Quantitative Data Summary

The following tables summarize the key physicochemical, pharmacokinetic, and in vitro activity data for this compound acid and this compound marboxil.

Table 1: Physicochemical Properties
PropertyThis compound acidThis compound marboxilReference(s)
Molecular Formula C24H19F2N3O4SC27H23F2N3O7S[6],[3]
Molecular Weight 483.49 g/mol 571.55 g/mol [6],[1]
Solubility -Soluble in DMSO and dimethylformamide (~1 mg/mL). Sparingly soluble in aqueous buffers.[7]
XLogP -4.13[8]
Table 2: Pharmacokinetic Properties (Human)
ParameterThis compound acid (after oral admin of this compound marboxil)Reference(s)
Time to Peak Plasma Concentration (Tmax) ~4 hours[2][9]
Plasma Protein Binding 92.9% - 93.9%[3][10]
Apparent Volume of Distribution (Vd/F) ~1180 L[10]
Elimination Half-life (t1/2) ~79.1 hours[9][11]
Metabolism Primarily by UGT1A3, minor contribution from CYP3A4.[2][10]
Excretion ~80.1% in feces, ~14.7% in urine.[9]
Table 3: In Vitro Antiviral Activity of this compound Acid
ParameterValueInfluenza Strain(s)Reference(s)
IC50 (PA Endonuclease Assay) 1.4 - 3.1 nMInfluenza A viruses[12]
4.5 - 8.9 nMInfluenza B viruses[12]
EC50 (Cell-based Assay) 0.7 ± 0.5 nMA(H1N1)pdm09[13]
1.2 ± 0.6 nMA(H3N2)[13]
7.2 ± 3.5 nMB (Victoria lineage)[13]
5.8 ± 4.5 nMB (Yamagata lineage)[13]

Experimental Protocols

Synthesis of this compound Marboxil

The synthesis of this compound marboxil is a multi-step process. While several routes have been developed, a common strategy involves the coupling of two key tricyclic intermediates.[14] A simplified, conceptual overview is provided below. For detailed, step-by-step industrial synthesis protocols, refer to the cited process chemistry literature.[4][5][15]

General Synthetic Strategy:

  • Preparation of the Tricyclic Triazinanone Core: This chiral core is often synthesized via a diastereoselective cyclization. Recent methods have utilized L-serine as a starting material to establish the desired stereochemistry, followed by photoredox decarboxylation.[16]

  • Preparation of the Dibenzo[b,e]thiepin Moiety: This fragment is typically prepared through a series of reactions including intramolecular Friedel-Crafts acylation to form the tricyclic system.[14]

  • Coupling and Final Elaboration: The two key fragments are coupled, followed by deprotection and subsequent reaction with chloromethyl methyl carbonate to install the marboxil prodrug moiety.[2]

G Start1 L-Serine Derivative Intermediate1 Chiral Tricyclic Triazinanone Core Start1->Intermediate1 Diastereoselective Cyclization & Decarboxylation Start2 Dibenzo[b,e]thiepin Precursor Intermediate2 Dibenzo[b,e]thiepin Intermediate Start2->Intermediate2 Intramolecular Friedel-Crafts Coupled Coupled Intermediate Intermediate1->Coupled Intermediate2->Coupled Coupling Reaction BXA This compound Acid Coupled->BXA Deprotection BXM This compound Marboxil BXA->BXM Esterification with Chloromethyl methyl carbonate

Figure 2: Simplified synthetic workflow for this compound marboxil.
In Vitro PA Endonuclease Inhibition Assay

This assay is crucial for determining the inhibitory activity of this compound acid against the influenza virus PA endonuclease.

Protocol Outline:

  • Recombinant PA Endonuclease Expression and Purification: The PA endonuclease domain of the influenza virus is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

  • Fluorescent Substrate: A short, single-stranded nucleic acid substrate with a fluorophore and a quencher at opposite ends is used. In its intact state, the quencher suppresses the fluorescence.

  • Reaction Mixture: The reaction is typically performed in a buffer containing the purified PA endonuclease, the fluorescent substrate, and divalent metal ions (e.g., Mn2+ or Mg2+) which are essential for enzyme activity.

  • Inhibitor Addition: Serial dilutions of this compound acid are added to the reaction mixture.

  • Incubation and Measurement: The reaction is incubated at a controlled temperature (e.g., 37°C). Endonuclease activity cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[17][18]

Mechanism of Action and Metabolic Conversion

Prodrug Activation

Following oral administration, this compound marboxil is absorbed and rapidly hydrolyzed by esterases present in the gastrointestinal lumen, liver, and blood to its active form, this compound acid.[2][10]

Inhibition of Cap-Snatching

This compound acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a subunit of the influenza virus RNA polymerase complex.[19][20] This endonuclease is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' capped ends of host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[19][21]

This compound acid binds to the active site of the PA endonuclease, chelating the two divalent metal ions (typically Mn2+) that are essential for its catalytic activity.[21] This binding blocks the endonuclease from cleaving host mRNAs, thereby preventing the synthesis of viral mRNAs and inhibiting viral replication.[19]

G cluster_host Host Cell cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Host_pre_mRNA->PA_Endonuclease Binds to PA_Endonuclease->Host_pre_mRNA Cleaves ('Cap-Snatching') Viral_Polymerase Viral RNA Polymerase PA_Endonuclease->Viral_Polymerase Provides Primer Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Transcription Progeny_Virions Progeny Virions Viral_mRNA->Progeny_Virions Translation & Replication Baloxavir_Acid This compound Acid Baloxavir_Acid->PA_Endonuclease Inhibits

Figure 3: Mechanism of action of this compound acid via inhibition of cap-snatching.

References

The Antiviral Spectrum of Baloxavir: A Technical Guide to its Activity Against Influenza A, B, C, and D Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a significant advancement in the treatment of influenza virus infections. This technical guide provides a comprehensive overview of the antiviral spectrum of its active form, this compound acid, against influenza A, B, C, and D viruses. Through a detailed presentation of quantitative in vitro data, experimental methodologies, and visual representations of its mechanism of action and assay workflows, this document serves as an in-depth resource for the scientific community. The compiled data demonstrates this compound's broad-spectrum activity and highlights its potency against a wide range of influenza viruses, including strains with resistance to other antiviral classes.

Introduction

Influenza viruses are a persistent global health threat, responsible for seasonal epidemics and occasional pandemics. The continuous evolution of these viruses necessitates the development of novel antiviral agents with distinct mechanisms of action. This compound marboxil, a prodrug that is rapidly converted to its active metabolite, this compound acid, targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This unique mechanism, known as "cap-snatching," is essential for the initiation of viral mRNA synthesis, making it a critical target for antiviral intervention.[2][3] This guide delves into the specifics of this compound's antiviral activity across the four known influenza virus types.

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

This compound acid exerts its antiviral effect by selectively inhibiting the endonuclease domain of the viral PA polymerase subunit.[3] This inhibition prevents the virus from cleaving the 5' caps of host cell pre-mRNAs, a process termed "cap-snatching."[2] These capped fragments normally serve as primers for the viral RNA-dependent RNA polymerase (RdRp) to initiate transcription of viral mRNAs. By blocking this crucial step, this compound effectively halts viral gene expression and replication.[4]

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Host_pre_mRNA->PB2 binds 5' Cap Capped_Fragment Capped RNA Fragment (Primer) PB1 PB1 (Polymerase) Capped_Fragment->PB1 Viral_mRNA Viral mRNA PA PA (Endonuclease) PB2->PA presents mRNA PA->Capped_Fragment cleaves ('cap-snatching') PB1->Viral_mRNA synthesizes This compound This compound Acid This compound->PA inhibits

Figure 1: Mechanism of Action of this compound Acid.

In Vitro Antiviral Spectrum of this compound

The in vitro efficacy of this compound has been evaluated against a wide array of influenza viruses. The following tables summarize the quantitative data from various studies, presenting the 50% and 90% effective concentrations (EC50 and EC90) and 50% inhibitory concentrations (IC50) of this compound acid against influenza A, B, C, and D viruses.

Table 1: Antiviral Activity of this compound against Influenza A Viruses
SubtypeStrainCell LineAssay TypeEC50 (nM)EC90 (nM)Reference
H1N1pdm09 A/California/7/2009MDCKCPE Reduction0.48 ± 0.22-[5]
H1N1pdm09 A/California/04/2009MDCKPlaque Reduction0.2 - 3.4-[6]
H1N1 A/WSN/33MDCKYield Reduction-0.79 ± 0.13[7]
H1N1 A/Mississippi/3/2001A549Yield Reduction5.62 (µM)-[8]
H1N1 A/Puerto Rico/8/34A549Yield Reduction--[8]
H3N2 A/Switzerland/9715293/2013MDCKCPE Reduction19.55 ± 5.66-[5]
H3N2 A/Texas/71/2017MDCKPlaque Reduction--[6]
H3N2 A/Victoria/03/75A549Yield Reduction4.884 (µM)-[8]
H5N1 A/Hong Kong/483/1997A549MTT Assay--[9]
H7N9 A/Anhui/1/2013MDCKFocus Reduction0.88-[10]

CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney; A549: Human lung adenocarcinoma; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Antiviral Activity of this compound against Influenza B Viruses
LineageStrainCell LineAssay TypeEC50 (nM)IC50 (nM)Reference
Victoria B/Washington/02/2019ST6GalI-MDCKPlaque Reduction-31.6 ± 1.9[11]
Victoria B/Quebec/MCV-11/2019ST6GalI-MDCKPlaque Reduction-53.2 ± 7[11]
Yamagata B/Phuket/3073/2013ST6GalI-MDCKPlaque Reduction--[11]
Not Specified B/Brisbane/60/2008MDCKPlaque Reduction--[6]
Not Specified B/Hong Kong/5/72MDCKYield Reduction--[7]

ST6GalI-MDCK: MDCK cells overexpressing human α2,6-sialyltransferase.

Table 3: Antiviral Activity of this compound against Influenza C and D Viruses
Virus TypeStrainCell LineAssay TypeEC90 (nM)Reference
Influenza C C/Johannesburg/1/66MDCKVirus Yield Reduction11.2[12]
Influenza C C/Taylor/1233/47MDCKVirus Yield Reduction10.5[12]
Influenza D D/swine/Oklahoma/1334/2011ST6GalI-MDCKVirus Yield Reduction98.3[12]
Influenza D D/bovine/France/2012ST6GalI-MDCKVirus Yield Reduction85.7[12]

Experimental Protocols

The in vitro antiviral activity of this compound is assessed using several standardized assays. The methodologies for the key experiments cited in this guide are detailed below.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK or A549) in 24- or 96-well plates.[7][8]

  • Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the influenza virus strain of interest.[8]

  • Compound Addition: Immediately after infection, add serial dilutions of this compound acid to the culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24-72 hours), allowing for multiple rounds of viral replication.[6]

  • Supernatant Collection: Harvest the culture supernatants at the end of the incubation period.

  • Virus Titeration: Determine the viral titer in the collected supernatants using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.

  • Data Analysis: Calculate the EC50 or EC90 value, which is the concentration of this compound that reduces the viral titer by 50% or 90%, respectively, compared to the untreated virus control.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death.[13]

  • Cell Seeding: Seed susceptible cells (e.g., MDCK) in 6- or 12-well plates to form a confluent monolayer.[1]

  • Virus Adsorption: Infect the cell monolayer with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.[13]

  • Overlay Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of this compound acid.[1][13] The semi-solid overlay restricts the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques develop.[14]

  • Plaque Visualization: Fix the cells with a fixative (e.g., formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.[13]

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value, the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Focus Reduction Assay (FRA)

The FRA is similar to the plaque reduction assay but uses immunostaining to detect infected cells, which form foci. This method is particularly useful for viruses that do not form clear plaques.[10]

  • Cell Seeding and Infection: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

  • Overlay Addition: After virus adsorption, add a liquid overlay medium containing serial dilutions of this compound acid.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Immunostaining: Fix the cells and permeabilize them. Add a primary antibody specific for a viral protein (e.g., influenza nucleoprotein). After washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Focus Visualization: Add a substrate that produces a colored precipitate in the presence of the enzyme, allowing for the visualization of foci of infected cells.

  • Data Analysis: Count the number of foci and calculate the EC50 value as described for the plaque reduction assay.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_readout Assay Readout Seed_Cells 1. Seed Susceptible Cells (e.g., MDCK) Infect_Cells 4. Infect Cell Monolayer Seed_Cells->Infect_Cells Prepare_Virus 2. Prepare Virus Dilutions Prepare_Virus->Infect_Cells Prepare_Drug 3. Prepare this compound Dilutions Add_Drug 5. Add this compound Dilutions Prepare_Drug->Add_Drug Infect_Cells->Add_Drug Incubate 6. Incubate (24-72h) Add_Drug->Incubate Yield_Reduction Virus Yield Reduction (Titer Quantification) Incubate->Yield_Reduction Plaque_Reduction Plaque Reduction (Plaque Staining & Counting) Incubate->Plaque_Reduction Focus_Reduction Focus Reduction (Immunostaining & Counting) Incubate->Focus_Reduction Data_Analysis 7. Data Analysis (Calculate EC50/EC90) Yield_Reduction->Data_Analysis Plaque_Reduction->Data_Analysis Focus_Reduction->Data_Analysis

Figure 2: General Experimental Workflow for In Vitro Antiviral Susceptibility Testing.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against influenza A, B, C, and D viruses. Its unique mechanism of action, targeting the highly conserved cap-dependent endonuclease, makes it an effective antiviral against a wide range of influenza virus strains, including those resistant to other classes of antiviral drugs. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals in the field of influenza virology and antiviral therapy. Continued surveillance and in vitro testing will be crucial to monitor for the emergence of resistance and to fully understand the clinical utility of this compound in the ever-evolving landscape of influenza.

References

Molecular Basis for Baloxavir's Inhibition of Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the molecular mechanisms underlying the antiviral activity of baloxavir, a first-in-class inhibitor of the influenza virus cap-dependent endonuclease. It is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapeutics.

Introduction to this compound and its Novel Mechanism of Action

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics, pandemics, and the emergence of drug-resistant strains. This compound marboxil (trade name Xofluza®) represents a significant advancement in anti-influenza therapy. It is a prodrug that is rapidly metabolized in vivo to its active form, this compound acid. Unlike traditional neuraminidase inhibitors that prevent the release of progeny virions from infected cells, this compound targets a crucial and highly conserved step in the viral replication cycle: the initiation of viral mRNA synthesis.

This compound acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is a component of the viral RNA polymerase complex. This endonuclease is responsible for a process known as "cap-snatching," whereby the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the transcription of its own genome. By blocking this essential process, this compound effectively shuts down viral gene expression and replication at a very early stage.

The Cap-Snatching Mechanism and this compound's Point of Intervention

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process involves the coordinated action of these subunits:

  • Cap Binding: The PB2 subunit recognizes and binds to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs.

  • Endonuclease Cleavage: The PA subunit, which contains the endonuclease active site, then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.

  • Transcription Priming: The resulting capped RNA fragment is used as a primer by the PB1 subunit, the catalytic core of the polymerase, to initiate transcription of the viral RNA genome segments.

This compound acid exerts its inhibitory effect by binding to the active site of the PA endonuclease. This binding is facilitated by chelation of the two critical manganese ions (Mn2+) that are essential for the enzyme's catalytic activity. By occupying the active site and sequestering these metal ions, this compound acid effectively prevents the cleavage of host pre-mRNAs, thereby halting viral transcription and replication.

G cluster_host_cell Host Cell Nucleus cluster_inhibition This compound Inhibition host_mrna Host pre-mRNA (with 5' Cap) viral_polymerase Influenza Polymerase (PA, PB1, PB2) host_mrna->viral_polymerase 1. PB2 binds 5' Cap capped_primer Capped RNA Primer (snatched from host) viral_polymerase->capped_primer 2. PA Endonuclease cleaves host mRNA viral_rna Viral RNA (vRNA) viral_mrna Viral mRNA viral_rna->viral_mrna 3. PB1 uses primer to initiate transcription capped_primer->viral_mrna protein_synthesis Viral Protein Synthesis viral_mrna->protein_synthesis This compound This compound Acid pa_subunit PA Endonuclease Active Site This compound->pa_subunit Binds to active site, chelates Mn2+ ions pa_subunit->capped_primer BLOCKS CLEAVAGE G start Start reagents 1. Prepare Reagents: - Recombinant Polymerase - Labeled RNA Substrate - this compound Acid (Test Compound) - Reaction Buffer (with MnCl2) start->reagents preincubation 2. Pre-incubate Polymerase with this compound Acid (15-30 min, RT) reagents->preincubation initiation 3. Initiate Reaction: Add RNA Substrate preincubation->initiation incubation 4. Incubate (30-60 min, 30-37°C) initiation->incubation quenching 5. Quench Reaction (e.g., with EDTA) incubation->quenching analysis 6. Analyze Products: Denaturing PAGE quenching->analysis quantification 7. Quantify Cleavage (Phosphorimaging/Fluorescence) analysis->quantification calculation 8. Calculate IC50 Value quantification->calculation end End calculation->end

The Preclinical Profile of Baloxavir: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor for the treatment of influenza virus infections. This compound marboxil is a prodrug that is rapidly converted to its active form, this compound acid, which targets a critical step in viral replication.[1][2] This document summarizes key quantitative data from various preclinical models, details experimental protocols for pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Cap-Snatching

This compound acid exerts its antiviral activity by inhibiting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[3] This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' caps from host cell pre-messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[2][4] By blocking this initial step of viral transcription, this compound acid effectively halts the production of viral proteins and subsequent viral replication.[2] This mode of action is distinct from that of neuraminidase inhibitors, which act at a later stage of the viral life cycle to prevent the release of progeny virions.[5]

Below is a diagram illustrating the mechanism of action of this compound.

BAL_Mechanism_of_Action This compound Mechanism of Action cluster_virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' cap) Ribosome Ribosome Host_mRNA->Ribosome Normal Host Translation Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_mRNA->Viral_Polymerase Host_Protein Host Protein Ribosome->Host_Protein Viral_Protein Viral Protein Ribosome->Viral_Protein Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Viral Transcription Viral_mRNA->Ribosome Progeny_Virions Progeny Virions Viral_Protein->Progeny_Virions Assembly This compound This compound Acid This compound->Viral_Polymerase Inhibition

This compound's inhibition of the viral cap-snatching mechanism.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, ferrets, and cynomolgus monkeys. As a prodrug, this compound marboxil is rapidly absorbed and hydrolyzed by esterases in the intestine, liver, and blood to its active form, this compound acid.[6][7]

Table 1: Pharmacokinetic Parameters of this compound Acid in Preclinical Models
Animal ModelDose (this compound Marboxil)RouteCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Reference
Mouse (BALB/c) 0.5 mg/kgOral~30~200-[8]
5 mg/kgOral~200~2000-[8]
50 mg/kgOral~1000~15000-[8]
Rat -----[7]
Ferret 10 mg/kgOral---[9]
Cynomolgus Monkey 1 mg/kg/dayOral---[10]
10 mg/kg/dayOral---[10]
100 mg/kg/dayOral---[10]

Note: '-' indicates data not explicitly found in the provided search results. The data for rats and monkeys from the FDA review was qualitative, stating rapid metabolism and less than dose-proportional increases in exposure under fed conditions.[7]

Pharmacodynamics and Efficacy in Preclinical Models

The in vitro and in vivo antiviral activity of this compound has been demonstrated against a broad range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[6]

In Vitro Susceptibility

The in vitro potency of this compound acid is typically assessed using plaque reduction assays or neuraminidase-based replication inhibition assays.

Table 2: In Vitro Activity of this compound Acid Against Influenza Viruses
Virus StrainCell LineAssay TypeIC50 / EC50 (nM)Reference
Influenza A(H1N1)pdm09MDCKPlaque Reduction0.49 - 0.98[11]
Influenza A(H3N2)MDCKPlaque Reduction0.42 - 0.81[11]
Influenza B (Victoria)MDCKPlaque Reduction3.1 - 5.5[11]
Influenza B (Yamagata)MDCKPlaque Reduction2.2 - 4.4[11]
H5 HPAIVsMDCKVirus Yield ReductionEC90: 0.7 - 1.6[12]
In Vivo Efficacy in Mouse Models

Mouse models of influenza infection are crucial for evaluating the therapeutic efficacy of antiviral candidates. In these models, this compound has demonstrated potent antiviral activity, leading to significant reductions in viral titers and improved survival.[13][14]

Table 3: Efficacy of this compound Marboxil in Influenza-Infected Mice
Mouse StrainVirus StrainTreatment RegimenKey FindingsReference
BALB/cA/PR/8/34 (H1N1)1.6 mg/kg (SC, single dose), 96h pre-infectionComplete prevention of mortality[14]
BALB/cA/PR/8/34 (H1N1)15 mg/kg (oral, q12h)≥100-fold reduction in lung viral titers vs. oseltamivir[8]
BALB/cInfluenza B15 mg/kg (oral, q12h)≥10-fold reduction in lung viral titers vs. oseltamivir[8]
BALB/cH5N1 HPAIVMonotherapySignificant reduction in viral titers in lungs, brains, and kidneys[12]
In Vivo Efficacy in Ferret Models

Ferrets are considered the gold standard for modeling human influenza infection and transmission due to their similar lung physiology and clinical presentation. Studies in ferrets have shown that this compound treatment reduces viral shedding and onward transmission.[15][16]

Table 4: Efficacy of this compound in Influenza-Infected Ferrets
Virus StrainTreatment RegimenKey FindingsReference
A(H1N1)pdm09Single SC doseReduced infectious viral shedding in the upper respiratory tract[15][16]
Reduced frequency of transmission to sentinel ferrets[15][16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline typical experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Testing: Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

This assay determines the concentration of an antiviral compound required to inhibit influenza virus replication by measuring the activity of the viral neuraminidase enzyme.

IRINA_Workflow IRINA Workflow start Start prep_cells Prepare MDCK-SIAT1 cell suspension start->prep_cells prep_drug Prepare serial dilutions of this compound Acid start->prep_drug add_cells Add cell suspension to all wells prep_cells->add_cells add_drug Add drug dilutions to respective wells prep_drug->add_drug add_virus Add standardized influenza virus inoculum to 96-well plate add_virus->add_drug add_drug->add_cells incubate Incubate plate (e.g., 16-24h at 37°C) add_cells->incubate add_substrate Add MUNANA substrate incubate->add_substrate read_fluorescence Read fluorescence (RFU) add_substrate->read_fluorescence calculate_ic50 Calculate IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

A typical workflow for the IRINA susceptibility assay.

Protocol:

  • Cell Preparation: Madin-Darby canine kidney cells overexpressing human α-2,6-sialyltransferase (MDCK-SIAT1) are cultured and prepared into a suspension.[1]

  • Drug Dilution: this compound acid is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.[1]

  • Assay Plate Preparation: A 96-well plate is prepared with the serially diluted this compound acid.

  • Virus Inoculation: A standardized amount of influenza virus is added to each well.

  • Cell Seeding: The MDCK-SIAT1 cell suspension is added to all wells.

  • Incubation: The plate is incubated to allow for a single cycle of viral replication.

  • Neuraminidase Activity Measurement: The neuraminidase substrate, 4-(methylumbelliferyl)-N-acetylneuraminic acid (MUNANA), is added. The neuraminidase produced by the replicated virus cleaves MUNANA, releasing a fluorescent product.[1]

  • Data Analysis: The fluorescence is measured, and the 50% inhibitory concentration (IC50) is calculated.

Mouse Efficacy Study

This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound in a mouse model of influenza infection.

Protocol:

  • Animal Model: Female BALB/c mice are commonly used.[8][14]

  • Infection: Mice are intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 (H1N1)).[14]

  • Treatment: this compound marboxil is administered orally at various doses and schedules (e.g., single dose, multiple doses, prophylactic, or therapeutic).[8][13]

  • Monitoring: Mice are monitored daily for body weight changes and survival for a specified period (e.g., 14-21 days).

  • Viral Titer Determination: At specific time points post-infection, lungs are harvested, homogenized, and viral titers are determined by TCID50 (50% tissue culture infectious dose) assay on MDCK cells.[14]

  • Data Analysis: Survival curves are analyzed using the log-rank test, and viral titers are compared between treatment groups.

Ferret Transmission Study

This protocol describes a model to assess the effect of this compound on the transmission of influenza virus.

Protocol:

  • Animal Model: Male and female ferrets are used.

  • Infection of Donors: A group of "donor" ferrets is intranasally inoculated with an influenza virus strain.[15][17]

  • Treatment: Donor ferrets are treated with this compound, a comparator antiviral (e.g., oseltamivir), or a placebo.[15][17]

  • Co-housing: Naïve "sentinel" ferrets are co-housed with the donor ferrets to allow for direct contact transmission, or housed in adjacent cages for aerosol transmission studies.[15][17]

  • Sample Collection: Nasal washes are collected from all ferrets at regular intervals to determine viral shedding.[17]

  • Viral Titer and Genotyping: Viral titers in the nasal washes are determined, and viral RNA is sequenced to assess for the emergence of resistance mutations.

Development of Resistance

A key consideration for any antiviral is the potential for the development of resistance. For this compound, resistance is primarily associated with amino acid substitutions in the PA protein, with the I38T substitution being the most frequently observed.[11][18]

Table 5: this compound Resistance-Associated Substitutions in the PA Protein
SubstitutionFold-Increase in IC50/EC50Preclinical ModelReference
I38T13.7 - 72.3In vitro (IBV and IAV)[18][19]
I38M~12In vitro (H3N2)[20]
I38F~10.6In vitro (A(H1N1))[11]
E23K~4.7In vitro (A(H1N1))[11]
E199D~5.4In vitro (IAV)[19]
In Vitro Generation of Resistant Viruses

Resistance can be selected for in vitro by passaging the virus in the presence of increasing concentrations of this compound acid.

Protocol:

  • Cell Culture: ST6GalI-MDCK cells are commonly used.[18]

  • Serial Passaging: An influenza virus is passaged multiple times in the presence of sub-optimal and then increasing concentrations of this compound acid.

  • Virus Isolation and Sequencing: After several passages, the viral population is isolated, and the PA gene is sequenced to identify potential resistance-conferring mutations.[18]

  • Phenotypic Characterization: The susceptibility of the selected virus to this compound is re-evaluated to confirm the resistance phenotype.

Conclusion

The preclinical data for this compound demonstrate a potent and broad-spectrum antiviral with a novel mechanism of action. Its favorable pharmacokinetic profile and significant efficacy in mouse and ferret models of influenza infection have supported its clinical development and approval. Continued surveillance for the emergence of resistance is crucial for maintaining its clinical utility. This in-depth guide provides a foundational understanding of the preclinical science that underpins the therapeutic use of this compound.

References

The Cap-Snatching Thief: A Technical Guide to Baloxavir's Inhibition of Influenza Virus mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance. Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a paradigm shift in anti-influenza therapy. This technical guide provides an in-depth examination of the molecular mechanism by which its active form, this compound acid, disrupts influenza virus mRNA synthesis. We detail the viral cap-snatching process, present quantitative data on this compound's potent efficacy, and provide comprehensive protocols for key experimental assays. Visualizations of the underlying molecular pathways and experimental workflows are included to facilitate a deeper understanding of this innovative antiviral agent.

Introduction: A New Target in the Fight Against Influenza

The influenza virus, a segmented negative-sense RNA virus, relies on hijacking the host cell's machinery for the transcription and translation of its genetic material.[1] A critical and unique process in the influenza virus life cycle is "cap-snatching," where the viral RNA-dependent RNA polymerase (RdRp) complex cleaves the 5' cap from host pre-mRNAs to prime the synthesis of its own viral mRNAs (vmRNAs).[2][3] This process is essential for the initiation of viral protein synthesis and subsequent viral replication.[4]

Traditional antiviral drugs, such as neuraminidase inhibitors, target the later stages of the viral life cycle, specifically the release of progeny virions.[5] In contrast, this compound marboxil offers a novel mechanism of action by targeting the very initiation of viral mRNA synthesis.[6][7] this compound marboxil is an orally available prodrug that is rapidly hydrolyzed to its active form, this compound acid, which directly inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus RdRp.[2][8] This inhibition effectively halts the cap-snatching process, preventing the production of functional vmRNAs and thereby suppressing viral replication.[2] Its distinct target within the viral polymerase complex reduces the likelihood of cross-resistance with existing antiviral classes.[2]

Mechanism of Action: Thwarting the Cap-Snatching Process

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[1][9] Each subunit plays a crucial role in viral RNA transcription and replication.

The process of cap-snatching involves a coordinated effort by the RdRp subunits:

  • Cap Binding: The PB2 subunit recognizes and binds to the 5' m7G cap structure of host cell pre-mRNAs.[3]

  • Endonucleolytic Cleavage: The PA subunit, which possesses endonuclease activity, then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[3]

  • Primer for Transcription: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the polymerase, to initiate the transcription of vmRNA using the viral RNA (vRNA) as a template.[3][4]

This compound acid exerts its antiviral effect by specifically targeting the active site of the endonuclease domain within the PA subunit.[5][7] By binding to this site, this compound acid prevents the cleavage of host pre-mRNAs, thereby depriving the viral polymerase of the capped primers necessary for vmRNA synthesis.[2] This immediate cessation of viral transcription is a key differentiator from other anti-influenza agents.

G cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex (RdRp) Host_pre_mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Cap Binding PA PA Subunit (Endonuclease) PB2->PA 2. Positioning for Cleavage Capped_Fragment Capped RNA Fragment (Primer) PA->Capped_Fragment 3. Endonucleolytic Cleavage ('Cap-Snatching') PB1 PB1 Subunit (Polymerase) vmRNA Viral mRNA (vmRNA) PB1->vmRNA 5. vmRNA Synthesis vRNA Viral RNA (vRNA) Template vRNA->PB1 Template Baloxavir_Acid This compound Acid Baloxavir_Acid->PA Inhibition Capped_Fragment->PB1 4. Primer Binding

Figure 1. Mechanism of Influenza Cap-Snatching and this compound Acid Inhibition.

Quantitative Efficacy Data

The in vitro efficacy of this compound acid is typically quantified by the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays. Clinical efficacy is often measured by the reduction in viral load.

Table 1: In Vitro Efficacy of this compound Acid (BXA) Against Influenza Viruses
Virus Strain/TypeAssay TypeCell LineBXA IC50/EC50 (nM)Fold Change vs. WTReference
Influenza A (H1N1)pdm09
Wild-Type (WT)Viral Yield AssayST6GalI-MDCK0.42 ± 0.37-[2]
PA/I38T MutantViral Yield AssayST6GalI-MDCK41.96 ± 9.42100[2]
Wild-Type (WT)Plaque ReductionMDCK-SIAT11.0 ± 0.7-[6]
PA/I38L MutantPlaque ReductionMDCK-SIAT111.8 ± 2.9~11.8[6]
PA/I38T MutantPlaque ReductionMDCK-SIAT140.9 ± 6.5~40.9[6]
Influenza A (H3N2)
Wild-Type (WT)Viral Yield AssayST6GalI-MDCK0.66 ± 0.17-[2]
PA/I38T MutantViral Yield AssayST6GalI-MDCK139.73 ± 24.97211[2]
Wild-Type (WT)Focus Reduction AssayMDCK1.2 ± 0.6-[10]
Influenza B
B/Victoria (WT)Focus Reduction AssayMDCK7.2 ± 3.5-[10]
B/Yamagata (WT)Focus Reduction AssayMDCK5.8 ± 4.5-[10]

Note: The PA/I38T substitution is a common mutation associated with reduced susceptibility to this compound.[8]

Table 2: Clinical Efficacy Comparison: this compound vs. Oseltamivir
Outcome MeasurePatient PopulationThis compoundOseltamivirStudy Reference
Median Time to Cessation of Viral SheddingChildren (6 to <12 years)48.0 hours192.0 hours[6]
Median Time to Cessation of Viral SheddingChildren (5 to 11 years)24.1 hours75.8 hours[7]
Median Time to Alleviation of SymptomsChildren (6 to <12 years)44.8 hours72.2 hours[6]
Median Time to Alleviation of FeverAdults & Adolescents28.0 hours48.0 hours[11]
Mean Change in Viral Titer from Baseline (Day 2)Children (5 to 11 years)Greater declineLesser decline[7]
Reduction in Household Transmission OddsHousehold Contacts32% reduction vs. placeboNot Assessed[5][12]

Key Experimental Protocols

FRET-Based Cap-Dependent Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibition of the PA subunit's endonuclease activity.

Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When the influenza polymerase's PA subunit cleaves the oligonucleotide, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. The inhibitory effect of a compound like this compound acid is quantified by the reduction in this fluorescence signal.[9][13]

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant influenza PA/PB1/PB2 trimer or the N-terminal domain of PA (PA-Nter).[2]

    • FRET-labeled oligonucleotide substrate (e.g., 5'-FAM/3'-quencher).[13]

    • Assay Buffer: e.g., 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2, 1 mM DTT.[13]

    • This compound acid (or other test inhibitors) serially diluted in DMSO, then in assay buffer.

    • 384-well microplates suitable for fluorescence readings.

    • Plate reader capable of fluorescence detection (e.g., excitation at 465 nm, emission at 520 nm).[13]

  • Procedure:

    • Add 10 µL of assay buffer containing the purified PA endonuclease to each well of the microplate.

    • Add 5 µL of serially diluted this compound acid or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the FRET-labeled oligonucleotide substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.[12]

    • The rate of reaction is determined from the linear portion of the fluorescence increase over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound acid concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Purified PA Endonuclease - FRET Substrate - Assay Buffer - this compound Acid Dilutions Dispense_Enzyme 1. Dispense PA Endonuclease into 384-well plate Reagents->Dispense_Enzyme Add_Inhibitor 2. Add this compound Acid or Vehicle Control Dispense_Enzyme->Add_Inhibitor Incubate_1 3. Incubate (15 min, RT) (Inhibitor Binding) Add_Inhibitor->Incubate_1 Add_Substrate 4. Add FRET Substrate (Initiate Reaction) Incubate_1->Add_Substrate Read_Plate 5. Kinetic Fluorescence Reading (60-120 min, 37°C) Add_Substrate->Read_Plate Calculate_Inhibition 6. Calculate % Inhibition vs. Vehicle Control Read_Plate->Calculate_Inhibition Plot_Curve 7. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 8. Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2. Workflow for a FRET-Based Endonuclease Inhibition Assay.
Plaque Reduction Assay

This cell-based assay is a gold standard for determining the efficacy of an antiviral compound in inhibiting infectious virus production.

Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus. The cells are then covered with a semi-solid overlay medium containing the antiviral drug. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death, or "plaques." The number and size of these plaques are inversely proportional to the antiviral activity of the drug.

Detailed Methodology:

  • Reagents and Materials:

    • MDCK cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Infection medium (e.g., serum-free DMEM with TPCK-treated trypsin at 1 µg/mL).

    • Influenza virus stock of known titer (plaque-forming units, PFU/mL).

    • Overlay medium: Mix equal volumes of 2x DMEM and 1.6% agarose or another semi-solid medium like Avicel. Add TPCK-treated trypsin and serial dilutions of this compound acid.

    • 6-well or 12-well cell culture plates.

    • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Procedure:

    • Seed MDCK cells in multi-well plates and grow until they form a confluent monolayer (typically 1-2 days).[1]

    • Wash the cell monolayers with sterile PBS.

    • Infect the cells by adding a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Aspirate the virus inoculum.

    • Add the prepared overlay medium containing various concentrations of this compound acid (or a vehicle control) to triplicate wells for each concentration.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well. Uninfected cells will stain purple, while plaques will appear as clear zones.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control wells (no drug).

    • Determine the EC50 value, the concentration of this compound acid that reduces the plaque number by 50%, by plotting the percentage of reduction against the drug concentration.

Conclusion

This compound marboxil represents a significant advancement in the treatment of influenza, distinguished by its novel mechanism of action targeting the cap-dependent endonuclease of the viral PA subunit. By inhibiting the essential cap-snatching process, this compound acid rapidly halts viral mRNA synthesis, leading to a swift reduction in viral load and clinical symptom alleviation. The quantitative data robustly support its potent in vitro and in vivo activity against a broad range of influenza viruses. The detailed experimental protocols provided herein serve as a guide for the continued evaluation of this and future endonuclease inhibitors. As the landscape of influenza continues to evolve, the unique therapeutic approach of this compound offers a critical tool for clinicians and a promising platform for future antiviral drug development.

References

Structural biology of Baloxavir binding to the PA endonuclease active site

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Biology of Baloxavir Binding to the PA Endonuclease Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions governing the binding of this compound to the influenza virus PA endonuclease active site. It consolidates crystallographic data, quantitative binding affinities, and detailed experimental protocols to serve as a resource for research and development in antiviral drug discovery.

Introduction: Targeting the Influenza "Cap-Snatching" Mechanism

Influenza viruses are a persistent global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of subunits PA, PB1, and PB2, is essential for viral replication and transcription. A key process in viral transcription is "cap-snatching," where the endonuclease activity, located in the N-terminal domain of the PA subunit (PA_N), cleaves the 5' caps from host pre-mRNAs.[1][2][3] These capped fragments are then used as primers by the PB1 subunit to synthesize viral mRNAs.[3][4]

This compound marboxil is a prodrug whose active metabolite, this compound acid (BXA), is a first-in-class inhibitor that potently targets this essential PA endonuclease activity.[5][6] By blocking the cap-snatching mechanism, this compound effectively halts viral gene transcription and replication.[4][6]

Molecular Mechanism of this compound Action

This compound acid exerts its inhibitory effect by directly targeting the catalytic center of the PA endonuclease. The active site contains a conserved PD-(D/E)XK nuclease motif that coordinates two divalent metal ions, typically manganese (Mn²⁺), which are crucial for catalysis.[7][8] this compound acid functions as a metal-ion chelator; its characteristic pharmacophore binds to and sequesters the two Mn²⁺ ions in the active site.[9][10] This chelation prevents the binding and cleavage of host RNA, thereby inhibiting the endonuclease function.[10][11] The binding of this compound is a tight-binding inhibition, and its efficacy is dependent on the pre-formation of a complex between the enzyme, the metal ions, and the inhibitor.[11][12]

Structural Insights from Crystallography

High-resolution crystal structures of the influenza PA endonuclease domain in complex with this compound acid have provided detailed insights into the binding mechanism. The primary interactions involve the chelation of the active site metal ions and extensive contacts with surrounding amino acid residues.

Key Interacting Residues in the PA Endonuclease Active Site:

Interacting ResidueType of Interaction with this compound AcidRole in Binding and Catalysis
His41 Metal CoordinationPart of the catalytic motif, coordinates one of the metal ions.[7]
Glu80 Metal CoordinationLigands one of the metal ions.[7]
Asp108 Metal CoordinationBridges both metal ions, critical for their positioning.[7]
Glu119 Metal CoordinationCoordinates both metal ions, central to the active site.[7]
Ile120 (carbonyl) Metal CoordinationThe backbone carbonyl oxygen coordinates one of the metal ions.[7]
Ile38 Hydrophobic/van der WaalsForms a key hydrophobic interaction with the "specificity domain" of this compound, contributing significantly to binding affinity.[5][10][13]
Tyr24 Stacking/HydrophobicCan form interactions that help lock this compound into the active site.[9]
Lys134 Potential InteractionLocated in the active site vicinity.

This table summarizes key residues identified from crystallographic studies of this compound bound to the PA endonuclease.

The structure of this compound acid can be conceptually divided into an "anchor" domain, which chelates the metal ions, and a "specificity" domain, which engages in hydrophobic interactions with the protein, notably with Ile38.[10] This "butterfly" shape allows for extensive and stable interactions within the active site's hydrophobic pockets.[14]

Quantitative Analysis of this compound Binding and Inhibition

This compound acid is a highly potent inhibitor of the PA endonuclease across various influenza A and B strains. Its inhibitory activity is commonly measured by IC₅₀ (half-maximal inhibitory concentration) in enzymatic assays and EC₅₀ (half-maximal effective concentration) in cell-based antiviral assays.

Table of this compound Acid (BXA) Activity Against Influenza Viruses:

Virus Type/SubtypeAssay TypeWild-Type ValueI38T Mutant ValueFold Change with I38TReference
Influenza AEnzymatic (IC₅₀)~1.4-3.1 nM--[6]
Influenza BEnzymatic (IC₅₀)~4.5-8.9 nM--[6]
A(H1N1)pdm09Cell-based (EC₅₀)~0.28 nM-44-124x[15][16]
A(H3N2)Cell-based (EC₅₀)~0.16 nM-20-391x[15][16]
Influenza BCell-based (EC₅₀)~2.43-3.42 nM-5-15x[15][16]
Influenza BEnzyme Kinetics (Kᵢᵃᵖᵖ)12 nM216 nM18x[12]

Structural Basis of Clinical Resistance

Despite its clinical success, resistance to this compound can emerge, primarily through amino acid substitutions in the PA endonuclease domain.[14][17] The most prevalent and significant resistance mutation is the substitution of isoleucine at position 38 with threonine (I38T).[5][17]

Structural Impact of the I38T Mutation: The I38T substitution is critical because it disrupts a key hydrophobic interaction.[13] The bulky, nonpolar side chain of isoleucine forms favorable van der Waals contacts with the hydrophobic portion of this compound.[5] When replaced by the smaller, polar threonine, these stabilizing interactions are lost, reducing the binding affinity and stability of the drug-enzyme complex.[5][13] This decrease in binding directly correlates with the observed 30- to 50-fold reduction in susceptibility for influenza A viruses.[5][17]

Other mutations that confer reduced susceptibility have been identified at positions such as E23 and A36, which are also located near the active site.[14][17]

Table of Common this compound Resistance Mutations in PA Endonuclease:

MutationInfluenza Type(s)Typical Fold-Change in IC₅₀Structural ConsequenceReference
I38T A and B20-124x (A), 5-15x (B)Loss of key hydrophobic/van der Waals interactions.[5][13][15]
E23K A and B~6-9xMay destabilize helix α2 and disrupt interactions important for RNA recognition.[14][15]
A36V A(H3N2)~6xMay cause minor instability in the endonuclease structure.[14][17][15]
I38M/F/L/S A and B7-112xAlteration of hydrophobic contacts with the inhibitor.[15][17]

Experimental Protocols

Recombinant Expression and Purification of PA Endonuclease Domain (PA_N)

This protocol is a generalized procedure based on methodologies cited in the literature.[2][14]

  • Cloning and Expression Vector: The gene fragment encoding the N-terminal ~200 residues of the influenza PA subunit is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal His₆-tag, often followed by a TEV protease cleavage site.

  • Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cultures are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.1-0.5 mM. The culture is then incubated overnight with shaking at a lower temperature (e.g., 18-25°C) to improve protein solubility.[14]

  • Cell Lysis: Cells are harvested by centrifugation. The resulting cell paste is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM TCEP, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged PA_N is eluted with a high-concentration imidazole gradient (e.g., 50-300 mM).

  • Tag Cleavage (Optional): The His-tag is cleaved by incubating the eluted protein with TEV protease overnight during dialysis against a low-salt buffer.

  • Second Affinity Chromatography: The protein solution is passed back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): The flow-through from the second Ni-NTA step is concentrated and loaded onto a SEC column (e.g., Superdex 75) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain a highly pure and monodisperse protein sample. Protein purity is assessed by SDS-PAGE.

Co-crystallization and X-ray Structure Determination

This protocol outlines the general steps for obtaining a crystal structure of PA_N with this compound acid.[14]

  • Complex Formation: Purified PA_N protein is concentrated to ~5-10 mg/mL. This compound acid (dissolved in DMSO) is added to the protein solution at a 2-5 molar excess, along with MnCl₂ (e.g., 1-5 mM). The mixture is incubated on ice for at least 1 hour to ensure complex formation.[14]

  • Crystallization Screening: The PA_N-BXA complex is screened for crystallization conditions using commercial screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and additives to grow diffraction-quality single crystals.

  • Cryo-protection and Data Collection: Crystals are harvested and briefly soaked in a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction: Diffraction data are collected at a synchrotron beamline. The data are processed, integrated, and scaled using software like XDS or HKL2000.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined PA_N structure as a search model (e.g., PDB ID 6FS6). The model is then refined against the diffraction data, and the this compound acid ligand is built into the electron density map using software like Coot and Phenix.[5][18]

Visualizations of Pathways and Workflows

Baloxavir_Mechanism_of_Action cluster_host Host Cell Nucleus cluster_virus Influenza Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' Cap) PA_Endonuclease PA Endonuclease (Active Site with 2 Mn²⁺) Host_pre_mRNA->PA_Endonuclease 'Cap-Snatching' PB1 PB1 (Polymerase) PA_Endonuclease->PB1 Provides Capped Primer Viral_mRNA Viral mRNA (Translation Blocked) PB1->Viral_mRNA Viral Transcription vRNA Viral RNA (vRNA) vRNA->PB1 Template This compound This compound Acid (BXA) This compound->PA_Endonuclease Inhibits by Chelating Mn²⁺

Caption: Mechanism of this compound acid (BXA) inhibiting the influenza "cap-snatching" process.

Crystallography_Workflow A 1. Gene Cloning & PA_N Protein Expression in E. coli B 2. Protein Purification (Affinity & Size-Exclusion Chromatography) A->B C 3. Complex Formation (PA_N + this compound + Mn²⁺) B->C D 4. Crystallization Screening (Vapor Diffusion) C->D E 5. X-ray Diffraction Data Collection (Synchrotron) D->E F 6. Structure Solution (Molecular Replacement) E->F G 7. Model Building & Refinement F->G H Final Structure (PDB Deposition) G->H

Caption: Experimental workflow for determining the PA_N-baloxavir crystal structure.

Resistance_Mechanism cluster_binding Binding Interaction cluster_mutation Resistance Development WT Wild-Type PA (with Ile38) WT_BXA Stable Complex (Strong Hydrophobic Interaction) WT->WT_BXA I38T I38T Mutation WT->I38T Selection Pressure BXA This compound Acid BXA->WT_BXA Mutant_BXA Unstable Complex (Lost Interaction) BXA->Mutant_BXA Effective\nInhibition Effective Inhibition WT_BXA->Effective\nInhibition I38T->Mutant_BXA Reduced\nSusceptibility Reduced Susceptibility Mutant_BXA->Reduced\nSusceptibility

Caption: Logical relationship of the I38T resistance mutation to this compound binding.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Susceptibility Testing of Baloxavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is an antiviral medication that acts as a cap-dependent endonuclease inhibitor, a novel mechanism for treating influenza virus infections.[1][2] Its active form, this compound acid, targets the polymerase acidic (PA) protein of influenza A and B viruses, which is essential for the initiation of viral mRNA synthesis—a process known as "cap-snatching."[2][3] This unique mode of action makes it a valuable tool against influenza, including strains resistant to other antiviral drug classes like neuraminidase inhibitors.[4] Accurate and standardized in vitro susceptibility testing is crucial for monitoring the effectiveness of this compound, detecting the emergence of resistant strains, and guiding clinical use.

These application notes provide detailed protocols for determining the in vitro susceptibility of influenza viruses to this compound. The primary methods covered are the Plaque Reduction Neutralization Test (PRNT), the Microneutralization Assay, and the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA).

Mechanism of Action of this compound

This compound acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) subunit.[3] This enzyme is responsible for cleaving the 5' caps from host cell pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. By blocking this "cap-snatching" process, this compound effectively halts viral gene transcription and replication.[2]

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' cap) PA_Subunit PA Subunit (Cap-dependent Endonuclease) Host_mRNA->PA_Subunit 'Cap-snatching' Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Capped_Primer Capped RNA Primer PA_Subunit->Capped_Primer Cleavage This compound This compound Acid This compound->PA_Subunit Inhibition Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Progeny_Virions Progeny Virions Viral_mRNA->Progeny_Virions

Caption: Mechanism of action of this compound acid.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a drug to reduce the number of infectious virus particles, quantified as plaque-forming units (PFU).[5][6]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[7]

  • 12-well cell culture plates[5]

  • Influenza virus stock

  • This compound acid

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free[5]

  • TPCK-treated trypsin[5]

  • Semi-solid overlay medium (e.g., agarose or Avicel)[5][7]

  • Phosphate-buffered saline (PBS)

  • 4% Formaldehyde for fixation[5]

  • Crystal violet staining solution[5]

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[5]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin. The target dilution should produce 50-100 plaques per well in the virus control.[5]

  • Drug Preparation: Prepare a stock solution of this compound acid and make serial dilutions to achieve the desired final concentrations.[5]

  • Infection: Aspirate the medium from the MDCK cell monolayers and wash with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption.[5]

  • Overlay Application: After incubation, remove the virus inoculum and add the semi-solid overlay medium containing the different concentrations of this compound. Also include virus control (no drug) and cell control (no virus, no drug) wells.[5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[5]

  • Fixation and Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution to visualize and count the plaques.[5]

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Microneutralization Assay

This assay measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus in a 96-well format, allowing for higher throughput.[8][9][10]

Materials:

  • MDCK cells[9]

  • 96-well cell culture plates[9]

  • Influenza virus stock (titrated to determine the 50% tissue culture infectious dose, TCID50)

  • This compound acid

  • Infection medium (e.g., UltraMDCK with TPCK-treated trypsin)[11]

  • PBS

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates to achieve a confluent monolayer.[10]

  • Drug and Virus Preparation: Prepare serial dilutions of this compound acid in the 96-well plate. Add a standard amount of virus (e.g., 100 TCID50) to each well containing the drug dilutions.[9]

  • Incubation: Incubate the drug-virus mixture for 1-2 hours at 37°C.[10]

  • Infection: Transfer the drug-virus mixture to the confluent MDCK cell plates and incubate for 48-72 hours at 37°C.[9]

  • Readout: Observe the cells for CPE. The endpoint can be determined by visual scoring of CPE or by using a cell viability assay (e.g., MTT or CellTiter-Glo). Alternatively, a hemagglutination assay can be performed on the cell supernatants to detect the presence of virus.[9]

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that inhibits 50% of the viral CPE.[12]

Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

The IRINA is a specific and sensitive assay developed to assess the susceptibility of influenza viruses to this compound by measuring the inhibition of virus replication.[13][14] It quantifies the enzymatic activity of the neuraminidase (NA) protein expressed on the surface of infected cells as an indicator of viral replication.[13]

Materials:

  • MDCK-SIAT1 cells[13]

  • 96-well plates

  • This compound acid (BXA)

  • MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[15]

  • Assay buffer (e.g., MES with CaCl2)[15]

  • Stop solution (e.g., Na2CO3)[13]

  • Fluorometer

Procedure:

  • Cell Seeding: Seed MDCK-SIAT1 cells in 96-well plates.[13]

  • Drug and Virus Addition: Add serial dilutions of this compound to the cells, followed by the influenza virus inoculum.[16]

  • Incubation: Incubate the plates to allow for a single cycle of virus replication (e.g., 8 hours at 37°C).[16]

  • NA Activity Measurement: After incubation, add the MUNANA substrate. The viral neuraminidase will cleave the substrate, releasing a fluorescent product.[13]

  • Reaction Termination and Reading: Stop the reaction with a stop solution and measure the fluorescence using a fluorometer.[13][17]

  • Data Analysis: The EC50 value is determined by fitting the relative fluorescence unit (RFU) readouts to a dose-response curve. This represents the concentration of this compound that reduces the NA activity (and thus virus replication) by 50%.[14]

Experimental_Workflow cluster_setup Assay Setup cluster_readout Assay Readout Cell_Culture 1. Prepare confluent MDCK cell monolayer Infection 4. Infect cells with virus in the presence of this compound Cell_Culture->Infection Drug_Dilution 2. Prepare serial dilutions of this compound Drug_Dilution->Infection Virus_Prep 3. Prepare virus inoculum Virus_Prep->Infection Incubation 5. Incubate (time varies by assay) Infection->Incubation PRNT PRNT: Plaque counting Incubation->PRNT MN Microneutralization: CPE or HA assay Incubation->MN IRINA IRINA: NA activity measurement Incubation->IRINA Data_Analysis 6. Data Analysis: Calculate IC50 or EC50 PRNT->Data_Analysis MN->Data_Analysis IRINA->Data_Analysis

Caption: General experimental workflow for this compound susceptibility testing.

Data Presentation: this compound Susceptibility

The following tables summarize the in vitro efficacy of this compound acid against various influenza virus strains, as determined by different assay methods. The 50% effective concentration (EC50) or 90% effective concentration (EC90) is presented in nanomolar (nM) or micromolar (µM) concentrations.

Table 1: In Vitro Efficacy of this compound Acid Against Seasonal Influenza A and B Viruses

Virus StrainAssay TypeEC50 (nM)Reference
A/California/7/2009 (H1N1)pdm09Cytopathic Effect Assay0.48 ± 0.22[12]
A(H3N2)Cytopathic Effect Assay19.55 ± 5.66[12]
H1-WTPlaque Reduction Assay1.0 ± 0.7[18]
H1-I38T (Resistant)Plaque Reduction Assay40.9 ± 6.5[18]
B-WTPlaque Reduction Assay18.9 ± 4.6[18]
B-G199R (Resistant)Plaque Reduction Assay38.5 ± 4.2[18]

Table 2: In Vitro Efficacy of this compound Acid Against Avian Influenza Viruses

Virus StrainAssay TypeEC90 (nmol/L)Reference
H5N1, H5N6, H5N8 variantsVirus Yield Reduction0.7 - 1.5[19]
A/Hong Kong/483/1997 (H5N1)Virus Yield Reduction0.7 - 1.6[19]

Table 3: Comparative Efficacy of this compound and Other Antivirals

Virus StrainCompoundEC50Reference
A/California/7/2009 (H1N1)pdm09This compound Acid0.48 ± 0.22 nM[12]
Oseltamivir0.10 ± 0.05 µM[12]
Zanamivir0.13 ± 0.07 µM[12]
Peramivir15.00 ± 5.77 nM[12]
Favipiravir4.05 ± 0.88 µM[12]
A(H3N2)This compound Acid19.55 ± 5.66 nM[12]
Oseltamivir0.42 ± 0.29 µM[12]
Zanamivir2.48 ± 0.96 µM[12]
Peramivir48.43 ± 21.83 nM[12]
Favipiravir10.32 ± 1.89 µM[12]

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for assessing the in vitro susceptibility of influenza viruses to this compound. The choice of assay may depend on the specific research question, available resources, and required throughput. Consistent monitoring of this compound susceptibility is essential for public health surveillance and for ensuring the continued efficacy of this important antiviral agent. The emergence of resistant variants, such as those with the PA-I38T mutation, underscores the need for ongoing testing.[20][21]

References

Application Notes and Protocols for Assessing Baloxavir Efficacy Against Influenza Virus in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to assess the antiviral efficacy of Baloxavir against influenza viruses.

Introduction to this compound and its Mechanism of Action

This compound marboxil is a first-in-class antiviral drug for the treatment of acute uncomplicated influenza. It is a prodrug that is metabolized to its active form, this compound acid, which selectively inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This inhibition prevents the virus from "snatching" capped primers from host cell pre-mRNAs, a critical step for the initiation of viral mRNA synthesis and subsequent viral replication.[1] This unique mechanism of action makes it effective against a broad range of influenza A and B viruses, including strains resistant to other antiviral drugs like neuraminidase inhibitors.[3][4]

Cell Culture Models for this compound Efficacy Studies

The selection of an appropriate cell culture model is critical for obtaining clinically relevant data on the efficacy of antiviral compounds. Both traditional 2D cell monolayers and more advanced 3D culture systems are employed to study influenza virus infection and the effects of antiviral agents like this compound.

Madin-Darby Canine Kidney (MDCK) Cells

MDCK cells are a widely used and well-characterized cell line for influenza virus research. They are highly susceptible to infection with a variety of influenza strains and are the gold standard for many virological assays.

  • Advantages: Robust growth, ease of maintenance, high viral yields, and extensive historical data for comparison. They are particularly useful for standard assays like plaque reduction and TCID50.[5][6]

  • Disadvantages: Non-human and non-respiratory origin, which may not fully recapitulate the complexities of influenza infection in the human airway.

Human Airway Epithelial Cells (hAECs)

Primary human airway epithelial cells cultured at an air-liquid interface (ALI) represent a more physiologically relevant model. These cultures differentiate into a pseudostratified epithelium containing ciliated cells, goblet cells, and basal cells, closely mimicking the structure and function of the human respiratory tract.[7][8]

  • Advantages: Provides a more accurate representation of the in vivo target tissue for influenza infection, allowing for the study of host-virus interactions in a more relevant context.[8][9] Human and avian influenza viruses have been shown to target different cell types within these cultures, reflecting their known receptor specificity.[9]

  • Disadvantages: More technically challenging and expensive to establish and maintain compared to cell lines. There can be variability between donors.

Three-Dimensional (3D) Cell Culture Models and Organoids

3D cell culture models, including airway organoids, are emerging as powerful tools for influenza virus research.[10][11] These models are developed from human lung stem cells or epithelial progenitor cells and can be differentiated to contain various cell types found in the airway.[10]

  • Advantages: Accurately mimic the in-vivo physiology and pathophysiology of viral infections, providing a platform to study viral kinetics, host-viral interactions, and therapeutic responses in a more tissue-like environment.[10][12] 3D cultures of primary human small airway epithelial cells (HSAEpCs) have been shown to be a physiologically relevant model for studying influenza pathogenicity.[10]

  • Disadvantages: Complexity in establishment and maintenance, and standardization of protocols is still ongoing.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound efficacy are provided below.

Protocol 1: Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus and assessing the ability of an antiviral compound to inhibit plaque formation.[5][6]

Materials:

  • MDCK cells

  • 6-well or 12-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (e.g., Influenza A/H1N1, A/H3N2, or Influenza B)

  • This compound acid

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in DMEM)

  • TPCK-treated trypsin

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 3 x 10^5 cells/ml).[5] Incubate at 37°C with 5% CO2.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayer with PBS. Inoculate the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus dilutions. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Drug Treatment: During the virus adsorption period, prepare different concentrations of this compound acid in the overlay medium.

  • Overlay Application: After incubation, aspirate the virus inoculum and wash the cells with PBS. Add 2 mL (for 6-well) or 1 mL (for 12-well) of the overlay medium containing the desired concentration of this compound acid and TPCK-treated trypsin (final concentration 1-2 µg/mL).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour.[13] Remove the overlay and stain the cells with crystal violet solution for 15 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques for each drug concentration and virus dilution. The percentage of plaque reduction is calculated relative to the virus control (no drug). The 50% effective concentration (EC50) is determined by plotting the percentage of plaque inhibition against the drug concentration.

Protocol 2: Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay is used to quantify the amount of virus that will produce a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[14][15]

Materials:

  • MDCK cells

  • 96-well tissue culture plates

  • DMEM with 2% FBS

  • Virus stock

  • This compound acid

  • TPCK-treated trypsin

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).[14]

  • Drug and Virus Preparation: Prepare serial dilutions of this compound acid in infection medium (serum-free DMEM with TPCK-trypsin). Prepare 10-fold serial dilutions of the virus stock.

  • Infection and Treatment: Mix equal volumes of each virus dilution with each drug concentration. Alternatively, pre-treat cells with the drug for a specified time before adding the virus.

  • Inoculation: Add 100 µL of the virus-drug mixture to the wells of the 96-well plate containing the MDCK cell monolayer (typically 4-8 replicates per dilution).[14] Include cell controls (no virus, no drug) and virus controls (virus, no drug).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.

  • CPE Observation: Observe the wells for the presence of CPE daily using an inverted microscope.

  • Data Analysis: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.[15] The EC50 of this compound is the concentration that inhibits the viral CPE by 50%.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is a sensitive method to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a measure of viral replication.[16][17]

Materials:

  • Infected cell culture supernatant or cell lysate

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers and probe specific for a conserved region of the influenza virus genome (e.g., M1 gene)

  • Real-time PCR instrument

Procedure:

  • Sample Collection: Collect cell culture supernatants or cell lysates at different time points post-infection from both this compound-treated and untreated cultures.

  • RNA Extraction: Extract viral RNA from the samples using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.[18]

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers and probe. The thermal cycling conditions will typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16][18]

  • Data Analysis: Generate a standard curve using a known quantity of a plasmid containing the target viral gene sequence. The viral RNA copy number in the samples is then calculated by comparing their Ct values to the standard curve. The reduction in viral load in this compound-treated samples compared to the untreated control is used to determine its efficacy.

Data Presentation

The following tables summarize the in vitro efficacy of this compound acid against various influenza virus strains in different cell culture models.

Table 1: this compound Acid EC50 Values against Influenza A Viruses

Influenza A SubtypeCell LineAssay TypeEC50 (nM)Reference(s)
A(H1N1)pdm09MDCK-SIATFocus Reduction Assay0.7 ± 0.5[19]
A(H1N1)pdm09MDCKPlaque Reduction Assay0.42 ± 0.37[20]
A(H3N2)MDCK-SIATFocus Reduction Assay1.2 ± 0.6[19]
A(H3N2)MDCKPlaque Reduction Assay0.66 ± 0.17[20]
A(H5N1)MDCKCPE AssayPotent activity reported[21]
A(H7N9)MDCKCPE AssayPotent activity reported[21]

Table 2: this compound Acid EC50 Values against Influenza B Viruses

Influenza B LineageCell LineAssay TypeEC50 (nM)Reference(s)
B/VictoriaMDCK-SIATFocus Reduction Assay7.2 ± 3.5[19]
B/YamagataMDCK-SIATFocus Reduction Assay5.8 ± 4.5[19]
B/VictoriaST6GalI-MDCKPlaque Reduction Assay13.7-fold increase with I38T mutation[22][23]

Table 3: this compound Acid IC50 Values from Enzymatic Assays

TargetAssay TypeIC50 (nM)Reference(s)
Cap-dependent endonuclease (CEN) activityEnzymatic Assay1.4 - 3.1 (Influenza A)[21]
Cap-dependent endonuclease (CEN) activityEnzymatic Assay4.5 - 8.9 (Influenza B)[21]

Visualizations

This compound Mechanism of Action

Baloxavir_Mechanism_of_Action cluster_virus Influenza Virus Replication Cycle cluster_host Host Cell Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Transcription 3. Viral RNA Transcription Uncoating->Transcription Replication 4. Viral RNA Replication Transcription->Replication Translation 5. Protein Synthesis Replication->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Release Assembly->Budding Host_mRNA Host pre-mRNA Cap_Snatching Cap-Snatching (by PA Endonuclease) Host_mRNA->Cap_Snatching 'Cap' structure Cap_Snatching->Transcription Provides primer This compound This compound Acid This compound->Cap_Snatching Inhibits

Caption: Mechanism of action of this compound acid in inhibiting influenza virus replication.

Experimental Workflow for this compound Efficacy Testing

Baloxavir_Efficacy_Workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Cell_Culture 1. Prepare Cell Monolayer (e.g., MDCK, hAEC) Infection 4. Infect Cells with Virus Cell_Culture->Infection Virus_Prep 2. Prepare Virus Dilutions Virus_Prep->Infection Drug_Prep 3. Prepare this compound Dilutions Treatment 5. Add this compound Drug_Prep->Treatment Infection->Treatment Incubation 6. Incubate (2-5 days) Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay TCID50_Assay TCID50 Assay Incubation->TCID50_Assay qPCR_Assay qPCR for Viral Load Incubation->qPCR_Assay EC50_Calc 7. Calculate EC50 Plaque_Assay->EC50_Calc TCID50_Assay->EC50_Calc qPCR_Assay->EC50_Calc

Caption: General experimental workflow for assessing the in vitro efficacy of this compound.

Logical Relationship of this compound Resistance Development

Baloxavir_Resistance Start Influenza Virus Population Pressure This compound Treatment (Selective Pressure) Start->Pressure Mutation Selection of Virus with PA Gene Mutations (e.g., I38T) Pressure->Mutation Resistant_Virus Emergence of This compound-Resistant Virus Strain Mutation->Resistant_Virus Reduced_Efficacy Reduced this compound Susceptibility (Increased EC50) Resistant_Virus->Reduced_Efficacy Fitness_Cost Potential Altered Viral Fitness Resistant_Virus->Fitness_Cost

References

Detecting Baloxavir Resistance in Influenza Viruses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial component of the viral replication machinery.[1] The emergence of drug-resistant variants poses a significant challenge to the clinical efficacy of antiviral therapies. Monitoring for resistance-conferring mutations is therefore critical for public health surveillance, clinical management of influenza infections, and the development of next-generation antiviral agents. This document provides detailed application notes and protocols for the detection of this compound resistance mutations in influenza viruses, focusing on both genotypic and phenotypic methods. The primary mechanism of resistance to this compound involves amino acid substitutions in the PA protein, most notably at position 38, where isoleucine (I) may be replaced by threonine (T), methionine (M), or phenylalanine (F).[2]

Key this compound Resistance Mutations

Mutations in the PA gene can lead to reduced susceptibility to this compound. The most frequently observed resistance-associated substitutions occur at the I38 residue of the PA protein. Other substitutions at different positions have also been reported to confer reduced susceptibility.

MutationFold-Change in this compound Susceptibility (EC50)Virus Type/SubtypeReference
PA I38T12- to 92-fold increaseInfluenza A and B[3]
PA I38M6- to 21-fold increaseInfluenza A and B[3]
PA I38F6- to 21-fold increaseInfluenza A and B[3]
PA I38L4- to 10-fold increaseInfluenza A(H1N1)pdm09[4]
PA E23G4- to 10-fold increaseInfluenza A(H1N1)pdm09[4]
PA I38V1- to 4-fold increaseInfluenza A[5]
PA E199G>3-fold increaseInfluenza A[6]
PA A37T>3-fold increaseInfluenza A[6]

Comparison of Detection Methods

A variety of molecular and cell-based assays are available for the detection of this compound resistance. The choice of method depends on the specific research or surveillance needs, considering factors such as sensitivity, turnaround time, throughput, and the ability to detect novel mutations.

MethodPrincipleSensitivityTurnaround TimeThroughputStrengthsLimitations
Genotypic Assays
RT-PCR & Sanger SequencingAmplification of the PA gene followed by dideoxy chain termination sequencing.Can detect variants present at >20% of the viral population.~24 hoursLow to MediumWell-established, cost-effective for a small number of samples.Lower sensitivity for minor variants, not ideal for high-throughput screening.
Next-Generation Sequencing (NGS)Massively parallel sequencing of the entire viral genome or targeted regions.High sensitivity, can detect variants at <1% frequency.27 to 144 hoursHighDetects novel mutations, provides comprehensive genomic data, suitable for surveillance.Higher cost, complex data analysis.[7]
PyrosequencingReal-time sequencing-by-synthesis to detect specific nucleotide changes.Can detect minor variants down to ~5-10%.<24 hoursHighRapid, quantitative, suitable for screening known mutations.Limited to short reads, may not detect novel mutations outside the target region.
High-Resolution Melting (HRM) AnalysisMeasures the melting temperature of a PCR product to detect sequence variations.Can detect low-frequency variants.<24 hoursHighRapid, cost-effective for screening known mutations.Does not identify the specific mutation, requires sequencing for confirmation.
Phenotypic Assays
Virus Yield Reduction Assay (VYRA)Measures the reduction in infectious virus production in the presence of the drug.N/ASeveral daysLowProvides a direct measure of drug susceptibility.Labor-intensive, low throughput, requires virus isolation and culture.
Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)Measures inhibition of virus replication by quantifying neuraminidase activity.N/A~2-3 daysHighHigher throughput than VYRA, does not require plaque visualization.Indirect measure of replication, requires specialized reagents.

Experimental Protocols

Genotypic Assays

This protocol describes the amplification of the influenza A virus PA gene segment containing the I38 codon.

Materials:

  • QIAamp Viral RNA Mini Kit (Qiagen) or equivalent

  • SuperScript III One-Step RT-PCR System with Platinum Taq High Fidelity (Invitrogen) or equivalent

  • Universal Influenza A PA gene primers:

    • Forward Primer (MBTuni-12): 5'-ACGCGTGATCAGCAAAAGCAGG-3'

    • Reverse Primer (MBTuni-13): 5'-ACGCGTGATCAGTAGAAACAAGG-3'

  • Nuclease-free water

Procedure:

  • RNA Extraction: Extract viral RNA from clinical specimens or virus isolates using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.

  • RT-PCR Reaction Setup: Prepare the following reaction mixture on ice in a 0.2 mL nuclease-free PCR tube:

ComponentVolume (µL)Final Concentration
2X Reaction Mix251X
Forward Primer (10 µM)10.2 µM
Reverse Primer (10 µM)10.2 µM
SuperScript III RT/Platinum Taq HiFi Enzyme Mix1
Viral RNA template5
Nuclease-free waterto 50 µL
  • Thermal Cycling: Program the thermal cycler with the following conditions:

StepTemperature (°C)TimeCycles
cDNA Synthesis5030 minutes1
Initial Denaturation942 minutes1
Denaturation9415 seconds40
Annealing5530 seconds
Extension682 minutes 30 seconds
Final Extension685 minutes1
Hold4

  • Verification: Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of the ~2.2 kb PA gene fragment.

RT_PCR_Workflow cluster_rna_extraction RNA Extraction cluster_rt_pcr RT-PCR cluster_verification Verification start Viral Sample extraction Extract Viral RNA (e.g., QIAamp Kit) start->extraction rna Purified Viral RNA extraction->rna mix Prepare RT-PCR Master Mix (Enzymes, Primers, Buffers) rna->mix amplify Thermal Cycling: - Reverse Transcription - PCR Amplification mix->amplify product PA Gene PCR Product (~2.2 kb) amplify->product gel Agarose Gel Electrophoresis product->gel end Proceed to Sequencing gel->end Sanger_Sequencing_Workflow cluster_cycle_sequencing Cycle Sequencing cluster_purification Purification cluster_analysis Data Analysis start Purified PA PCR Product cycle_seq BigDye Terminator Cycle Sequencing start->cycle_seq labeled_fragments Labeled DNA Fragments cycle_seq->labeled_fragments purify Remove Unincorporated Dyes (e.g., Ethanol Precipitation) labeled_fragments->purify purified_fragments Purified Labeled Fragments purify->purified_fragments capillary Capillary Electrophoresis purified_fragments->capillary raw_data Sequence Chromatogram capillary->raw_data analyze Identify Mutations raw_data->analyze end Resistance Profile analyze->end NGS_Workflow cluster_library_prep Library Preparation (Nextera XT) start Viral RNA rt_pcr Whole-Genome RT-PCR start->rt_pcr tagmentation Tagmentation (Fragmentation & Tagging) rt_pcr->tagmentation pcr_amp PCR Amplification (Add Indexes & Adapters) tagmentation->pcr_amp purification Library Purification pcr_amp->purification sequencing Illumina Sequencing (MiSeq) purification->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Alignment - Variant Calling sequencing->data_analysis end Comprehensive Resistance Profile data_analysis->end Phenotypic_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Incubation cluster_readout Readout & Analysis cells Seed MDCK-SIAT1 Cells (96-well plate) infect Inoculate Cells with Virus & Drug Dilutions cells->infect drug Prepare Serial Dilutions of this compound drug->infect incubate Incubate for 22-24 hours infect->incubate na_assay Measure Neuraminidase Activity (IRINA) incubate->na_assay ec50 Calculate EC50 na_assay->ec50 fold_change Determine Fold-Change in Susceptibility ec50->fold_change end Phenotypic Resistance Profile fold_change->end

References

Application Notes and Protocols for Baloxavir Combination Therapy Studies with Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical and clinical studies to evaluate the combination therapy of Baloxavir marboxil (a cap-dependent endonuclease inhibitor) with neuraminidase inhibitors (NAIs) for the treatment of influenza virus infections. The protocols outlined below are based on established in vitro and in vivo methodologies and clinical trial designs.

Introduction

The emergence of antiviral resistance poses a significant challenge to the effective management of influenza. Combination therapy, utilizing drugs with different mechanisms of action, is a promising strategy to enhance antiviral efficacy, reduce the likelihood of resistance development, and potentially shorten the duration of illness.[1][2][3] this compound marboxil, which targets the viral polymerase acidic (PA) protein, and neuraminidase inhibitors (NAIs) like oseltamivir, zanamivir, peramivir, and laninamivir, which prevent the release of progeny virions, represent a logical combination for synergistic antiviral activity.[4][5] In vitro studies have consistently demonstrated synergistic effects of this combination against various influenza A and B virus strains, including those resistant to either drug class alone.[1][6][7] Clinical trials have been conducted to evaluate the clinical benefits of this combination therapy in both outpatient and hospitalized settings.[8][9][10][11]

These notes will detail the essential protocols for in vitro synergy testing, viral yield reduction assays, and antiviral resistance monitoring. Additionally, a summary of clinical trial design considerations is provided.

Data Presentation: In Vitro Synergy of this compound and Neuraminidase Inhibitors

The following tables summarize quantitative data from in vitro studies assessing the synergistic effects of this compound acid (the active form of this compound marboxil) in combination with various neuraminidase inhibitors. Synergy is often quantified using models that generate a synergy volume or a combination index (CI).

Table 1: Synergy of this compound and Neuraminidase Inhibitors against Influenza A(H1N1)pdm09 Virus

CombinationMetricValueInterpretationReference
This compound + OseltamivirCombination Index (CIwt)0.48Synergy[7]
This compound + ZanamivirCombination Index (CIwt)0.40Synergy[7]
This compound + PeramivirCombination Index (CIwt)0.48Synergy[7]

Table 2: Synergy of this compound and Neuraminidase Inhibitors against Influenza A(H3N2) Virus

CombinationMetricValueInterpretationReference
This compound + OseltamivirCombination Index (CIwt)0.49Synergy[7]
This compound + ZanamivirCombination Index (CIwt)0.47Synergy[7]
This compound + PeramivirCombination Index (CIwt)0.42Synergy[7]

Table 3: Synergy of this compound and Neuraminidase Inhibitors against Influenza B Virus

CombinationMetricValueInterpretationReference
This compound + OseltamivirSynergy Volume (µM²%)76.70Moderate Synergy[6]
This compound + ZanamivirSynergy Volume (µM²%)155.61Strong Synergy[1]
This compound + PeramivirSynergy Volume (µM²%)82.03Moderate Synergy[6]
This compound + LaninamivirSynergy Volume (µM²%)-No Synergy[1][2]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with a neuraminidase inhibitor against influenza virus in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or B)

  • This compound acid and Neuraminidase Inhibitor (e.g., Oseltamivir acid)

  • Cell culture medium (e.g., DMEM) with supplements

  • Infection medium (e.g., DMEM with TPCK-trypsin and BSA)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Methodology:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Drug Dilution Matrix: Prepare a checkerboard matrix of drug concentrations. Serially dilute this compound acid horizontally and the neuraminidase inhibitor vertically in the 96-well plate.[6] Include wells for each drug alone and untreated virus controls.

  • Virus Infection: Infect the MDCK cell monolayer with influenza virus at a predetermined multiplicity of infection (MOI), for example, 0.01.[12]

  • Drug Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the drug combinations to the respective wells.[12]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3 days or until cytopathic effect (CPE) is observed in the virus control wells.[6]

  • Cell Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug combination compared to cell controls.

    • Use software such as MacSynergyII or CalcuSyn to analyze the drug interactions and calculate synergy scores or combination indices.[13] A synergy score greater than 10 or a CI value less than 1 typically indicates synergy.[14][15]

Virus Yield Reduction Assay

This assay quantifies the inhibitory effect of the drug combination on the production of infectious virus particles.

Materials:

  • Confluent MDCK cells in 6-well or 12-well plates

  • Influenza virus stock

  • Drug combinations at synergistic concentrations (determined from the checkerboard assay)

  • Infection medium

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Infection: Infect confluent MDCK cell monolayers with influenza virus at a specific MOI (e.g., 0.01 to 1).[12]

  • Drug Treatment: After virus adsorption, wash the cells with PBS and add infection medium containing the single drugs or the drug combination.[12] Include a virus control with no drug.

  • Incubation and Supernatant Collection: Incubate the plates for a period that allows for one or more replication cycles (e.g., 24, 48, 72 hours). Collect the cell culture supernatants at these time points.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using either a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]

    • Plaque Assay: Serially dilute the supernatants and infect fresh MDCK cell monolayers. After an incubation period under an agarose overlay, stain the cells to visualize and count plaques. Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

    • TCID50 Assay: Serially dilute the supernatants and add to MDCK cells in a 96-well plate. After several days, observe for CPE and calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[12]

  • Data Analysis: Compare the viral titers from the drug-treated wells to the virus control wells. Calculate the log reduction in virus yield for each treatment condition.

Antiviral Resistance Monitoring

Monitoring for the emergence of drug-resistant variants is crucial in combination therapy studies. This involves both genotypic and phenotypic analyses.[16]

Methodology:

  • Virus Isolation: Isolate influenza virus from cell culture supernatants (in vitro) or patient respiratory samples (clinical) where treatment failure or viral rebound is observed.

  • Genotypic Analysis:

    • Extract viral RNA from the samples.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the genes encoding the drug targets: the PA gene for this compound and the neuraminidase (NA) gene for NAIs.[17]

    • Sequence the amplified gene segments to identify known or novel amino acid substitutions associated with reduced drug susceptibility.[18] For this compound, this includes substitutions at position I38 in the PA protein. For NAIs, common resistance mutations include H275Y in N1 and E119V or R292K in N2 neuraminidases.[16][17]

  • Phenotypic Analysis:

    • Conduct cell-based assays (e.g., neuraminidase inhibition assay for NAIs or a virus yield reduction assay for both drug classes) to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the drugs against the isolated virus.[16][19]

    • Compare the IC50/EC50 values of the test virus to a wild-type reference strain. A significant fold-increase in the IC50/EC50 value indicates reduced susceptibility.[19]

Clinical Trial Design Considerations

Clinical trials are essential to validate the in vitro findings and assess the clinical utility of this compound and NAI combination therapy.

Table 4: Overview of Key Clinical Trial Designs for this compound Combination Therapy

Trial IdentifierPhasePatient PopulationIntervention ArmsPrimary Endpoint
FLAGSTONE (NCT03543203)3Hospitalized patients with severe influenza1. This compound + NAI (oseltamivir, zanamivir, or peramivir) 2. Placebo + NAITime to clinical improvement[10][11]
COMBO Trial 1 (NCT04327791)2Hospitalized patients with laboratory-confirmed influenza1. This compound + Oseltamivir 2. Placebo + OseltamivirNot specified in provided context
NCT04712539 2Immunocompromised patients with severe influenza1. This compound + Oseltamivir 2. Oseltamivir monotherapyNot specified in provided context

Key Considerations for Protocol Development:

  • Inclusion/Exclusion Criteria: Clearly define the target patient population (e.g., outpatients with uncomplicated influenza, hospitalized patients with severe influenza, immunocompromised patients).[8][9][10]

  • Dosing Regimen: Specify the dose and duration of treatment for both this compound and the neuraminidase inhibitor. For example, this compound is typically administered as a single oral dose, while oseltamivir is given twice daily for 5 days.[9][20]

  • Endpoints:

    • Primary Endpoint: This could be the time to alleviation of influenza symptoms for outpatients or time to clinical improvement for hospitalized patients.[10]

    • Secondary Endpoints: These often include virological measures such as the change in viral load from baseline, duration of viral shedding, and the incidence of antiviral resistance.[5][8] Other clinical endpoints can include length of hospital stay, oxygen requirement, and all-cause mortality.[8]

  • Sample Collection: Schedule regular collection of respiratory samples (e.g., nasal swabs) to monitor viral load and for resistance testing.[9]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies Synergy Synergy Testing (Checkerboard Assay) YieldReduction Virus Yield Reduction Assay Synergy->YieldReduction Determine synergistic concentrations ClinicalTrial Clinical Trial Design (e.g., FLAGSTONE) Synergy->ClinicalTrial Inform dose selection Resistance_invitro Resistance Monitoring (In Vitro) YieldReduction->Resistance_invitro Select for resistant variants Resistance_clinical Resistance Monitoring (Clinical Isolates) Resistance_invitro->Resistance_clinical Identify potential mutations PatientRecruitment Patient Recruitment ClinicalTrial->PatientRecruitment Treatment Combination Therapy Administration PatientRecruitment->Treatment Monitoring Clinical & Virological Monitoring Treatment->Monitoring Monitoring->Resistance_clinical Influenza_Signaling_Pathway cluster_cell Host Cell cluster_pathways Hijacked Signaling Pathways Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) PI3K PI3K/Akt Virus->PI3K MAPK MAPK Virus->MAPK NFkB NF-κB Virus->NFkB Endosome Endosome Receptor->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus vRNP Release Ribosome Ribosome Nucleus->Ribosome mRNA Synthesis & Export Progeny Progeny Virions Nucleus->Progeny vRNP Export Ribosome->Nucleus Viral Protein Synthesis Progeny->Virus Budding & Release (NA) PI3K->Nucleus Promotes Replication MAPK->Nucleus Regulates Replication NFkB->Nucleus Modulates Host Response This compound This compound This compound->Nucleus Inhibits PA Endonuclease NAI Neuraminidase Inhibitors NAI->Progeny Inhibits Neuraminidase

References

Application Notes and Protocols for Determining Baloxavir IC50 Values using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of Baloxavir against various influenza virus strains using a plaque reduction assay. This method is a gold standard for quantifying the in vitro efficacy of antiviral compounds that inhibit viral replication and spread.

Introduction

This compound marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral replication.[1][2][3][4] It is a prodrug that is metabolized to its active form, this compound acid.[2][4] The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[5][6] By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the drug required to reduce the number of plaques by 50%.[7]

Mechanism of Action of this compound

This compound acid targets the PA endonuclease domain of the influenza virus RNA polymerase complex.[8] This inhibition prevents the virus from "snatching" capped RNA primers from host cell pre-mRNAs, a process essential for the initiation of viral mRNA transcription.[2] By blocking this step, this compound effectively halts viral gene expression and replication.[1]

cluster_host_cell Host Cell cluster_inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap Snatching Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer Cleavage Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly This compound This compound Acid This compound->Viral_Polymerase Inhibits PA Endonuclease

Figure 1: Mechanism of action of this compound acid.

Experimental Protocol: Plaque Reduction Assay

This protocol is adapted from established methods for influenza virus antiviral testing.[9]

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus isolation and propagation.[10][11][12]

  • Virus: Influenza virus stock of a known titer (Plaque Forming Units/mL, PFU/mL).

  • Compound: this compound acid (the active metabolite of this compound marboxil).

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • Penicillin-Streptomycin solution

    • L-glutamine

    • Virus Growth Medium (VGM): Serum-free DMEM/MEM supplemented with TPCK-treated trypsin, Penicillin-Streptomycin, and L-glutamine.

    • Agarose or Avicel overlay medium

    • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • 6-well or 12-well tissue culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet (BSL-2)

    • Inverted microscope

    • Pipettes and sterile tips

    • Refrigerated centrifuge

Procedure:

A 1. Cell Seeding Seed MDCK cells in 6-well plates and grow to confluence. B 2. Virus Dilution & Drug Preparation Prepare serial dilutions of this compound. Dilute influenza virus to desired PFU/well. C 3. Infection Infect confluent cell monolayers with the diluted virus. B->C D 4. Adsorption Incubate for 1 hour to allow virus to adsorb to cells. C->D E 5. Overlay Remove inoculum and add agarose overlay containing serial dilutions of this compound. D->E F 6. Incubation Incubate plates for 2-3 days until plaques are visible. E->F G 7. Staining Fix cells and stain with Crystal Violet. F->G H 8. Plaque Counting & IC50 Calculation Count plaques and calculate the IC50 value. G->H

Figure 2: Plaque Reduction Assay Workflow.

Step-by-Step Method:

  • Cell Culture:

    • One to two days prior to the assay, seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound acid in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in VGM to achieve the desired final concentrations for the assay. It is recommended to use a wide range of concentrations initially to determine the approximate IC50.

  • Virus Inoculation:

    • On the day of the assay, wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Prepare a virus dilution in VGM that will result in 50-100 plaques per well.

    • Inoculate each well with the virus dilution. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Virus Adsorption:

    • Incubate the plates for 1 hour at 37°C in a humidified 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • After the adsorption period, aspirate the virus inoculum from each well.

    • Gently add the agarose or Avicel overlay medium containing the respective concentrations of this compound to each well. For the "virus control" and "cell control" wells, add an overlay medium without the drug.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding a sufficient volume of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and IC50 Calculation:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control (no drug).

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.[7][13]

Data Presentation: this compound IC50 Values

The following tables summarize reported this compound IC50 values against various influenza virus strains. It is important to note that IC50 values can vary between studies and assays due to differences in cell lines, virus strains, and specific experimental conditions.[9]

Table 1: this compound IC50 Values for Seasonal Influenza Strains

Influenza Virus Type/SubtypeMedian IC50 (nM)IC50 Range (nM)Reference
A(H1N1)pdm090.280.1 - 2.1[9]
A(H3N2)0.160.1 - 2.4[9]
B/Victoria-lineage3.420.7 - 14.8[9]
B/Yamagata-lineage2.431.8 - 15.5[9]

Table 2: Impact of PA Substitutions on this compound Susceptibility

Virus StrainPA SubstitutionFold-Increase in IC50/EC50Reference
A/PR/8/34 (H1N1)I38T54[9]
A(H1N1)pdm09I38T>78[14]
A(H3N2)I38T>78[14]
A(H1N1)pdm09E23K6 - 13[14]
B/Victoria/2/1987-likeI38T13.7[15]
rg-B/Washington/02/2019I38T21.3[15]

Troubleshooting and Considerations

  • Cell Monolayer Integrity: Ensure the cell monolayer is confluent and healthy before infection to obtain consistent plaque formation.

  • Virus Titer: An appropriate virus concentration is crucial. Too many plaques will be difficult to count, while too few will lead to inaccurate results.

  • Overlay Technique: Apply the overlay gently to avoid disturbing the cell monolayer.

  • Drug Cytotoxicity: It is advisable to perform a cytotoxicity assay to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the drug itself.

  • Resistant Variants: The emergence of influenza viruses with reduced susceptibility to this compound, often associated with substitutions in the PA protein (e.g., I38T), has been reported.[9][14][15] It is important to monitor for such variants.

By following this detailed protocol, researchers can reliably determine the in vitro efficacy of this compound against various influenza virus strains, providing valuable data for antiviral drug development and surveillance.

References

Application Notes and Protocols: Ferret Model for Evaluating Baloxavir's Impact on Influenza Transmission

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ferret (Mustela putorius furo) is widely regarded as the gold-standard animal model for studying human influenza virus infection and transmission.[1] Their susceptibility to human influenza viruses without prior adaptation, coupled with the manifestation of similar clinical signs such as fever, sneezing, and nasal discharge, makes them an invaluable tool in influenza research.[1] This document provides detailed application notes and protocols for utilizing the ferret model to assess the efficacy of Baloxavir marboxil (trade name Xofluza®), a first-in-class inhibitor of the influenza virus cap-dependent endonuclease, in reducing influenza virus transmission.[2][3] this compound's unique mechanism of action, which blocks the initiation of viral mRNA synthesis, has shown promise in reducing viral shedding, a key factor in transmission.[2][4] These protocols are designed to ensure the robustness and reproducibility of such studies, which are crucial for pandemic preparedness and the development of effective antiviral therapies.[5][6][7][8]

Data Summary

The following tables summarize quantitative data from studies evaluating the impact of this compound on influenza A(H1N1)pdm09 virus shedding and transmission in the ferret model.

Table 1: Effect of this compound on Viral Shedding in Donor Ferrets

Treatment GroupPeak Viral Titer (log10 PFU/mL) in Nasal WashArea Under the Curve (AUC) of Viral SheddingDuration of Viral Shedding (Days)Reference
Placebo ~6.030.8 ± 2.6>9[9]
Oseltamivir ~6.029.8 ± 2.2>9[9]
This compound ~3.021.8 ± 2.9~7[9]
This compound + Oseltamivir ~4.021.7 ± 2.2~7[9]

PFU: Plaque-Forming Units. Data are representative values compiled from the literature.

Table 2: Effect of this compound on Influenza Transmission to Sentinel Ferrets

Transmission RouteDonor TreatmentTransmission Frequency (Infected/Total)Median Day of First Positive Nasal Wash in SentinelsReference
Direct Contact (DC) Placebo4/44.5[10]
Oseltamivir4/45.5[10]
This compoundNot specified, but suggested to be a more stringent challenge5.0[10]
Indirect Contact (IC) Placebo3/4-[10]
Oseltamivir3/4-[10]
This compound1/4-[10]

Experimental Protocols

Ferret Acclimatization and Housing
  • Animal Model: Male or female ferrets, 6-12 months of age, seronegative for circulating influenza A and B viruses.

  • Acclimatization: Ferrets should be acclimatized for at least 7 days prior to the experiment in a controlled environment (temperature: 18-22°C, humidity: 40-60%, 12-hour light/dark cycle).

  • Housing: Animals should be housed individually in cages that prevent direct and indirect contact between experimental groups, except as required by the study design. For indirect transmission studies, cages should be designed to allow airflow from donor to sentinel animals without physical contact.

Virus Inoculation
  • Virus Strain: A well-characterized influenza virus strain, such as A/England/195/2009 (H1N1)pdm09, should be used.

  • Inoculum Preparation: The virus stock should be diluted in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^4 PFU in 0.5 mL).

  • Inoculation Procedure:

    • Lightly anesthetize the donor ferrets (e.g., with isoflurane).

    • Intranasally instill 0.25 mL of the virus inoculum into each nostril.

    • Monitor the animals until they have fully recovered from anesthesia.

This compound Administration
  • Drug Formulation: this compound acid (the active form of this compound marboxil) can be suspended in a vehicle such as 0.5% methylcellulose for subcutaneous administration. Oral administration of this compound marboxil has shown unfavorable pharmacokinetics in ferrets.[11]

  • Dosage and Timing: A single subcutaneous dose of this compound acid (e.g., 4 mg/kg or 8 mg/kg) is typically administered 24 to 48 hours post-infection.[12][13] This timing is crucial to assess both therapeutic efficacy and impact on transmission.

  • Administration: Administer the prepared this compound suspension subcutaneously in the interscapular region.

Transmission Study Design
  • Direct Contact (DC) Model:

    • At 24 hours post-infection (immediately after treatment of donors), introduce a naïve sentinel ferret into the same cage as each donor ferret.

    • Co-house the donor and sentinel ferrets for the duration of the experiment.

  • Indirect Contact (Aerosol) Model:

    • At 24 hours post-infection, place a naïve sentinel ferret in a cage adjacent to the donor's cage.

    • Ensure that the cages are positioned to allow unidirectional airflow from the donor to the sentinel, preventing contact with contaminated fomites.

Sample Collection and Analysis
  • Nasal Washes:

    • Collect nasal washes from all donor and sentinel ferrets on alternating days (e.g., days 1, 3, 5, 7, 9, and 11 post-exposure).

    • Instill 1 mL of sterile PBS into one nostril and collect the runoff from the other nostril.

    • Aliquot the collected sample for viral titration and molecular analysis.

  • Viral Titration:

    • Determine the infectious virus titer in nasal wash samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Molecular Analysis:

    • Extract viral RNA from nasal wash samples.

    • Use quantitative reverse transcription PCR (qRT-PCR) to quantify viral RNA levels.

    • Sequence the polymerase acidic (PA) gene to monitor for the emergence of this compound-resistant variants (e.g., I38T substitution).[14][15]

Visualizations

This compound's Mechanism of Action

Baloxavir_Mechanism_of_Action cluster_virus Influenza Virus cluster_host_cell Host Cell Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) PA_Endonuclease PA Endonuclease Domain Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->Viral_mRNA_Synthesis Initiates Transcription Host_pre_mRNA Host pre-mRNA ('Capped' RNA) Host_pre_mRNA->PA_Endonuclease 'Cap-Snatching' Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication This compound This compound Acid This compound->PA_Endonuclease Inhibits Ferret_Transmission_Workflow cluster_setup Experimental Setup cluster_transmission Transmission Phase cluster_monitoring Monitoring & Analysis Acclimatization Ferret Acclimatization (7 days) Inoculation Intranasal Inoculation of Donor Ferrets Acclimatization->Inoculation Treatment Treatment Administration (24h post-inoculation) Inoculation->Treatment Direct_Contact Direct Contact: Co-house Donor & Sentinel Treatment->Direct_Contact Indirect_Contact Indirect Contact: Adjacent Cages Treatment->Indirect_Contact Sample_Collection Nasal Wash Collection (Days 1, 3, 5, 7, 9, 11) Direct_Contact->Sample_Collection Indirect_Contact->Sample_Collection Viral_Quantification Viral Titer Analysis (Plaque Assay/qRT-PCR) Sample_Collection->Viral_Quantification Resistance_Monitoring Resistance Genotyping (PA Gene Sequencing) Viral_Quantification->Resistance_Monitoring Treatment_Outcome_Logic Baloxavir_Treatment This compound Treatment of Donor Ferret Reduced_Viral_Shedding Reduced Viral Shedding in Upper Respiratory Tract Baloxavir_Treatment->Reduced_Viral_Shedding Lower_Exposure Lower Viral Exposure to Sentinel Ferret Reduced_Viral_Shedding->Lower_Exposure Reduced_Transmission Reduced Probability of Onward Transmission Lower_Exposure->Reduced_Transmission

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting Novel Cap-Dependent Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and characterization of novel inhibitors targeting viral cap-dependent endonuclease (CEN). The methodologies described are tailored for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries.

Introduction

Cap-dependent endonuclease, a crucial enzyme for the replication of many segmented negative-sense RNA viruses such as influenza and bunyaviruses, represents a prime target for novel antiviral therapies. The enzyme facilitates a unique "cap-snatching" mechanism, where it cleaves the 5' cap from host cell mRNAs to prime viral mRNA synthesis. Inhibiting this process is a promising strategy to disrupt viral replication. The following protocols and data support the development and implementation of robust HTS assays to discover and characterize potent CEN inhibitors.

Signaling Pathway: The Cap-Snatching Mechanism

The cap-snatching process is a multi-step mechanism essential for viral transcription. It is initiated by the viral RNA-dependent RNA polymerase (RdRp) complex, which in influenza virus consists of three subunits: PA, PB1, and PB2.

CapSnatching cluster_host_nucleus Host Cell Nucleus cluster_process Cap-Snatching Process Host_pre_mRNA Host pre-mRNA (with 5' cap) Binding 1. PB2 subunit of RdRp binds to the 5' cap of host pre-mRNA. Host_pre_mRNA->Binding RdRp Viral RdRp Complex (PA, PB1, PB2) RdRp->Binding vRNA Viral RNA (vRNA) Priming 3. The capped fragment serves as a primer for viral mRNA synthesis. vRNA->Priming Cleavage 2. PA subunit (endonuclease) cleaves the host pre-mRNA ~10-13 nucleotides downstream of the cap. Binding->Cleavage Capped_Fragment Capped RNA Fragment (Primer) Cleavage->Capped_Fragment Capped_Fragment->Priming Elongation 4. PB1 subunit (polymerase) elongates the primer using vRNA as a template. Priming->Elongation Viral_mRNA Viral mRNA (chimeric) Elongation->Viral_mRNA

Caption: The viral cap-snatching mechanism.

Experimental Workflow for a CEN Inhibitor HTS Campaign

A typical HTS campaign for the discovery of novel CEN inhibitors follows a structured workflow, from primary screening to lead optimization.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Primary_Screen Primary HTS (e.g., FRET-based assay) Hit_Identification Hit Identification (Based on activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assays (e.g., CPE inhibition assay) Dose_Response->Secondary_Assay Cytotoxicity Cytotoxicity Assays (Determine CC50) Secondary_Assay->Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50 / IC50) Cytotoxicity->Selectivity_Index SAR Structure-Activity Relationship (SAR) Studies Selectivity_Index->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical HTS workflow for CEN inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from representative HTS assays for CEN inhibitors.

Table 1: Biochemical Assay Data for CEN Inhibitors

Compound ClassAssay TypeTarget VirusIC50 (nM)Z' FactorHit Rate (%)Reference
Carbamoyl PyridoneFRET-basedHantavirus~10000.751.5[1]
Baloxavir AcidEnzyme InhibitionInfluenza A1.4 - 3.1> 0.5N/A[2]
Metal-Chelating AgentsEnzyme InhibitionInfluenza A50 - 500N/A3.04[3]

Table 2: Cell-Based Assay Data for CEN Inhibitors

CompoundAssay TypeCell LineVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
This compound MarboxilCPE InhibitionMDCKInfluenza A (H1N1)0.46 - 0.98> 10> 10,000[2]
Compound ACPE InhibitionKBLCMV< 10> 25> 2500[3]
Compound BCPE InhibitionKBLCMV< 10> 25> 2500[3]
RibavirinCPE InhibitionKBLCMV~5000> 100> 20[3]

Detailed Experimental Protocols

Protocol 1: FRET-Based Cap-Dependent Endonuclease HTS Assay

This biochemical assay provides a direct measure of CEN enzymatic activity and is highly amenable to HTS.

Principle: A short RNA oligonucleotide is dual-labeled with a fluorophore (e.g., FAM) at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.

Materials and Reagents:

  • Purified recombinant CEN (e.g., from influenza virus PA subunit)

  • FRET-based RNA substrate (e.g., 5'-FAM-oligo-quencher-3')

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)

  • 384-well, black, low-volume assay plates

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., this compound acid)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Dispense test compounds (e.g., 50 nL) into the assay plates using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of CEN solution (e.g., 2X final concentration) to each well.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the FRET-RNA substrate (e.g., 2X final concentration) to each well.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) over time using a plate reader. A kinetic or endpoint reading can be performed.

Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Normalize the data to the positive (no inhibition) and negative (maximal inhibition) controls.

  • Calculate the percent inhibition for each compound.

  • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Principle: Viral infection often leads to morphological changes in host cells, collectively known as the cytopathic effect (CPE), which ultimately results in cell death. Antiviral compounds that inhibit viral replication will prevent or reduce CPE. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic indicators like MTT or CellTiter-Glo.

Materials and Reagents:

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza)

  • Complete cell culture medium

  • Assay medium (reduced serum)

  • Virus stock with a known titer

  • Test compounds dissolved in DMSO

  • Positive control antiviral (e.g., Oseltamivir or this compound marboxil)

  • 96-well or 384-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed the host cells into the assay plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cell monolayers.

  • Virus Infection: Infect the cells with a pre-titered amount of virus that causes >80% CPE in the virus control wells within 48-72 hours.[4]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication.

  • Quantify Cell Viability: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).

Data Analysis:

  • Normalize the data to the cell control (no virus, 100% viability) and virus control (virus, 0% viability) wells.

  • Calculate the percent protection for each compound concentration.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

  • In parallel, perform a cytotoxicity assay (without virus) to determine the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

References

Application Notes and Protocols: Engineering Baloxavir Resistance in Influenza Virus via Reverse Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing reverse genetics techniques to introduce baloxavir resistance mutations into influenza viruses. This powerful methodology is essential for studying the mechanisms of antiviral resistance, evaluating the fitness of resistant variants, and developing next-generation influenza therapeutics.

Introduction

This compound marboxil is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a critical component of the viral replication machinery.[1][2][3][4] Its active form, this compound acid (BXA), effectively inhibits viral mRNA synthesis.[1] However, the emergence of drug-resistant variants, primarily through amino acid substitutions in the PA protein, poses a significant challenge to its clinical efficacy.[1][5][6] The most frequently observed substitution associated with reduced susceptibility to this compound is I38T in the PA protein.[1][3][7][8] Other reported resistance-associated substitutions include I38L, I38M, I38F, E23K, A37T, and E199D.[1][9]

Reverse genetics is an indispensable tool for introducing these specific mutations into the influenza virus genome to study their effects on drug susceptibility and viral fitness.[10][11][12] This technology allows for the generation of recombinant viruses entirely from cloned cDNA, providing a controlled system to investigate the molecular basis of antiviral resistance.[10][13]

Mechanism of Action of this compound and Resistance

This compound acid inhibits the "cap-snatching" process, where the PA endonuclease cleaves the 5' caps of host pre-mRNAs to prime viral mRNA synthesis.[4] Mutations in the PA protein, particularly around the this compound binding site, can reduce the binding affinity of the drug, thereby conferring resistance. The I38T substitution, for example, alters van der Waals contacts between the endonuclease and this compound, destabilizing the drug-protein interaction.[1]

BALOXAVIR_MOA cluster_host_cell Host Cell cluster_drug_action Drug Intervention cluster_resistance Resistance Mechanism Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase 'Cap-snatching' by PA Endonuclease Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Polymerase->Viral_mRNA_Synthesis Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions This compound This compound Acid (BXA) This compound->Viral_Polymerase Inhibits PA Endonuclease PA_Mutation PA Gene Mutation (e.g., I38T) PA_Mutation->Viral_Polymerase Alters Drug Binding Site

Figure 1. Mechanism of action of this compound and the development of resistance.

Quantitative Data Summary

The following tables summarize the impact of various PA mutations on this compound susceptibility in different influenza virus strains. The data is presented as the fold-increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type (WT) virus.

Table 1: this compound Resistance in Influenza A Viruses

Virus StrainPA SubstitutionFold Increase in IC50/EC50Reference
A/California/04/09 (H1N1)-likeI38L15.3[9]
A/California/04/09 (H1N1)-likeI38T72.3[9]
A/California/04/09 (H1N1)-likeE199D5.4[9]
A(H1N1)pdm09I38T~100[1][14]
A(H3N2)I38T>100[1][8][14]
A(H5N1)I38T48.2[14]
A(H5N1)I38F24.0[14]
A(H5N1)I38M15.5[14]

Table 2: this compound Resistance in Influenza B Viruses

Virus StrainPA SubstitutionFold Increase in IC50Reference
B/Victoria/504/2000-likeI38T54.5[9]
B/Quebec/MCV-11/2019 (Victoria-like)I38T13.7[1][7]
rg-B/Washington/02/2019 (Victoria-like)I38T21.3[7]
rg-PKT13 (Yamagata-like)I38T12.6[7]

Experimental Protocols

The generation of this compound-resistant influenza viruses using reverse genetics involves three main stages: site-directed mutagenesis of the PA gene, rescue of the recombinant virus, and characterization of the mutant virus.

EXPERIMENTAL_WORKFLOW cluster_plasmid_prep 1. Plasmid Preparation cluster_virus_rescue 2. Virus Rescue cluster_characterization 3. Virus Characterization Plasmid_Isolation Isolate pDZ/pHW2000 plasmid with WT PA gene Site_Directed_Mutagenesis Site-Directed Mutagenesis (e.g., to introduce I38T) Plasmid_Isolation->Site_Directed_Mutagenesis Transformation Transform E. coli and select for mutated plasmid Site_Directed_Mutagenesis->Transformation Sequencing_Verification Sequence PA gene to confirm mutation Transformation->Sequencing_Verification Co_transfection Co-transfect 293T cells with 8 plasmids (7 WT + 1 mutant PA) Sequencing_Verification->Co_transfection Co_culture Co-culture with MDCK cells (for virus amplification) Co_transfection->Co_culture Harvest Harvest supernatant containing recombinant virus Co_culture->Harvest Virus_Titration Virus Titration (TCID50 or Plaque Assay) Harvest->Virus_Titration Genotypic_Analysis Genotypic Analysis (Sanger/NGS of PA gene) Virus_Titration->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (IC50/EC50 determination) Genotypic_Analysis->Phenotypic_Analysis Fitness_Analysis Viral Fitness Analysis (Replication Kinetics, Polymerase Activity) Phenotypic_Analysis->Fitness_Analysis

Figure 2. Experimental workflow for generating and characterizing this compound-resistant influenza viruses.

Protocol 1: Site-Directed Mutagenesis of the PA Gene

This protocol describes the introduction of a point mutation into the PA gene cloned into a reverse genetics plasmid (e.g., pHW2000 or pDZ).

Materials:

  • High-fidelity DNA polymerase

  • Plasmid containing the wild-type PA gene

  • Custom mutagenic primers (forward and reverse) designed to introduce the desired nucleotide change

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

  • Plasmid purification kit

  • Sanger sequencing reagents

Method:

  • Primer Design: Design primers containing the desired mutation flanked by 15-20 nucleotides of complementary sequence on both sides.

  • PCR Amplification: Perform PCR using the high-fidelity DNA polymerase and the mutagenic primers with the PA plasmid as a template. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Growth: Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C. Pick individual colonies and grow them in liquid culture.

  • Plasmid Purification: Purify the plasmid DNA from the overnight cultures using a plasmid purification kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations in the PA gene by Sanger sequencing.[15]

Protocol 2: Recombinant Virus Rescue

This protocol details the generation of infectious influenza virus from the set of 8 plasmids.

Materials:

  • Human Embryonic Kidney (293T) cells

  • Madin-Darby Canine Kidney (MDCK) cells

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Eight reverse genetics plasmids (7 wild-type segments + 1 mutant PA segment)

  • DMEM and appropriate cell culture media and supplements

  • TPCK-treated trypsin

Method:

  • Cell Seeding: The day before transfection, seed 293T cells in a 6-well plate so they reach 90-95% confluency on the day of transfection.

  • Plasmid Mixture Preparation: Prepare a mixture of the 8 plasmids (1 µg of each) in Opti-MEM.[13] In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Transfection: Combine the plasmid and transfection reagent mixtures, incubate at room temperature for 20-30 minutes, and then add the complex dropwise to the 293T cells.[13]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh culture medium.

  • Co-culture and Amplification: 24 hours post-transfection, aspirate the medium and overlay the transfected 293T cells with a suspension of MDCK cells. This co-culture method enhances virus rescue and amplification.

  • Virus Harvest: 48-72 hours post-transfection, when cytopathic effect (CPE) is observed, harvest the cell culture supernatant containing the recombinant virus.

  • Virus Stock Preparation: Clarify the supernatant by low-speed centrifugation. Aliquot the virus stock and store at -80°C. The presence of the desired mutation in the viral stock should be confirmed by sequencing the viral RNA.[15]

Protocol 3: Phenotypic Characterization (this compound Susceptibility Assay)

This protocol determines the IC50 of this compound for the wild-type and mutant viruses using a plaque reduction assay.

Materials:

  • Confluent MDCK cells in 12-well plates

  • Wild-type and mutant virus stocks

  • This compound acid (BXA) serially diluted in assay medium

  • Assay medium (e.g., MEM with 0.3% BSA and TPCK-treated trypsin)

  • Agarose overlay

  • Crystal violet solution

Method:

  • Cell Preparation: Wash confluent MDCK cell monolayers with PBS.

  • Virus Infection: Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C.

  • Drug Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing serial dilutions of this compound acid.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet to visualize and count the plaques.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. The fold-resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Conclusion

The use of plasmid-based reverse genetics is a robust and essential technique for the study of antiviral resistance.[11][12] The protocols outlined in these application notes provide a framework for the successful generation and characterization of influenza viruses with this compound resistance mutations. This approach enables detailed investigations into the fitness costs associated with resistance, the potential for compensatory mutations, and the overall public health risk posed by resistant strains. Such studies are critical for the ongoing surveillance of antiviral susceptibility and the development of strategies to combat drug-resistant influenza.[6]

References

Application Notes and Protocols for Next-Generation Sequencing in Surveillance of Baloxavir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial component of the viral replication machinery.[1][2] Its unique mechanism of action provides a valuable therapeutic option, particularly in the context of emerging resistance to other antiviral classes like neuraminidase inhibitors.[2][3] However, the emergence of this compound-resistant influenza strains, primarily through amino acid substitutions in the PA gene, necessitates robust surveillance strategies.[4][5] Next-generation sequencing (NGS) has emerged as a powerful tool for this purpose, offering high-throughput capabilities and the sensitivity to detect low-frequency resistant variants within a viral population.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing NGS in the surveillance of this compound-resistant influenza strains.

Mechanism of Action and Resistance

This compound marboxil is a prodrug that is rapidly hydrolyzed to its active form, this compound acid.[1][8] this compound acid inhibits the "cap-snatching" process by binding to the endonuclease active site of the PA protein, thereby preventing the virus from cleaving host cell pre-mRNAs to use as primers for viral mRNA synthesis.[2][8]

Resistance to this compound is primarily associated with amino acid substitutions in the PA protein, with the most frequently observed mutation being at isoleucine 38 (I38).[4][9] The I38T (isoleucine to threonine) substitution is the most common treatment-emergent mutation.[10][11] Other substitutions at this position, such as I38M, I38F, and I38L, as well as mutations at other positions like E23, A37, and E199, have also been reported to confer reduced susceptibility.[4][12][13]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data from various studies on this compound resistance.

Table 1: Fold-Change in this compound Susceptibility for Common PA Gene Mutations

Influenza Virus Type/SubtypePA MutationFold-Change in IC50/EC50Reference(s)
Influenza A(H1N1)pdm09I38T100-fold[4]
Influenza A(H3N2)I38T211-fold[4]
Influenza A(H1N1)-likeI38L15.3-fold[1]
Influenza A(H1N1)-likeI38T72.3-fold[1][7]
Influenza A(H1N1)-likeE199D5.4-fold[1][7]
Influenza B-likeI38T54.5-fold[1][7]
Influenza A(H5N1)I38T48.2-fold
Influenza A(H5N1)I38F24.0-fold[14]
Influenza A(H5N1)I38M15.5-fold[14]
Influenza A(H3N2)I38M10-fold[13]

Table 2: Prevalence of this compound Resistance Markers in Surveillance Studies

Study Population/RegionInfluenza A Subtype(s)Prevalence of Resistance MarkersKey FindingsReference(s)
Americas (1990-2022)H3N2, H1N1pdm09~1 in 1000 sequencesI38V was the most frequent substitution.[12]
USA (2016-2018)H3N2, H1N1pdm09, BLow frequency (0% for B, 0.032% for H3N2, 0.3% for H1N1pdm09)No I38T detected prior to this compound approval.[13]
Germany (2019-2022)A(H3N2)One case of I38M detected.Highlights the importance of continued surveillance.[15]
Japan (Post-treatment)A(H3N2)High frequency of I38T emergence in treated patients.Demonstrates treatment-emergent resistance.[16]

Experimental Protocols

The following protocols provide a detailed methodology for the NGS-based surveillance of this compound-resistant influenza strains.

Protocol 1: Sample Collection and RNA Extraction
  • Sample Collection : Collect nasopharyngeal swabs, nasal swabs, or other respiratory specimens from patients with suspected influenza infection. Store and transport samples in a viral transport medium at 4°C.

  • RNA Extraction :

    • Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

    • Briefly, lyse the sample to release viral RNA.

    • Bind the RNA to a silica membrane column.

    • Wash the column to remove inhibitors.

    • Elute the purified viral RNA in a nuclease-free buffer.

    • Quantify the extracted RNA using a spectrophotometer or fluorometer.

Protocol 2: RT-PCR for Influenza PA Gene Amplification

This protocol utilizes universal primers that target conserved regions of the influenza A and B virus genomes to amplify the full PA gene segment.

  • Primer Sequences :

    • MBTUni-12 : 5'-ACGCGTGATCAGCRAAAGCAGG-3'[17]

    • MBTUni-13 : 5'-ACGCGTGATCAGTAGAAACAAGG-3'[17]

  • One-Step RT-PCR Reaction Setup :

    • Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, the forward and reverse primers, and a one-step enzyme mix (containing reverse transcriptase and a high-fidelity DNA polymerase).

    • Add the extracted viral RNA to the master mix.

    • Include appropriate positive and negative controls.

  • RT-PCR Cycling Conditions :

    • Reverse Transcription : 50°C for 30 minutes.

    • Initial Denaturation : 95°C for 15 minutes.

    • PCR Cycling (40 cycles) :

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 2 minutes.

    • Final Extension : 72°C for 10 minutes.

    • Hold : 4°C.

  • Amplicon Verification : Run a small aliquot of the PCR product on an agarose gel to confirm the presence of an amplicon of the expected size for the PA gene (approximately 2.2 kb).

Protocol 3: NGS Library Preparation (Illumina Platform)

This protocol is adapted from workflows using Illumina library preparation kits (e.g., Illumina DNA Prep, formerly Nextera XT, or the Illumina Microbial Amplicon Prep—Influenza A/B).[8][6][10]

  • Tagmentation :

    • Quantify and normalize the PA gene amplicons.

    • Incubate the amplicons with a transposome complex, which simultaneously fragments the DNA and adds adapter sequences.

  • PCR Amplification :

    • Amplify the tagmented DNA using a limited-cycle PCR to add index sequences for multiplexing and the full-length adapter sequences required for sequencing.

  • Library Purification :

    • Purify the amplified library DNA using magnetic beads to remove short library fragments and unincorporated primers.

  • Library Quantification and Quality Control :

    • Quantify the final library using a fluorometric method (e.g., Qubit).

    • Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

  • Library Pooling : Pool multiple libraries in equimolar concentrations for sequencing.

Protocol 4: Next-Generation Sequencing
  • Sequencing Platform : Perform sequencing on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.[10]

  • Run Setup :

    • Denature and dilute the pooled library to the appropriate loading concentration.

    • Load the library onto the flow cell.

    • Select the appropriate sequencing recipe and run parameters.

Protocol 5: Bioinformatic Data Analysis
  • Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming : Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Read Mapping : Align the trimmed reads to a reference influenza PA gene sequence using a mapper such as BWA or Bowtie2.

  • Variant Calling :

    • Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) using variant callers like GATK, FreeBayes, or VarScan.

    • Pay close attention to the codon corresponding to amino acid position 38 and other known resistance-associated sites.

  • Variant Annotation : Annotate the identified variants to determine their effect on the amino acid sequence using tools like SnpEff or ANNOVAR.

  • Minority Variant Detection : To detect low-frequency resistance mutations, set the variant caller parameters to a low threshold (e.g., 1-5% frequency) and apply stringent quality filters.

  • Reporting : Generate a report summarizing the identified variants, their frequencies, and their potential impact on this compound susceptibility.

Visualizations

baloxavir_mechanism cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Host_pre_mRNA Host pre-mRNA Capped_Primer Capped RNA Primer Host_pre_mRNA->Capped_Primer Cap-snatching Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly PA_Endonuclease PA Endonuclease Baloxavir_Acid This compound Acid Baloxavir_Acid->PA_Endonuclease Inhibits Resistance_Mutation PA Resistance Mutation (e.g., I38T) Resistance_Mutation->PA_Endonuclease Alters binding site

Caption: Mechanism of this compound action and resistance.

ngs_workflow Sample_Collection 1. Respiratory Sample Collection RNA_Extraction 2. Viral RNA Extraction Sample_Collection->RNA_Extraction RT_PCR 3. RT-PCR Amplification of PA Gene RNA_Extraction->RT_PCR Library_Prep 4. NGS Library Preparation RT_PCR->Library_Prep Sequencing 5. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Data Analysis Sequencing->Data_Analysis Report 7. Resistance Report Data_Analysis->Report surveillance_logic start Start Surveillance ngs_sequencing Perform NGS on Influenza-positive Samples start->ngs_sequencing detect_mutation Detect PA Gene Mutations? ngs_sequencing->detect_mutation no_mutation No Resistance Detected detect_mutation->no_mutation No mutation_found Known Resistance Mutation? detect_mutation->mutation_found Yes end End no_mutation->end novel_mutation Novel Mutation mutation_found->novel_mutation No report_resistance Report as Potentially Resistant mutation_found->report_resistance Yes phenotypic_assay Perform Phenotypic Susceptibility Assay novel_mutation->phenotypic_assay phenotypic_assay->report_resistance report_resistance->end

References

Troubleshooting & Optimization

Troubleshooting low potency of Baloxavir in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of baloxavir in in vitro assays.

Troubleshooting Guide: Low Potency of this compound

Issue: Observed EC50/IC50 values for this compound are higher than expected.

This guide provides a systematic approach to identifying and resolving common issues that can lead to reduced potency of this compound in in vitro experiments.

Step 1: Verify Compound and Reagents

Question: Could the issue be with the this compound compound itself?

Answer: Yes, the formulation and handling of the antiviral compound are critical.

  • Use the Active Form: Ensure you are using This compound acid (BXA) , the active metabolite, for all in vitro experiments. The prodrug, This compound marboxil (BXM) , is not active in cell culture as it requires in vivo metabolic activation to be converted to BXA.[1][2]

  • Compound Solubility and Stability: this compound acid has limited aqueous solubility.

    • Preparation: Prepare a high-concentration stock solution in 100% DMSO.[3] For working dilutions, pre-warm the cell culture medium to 37°C before adding the DMSO stock to minimize precipitation.[3]

    • Final DMSO Concentration: Keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

    • Precipitation: Visually inspect your drug dilutions for any signs of precipitation, both in the stock solution and after dilution in media.[3][4] If precipitation occurs, consider preparing fresh dilutions or optimizing the dilution scheme.

  • Storage: Store stock solutions of this compound acid at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Step 2: Review Experimental Design and Controls

Question: How can I be sure my assay is set up correctly?

Answer: A well-designed experiment with appropriate controls is essential for reliable results.

  • Positive Control: Include a known susceptible influenza virus strain as a positive control in every experiment to verify that the assay can detect the expected antiviral activity.

  • Vehicle Control: A vehicle control (medium with the same final concentration of DMSO used for this compound dilutions) is crucial to ensure that the solvent is not affecting viral replication or cell health.[3]

  • Cytotoxicity Assessment: Always determine the 50% cytotoxic concentration (CC50) of this compound acid in parallel with your antiviral assay on uninfected cells.[5][6] The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound. An SI value of 10 or greater is generally considered promising.[7]

Step 3: Evaluate Cell Culture and Virus Stocks

Question: Could the cells or virus be the source of the problem?

Answer: Yes, the biological components of the assay are a common source of variability.

  • Cell Line Susceptibility: Different cell lines can exhibit varying susceptibility to influenza virus infection.[8] Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[8]

  • Cell Health and Passage Number: Use healthy, actively dividing cells. High-passage number cells can have altered susceptibility to viral infection.[2] It is recommended to use cells within a consistent and low passage number range.

  • Viral Titer: An inaccurate viral titer can significantly impact EC50 values. Always use a well-characterized and aliquoted virus stock with a known titer.[9] Perform a back-titration of the inoculum used in each experiment to confirm the actual viral dose.

  • Viral Strain and Resistance:

    • Influenza B Viruses: Influenza B viruses are intrinsically less susceptible to this compound than influenza A viruses, which will result in higher EC50 values.[1]

    • Resistance Mutations: The presence of resistance-associated substitutions in the polymerase acidic (PA) protein, such as I38T, I38F, or E23K, can significantly reduce the susceptibility of influenza A viruses to this compound.[10][11] If you are working with a clinical isolate or a lab-passaged strain, consider sequencing the PA gene to check for these mutations.

Step 4: Optimize Assay Conditions

Question: What specific assay parameters should I check?

Answer: Fine-tuning your assay conditions can improve the accuracy and reproducibility of your results.

  • Multiplicity of Infection (MOI): The MOI can influence the outcome of an antiviral assay. A high MOI may overwhelm the drug's inhibitory capacity, leading to an artificially high EC50.

  • Incubation Time: The duration of the assay should be sufficient for the virus to replicate and cause a measurable effect, but not so long that the cells in the control wells begin to die.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate media components and affect cell growth and viral replication.[12][13][14][15][16] To mitigate this, fill the outer wells with sterile PBS or media without cells.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively blocks viral gene transcription and replication.

Q2: What are typical in vitro EC50 values for this compound acid?

A2: The EC50 values for this compound acid can vary depending on the influenza virus strain, the cell line used, and the specific assay protocol. However, representative values are summarized in the table below.

Q3: Can I use this compound marboxil (the prodrug) in my in vitro assay?

A3: No. This compound marboxil is a prodrug that requires in vivo hydrolysis by esterases to be converted to its active form, this compound acid.[1][2] For all in vitro experiments, you must use this compound acid.

Q4: How does the presence of serum in the culture medium affect this compound's potency?

A4: While some antiviral compounds can be affected by protein binding in serum, specific information on the impact of serum on this compound's in vitro potency is not extensively detailed in the provided search results. However, it is a general good practice to standardize the serum concentration across all experiments or, if possible, perform assays in serum-free media to avoid potential confounding effects.

Q5: What should I do if I suspect my virus stock has developed resistance to this compound?

A5: If you suspect resistance, you should:

  • Sequence the PA Gene: Analyze the sequence of the polymerase acidic (PA) protein gene of your virus stock to identify known resistance-associated substitutions (e.g., I38T, I38F, E23K).

  • Test Against a Wild-Type Strain: Compare the potency of this compound against your virus stock to its potency against a known susceptible, wild-type influenza strain. A significant fold-change in EC50 values would indicate reduced susceptibility.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Acid (BXA) Against Various Influenza Virus Strains

Influenza Virus Strain/SubtypeCell LineAssay TypeReported EC50/IC50 (nM)Reference
Influenza A (H1N1)pdm09MDCKPlaque Reduction0.2 - 3.4[12]
Influenza A (H3N2)MDCKPlaque Reduction0.2 - 3.4[12]
Influenza BMDCKPlaque Reduction12-fold higher than Influenza A[12]
Influenza A (H1N1) with PA I38TMDCKPlaque Reduction12- to 92-fold increase vs WT[12]
Influenza A (H1N1)A549Virus Yield ReductionNot specified[3]
Influenza A (H3N2)A549Virus Yield ReductionNot specified[3]

Note: EC50/IC50 values can vary between laboratories and experiments. This table provides a general reference range.

Experimental Protocols

Plaque Reduction Assay

This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Seed a 12-well plate with MDCK cells at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound acid in serum-free medium.

  • Virus Preparation: Dilute the influenza virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection: Wash the cell monolayer with PBS. Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) containing the different concentrations of this compound acid.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed a 24-well or 96-well plate with a suitable cell line (e.g., A549 or MDCK) to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound acid in infection medium (e.g., DMEM with 0.3% BSA and TPCK-treated trypsin).

  • Infection and Treatment: Infect the cell monolayer with influenza virus at a specific MOI (e.g., 0.001). After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the infection medium containing the various concentrations of this compound acid.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 24 or 48 hours).

  • Supernatant Collection: At the end of the incubation period, collect the culture supernatants.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard method such as a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus titer for each drug concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Visualizations

baloxavir_mechanism_of_action cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_viral_polymerase Influenza Virus RNA Polymerase Complex cluster_cytoplasm Cytoplasm host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 (Cap-binding) host_pre_mRNA->PB2 1. Binding capped_primer Capped RNA Primer PB1 PB1 (RNA Polymerase) capped_primer->PB1 4. Priming viral_mRNA Viral mRNA translation Translation viral_mRNA->translation viral_proteins Viral Proteins PA PA (Cap-dependent Endonuclease) PA->capped_primer 3. Cleavage PB1->viral_mRNA 5. Transcription PB2->PA 2. 'Cap-snatching' translation->viral_proteins This compound This compound Acid (BXA) This compound->PA Inhibition

Caption: Mechanism of action of this compound acid.

troubleshooting_workflow start Low this compound Potency Observed compound_check Step 1: Verify Compound - Using this compound Acid (BXA)? - Proper solubility & storage? start->compound_check assay_design_check Step 2: Review Assay Design - Appropriate controls? - Cytotoxicity assessed? compound_check->assay_design_check Compound OK resolution Potency Issue Resolved compound_check->resolution Issue Found & Corrected bio_components_check Step 3: Evaluate Biologicals - Cell health & passage? - Verified viral titer? - Known susceptible virus strain? assay_design_check->bio_components_check Design OK assay_design_check->resolution Issue Found & Corrected assay_conditions_check Step 4: Optimize Conditions - Appropriate MOI? - Correct incubation time? - Mitigated edge effects? bio_components_check->assay_conditions_check Biologicals OK bio_components_check->resolution Issue Found & Corrected resistance_check Step 5: Investigate Resistance - Sequence PA gene? - Compare to wild-type strain? assay_conditions_check->resistance_check Conditions OK assay_conditions_check->resolution Issue Found & Corrected resistance_check->resolution Resistance understood/ruled out

Caption: Troubleshooting workflow for low this compound potency.

References

Optimizing Baloxavir dosage and administration in mouse models of influenza

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing baloxavir in mouse models of influenza.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound marboxil in mice?

The optimal dosage of this compound marboxil can vary depending on the influenza virus strain, the mouse strain, and the experimental endpoint. However, studies have shown that oral administration of this compound marboxil demonstrates a dose-dependent reduction in lung viral titers.[1][2] For instance, a dosage of 15 mg/kg administered twice daily (q12h) has been shown to cause significant reductions in both influenza A and B virus titers.[1][2] In some studies, even a single dose of 1.6 mg/kg of this compound acid (the active form) has been shown to be effective in preventing mortality when administered prophylactically.[3][4]

Q2: What is the difference between this compound marboxil and this compound acid in experimental setups?

This compound marboxil is the orally available prodrug, which is converted to its active form, this compound acid, in the body.[1][5] For oral administration studies, this compound marboxil is typically used.[1][2] this compound acid can be administered, often subcutaneously, to directly study the effects of the active compound and to control for pharmacokinetic variables related to prodrug conversion.[1][6]

Q3: When is the optimal time to initiate this compound treatment in a mouse model?

Early initiation of treatment is crucial for maximal efficacy. However, this compound has demonstrated effectiveness even with delayed treatment. In a mouse model of lethal influenza A virus infection, delayed oral treatment with this compound marboxil starting 96 hours post-infection significantly reduced virus titers, inflammatory responses, and mortality.[7][8][9] Prophylactic treatment, administering this compound acid 48 to 96 hours before viral inoculation, has also been shown to completely eliminate mortality in mice.[3][4][6]

Q4: Can this compound be used in immunocompromised mouse models?

Yes, this compound has been studied in immunocompromised mouse models, such as nude mice. In these models, treatment with this compound marboxil increased survival time.[10] However, it is important to note that in one study with nude mice, a 28-day treatment regimen did not completely eliminate the virus from the respiratory tract, suggesting that the absence of a robust immune response may impact viral clearance despite antiviral therapy.[10] Studies have also been conducted in mice immunosuppressed with cyclophosphamide, where this compound marboxil provided complete protection and significantly reduced lung viral titers.[11]

Q5: Is there a risk of developing this compound resistance in mouse models?

Yes, the emergence of resistance is a possibility. Substitutions in the PA protein, such as I38T, have been associated with reduced susceptibility to this compound.[12][13] Monitoring for the emergence of resistant variants, particularly in studies involving prolonged treatment or in immunocompromised models, is recommended.[11]

Troubleshooting Guide

Problem 1: High variability in lung viral titers between mice in the same treatment group.

  • Possible Cause 1: Inconsistent Virus Inoculation. The volume and concentration of the virus administered intranasally can vary between animals if not performed carefully.

    • Solution: Ensure precise and consistent administration of the viral inoculum. Anesthetize mice properly and administer the liquid slowly to one nostril to allow for inhalation into the lungs.[14]

  • Possible Cause 2: Inaccurate Drug Dosing. Errors in calculating or administering the drug dosage can lead to varied responses.

    • Solution: Carefully calculate the dose based on individual mouse body weight. For oral gavage, ensure the entire dose is delivered and that the mouse does not regurgitate the compound.

Problem 2: this compound treatment does not significantly reduce mortality compared to the control group.

  • Possible Cause 1: Overwhelming Viral Challenge Dose. If the lethal dose (LD50) of the virus used is too high, the antiviral may not be able to overcome the rapid progression of the disease.

    • Solution: Perform a dose-ranging study with your specific virus stock to determine the appropriate LD50 for your mouse strain.[15] A lower, yet still lethal, challenge dose may be more appropriate for evaluating antiviral efficacy.

  • Possible Cause 2: Delayed Treatment Initiation. The therapeutic window for antiviral efficacy may have been missed.

    • Solution: While this compound has shown efficacy with delayed treatment, its effectiveness is generally greater when administered earlier.[7][8] Consider initiating treatment at an earlier time point post-infection.

  • Possible Cause 3: Emergence of Drug-Resistant Virus.

    • Solution: Sequence the viral polymerase (PA) gene from lung samples of mice that do not respond to treatment to check for resistance-conferring mutations like I38T.[11][13]

Problem 3: Difficulty in obtaining consistent and reproducible lung pathology scores.

  • Possible Cause 1: Inconsistent Lung Tissue Sampling. The location within the lung from which the tissue is sampled can affect the observed pathology.

    • Solution: Standardize the lung lobe and the specific region within the lobe from which tissue is collected for histopathological analysis.

  • Possible Cause 2: Subjectivity in Scoring. Histopathological scoring can be subjective.

    • Solution: Develop a clear and detailed scoring system for lung inflammation and damage.[16][17][18] If possible, have samples scored by a blinded pathologist to minimize bias.

Data Presentation

Table 1: Efficacy of this compound Marboxil (Oral Administration) on Lung Viral Titers in Influenza-Infected Mice

Influenza StrainMouse StrainThis compound Marboxil DosageTime Post-Infection of Treatment InitiationReduction in Lung Viral Titer (log10 PFU/mL or TCID50/mL) vs. ControlReference
A(H1N1)BALB/c15 mg/kg q12hDay 5≥2.0[1][2]
A(H1N1)pdm09BALB/c15 mg/kg q12hDay 5≥2.0[1][2]
A(H3N2)BALB/c15 mg/kg q12hDay 5≥2.0[1][2]
Type BBALB/c15 mg/kg q12hDay 5≥1.0[1][2]
A(H3N2)Immunosuppressed10 mg/kg/day48 hoursSignificant reduction[11]

Table 2: Prophylactic Efficacy of this compound Acid (Subcutaneous Administration) on Survival in Lethally Infected Mice

Influenza StrainMouse StrainThis compound Acid Dosage (Single Dose)Time of Administration Pre-InfectionSurvival Rate (%)Reference
A/PR/8/34 (H1N1)BALB/c1.6 mg/kg48 hours100[3][4]
A/PR/8/34 (H1N1)BALB/c1.6 mg/kg72 hours100[3][4]
A/PR/8/34 (H1N1)BALB/c1.6 mg/kg96 hours100[3][4]
B/Hong Kong/5/72BALB/c6.4 mg/kg48 hours100[19]
B/Hong Kong/5/72BALB/c6.4 mg/kg72 hours100[19]

Experimental Protocols

Protocol 1: Influenza Virus Infection in Mice
  • Animal Model: Use specific-pathogen-free BALB/c mice (or other appropriate strain), typically 6-8 weeks old.[15]

  • Virus Preparation: Thaw the influenza virus stock on ice and dilute to the desired concentration (e.g., a predetermined LD50) in sterile, serum-free medium.[14][15]

  • Anesthesia: Anesthetize the mice using a standard method (e.g., isoflurane inhalation).

  • Inoculation: While holding the mouse in an upright position, gently instill 20-50 µL of the viral suspension into one nostril.[14]

  • Monitoring: Monitor the mice daily for changes in body weight, signs of illness (e.g., ruffled fur, lethargy), and survival for the duration of the experiment (typically 14-21 days).[3][4] Mice that lose a predetermined percentage of their initial body weight (e.g., >30%) should be euthanized as per humane endpoint guidelines.[3]

Protocol 2: this compound Administration
  • Oral Gavage (this compound Marboxil):

    • Prepare a suspension of this compound marboxil in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Calculate the required volume for each mouse based on its body weight and the desired dosage.

    • Administer the suspension directly into the stomach using a ball-tipped gavage needle.

  • Subcutaneous Injection (this compound Acid):

    • Prepare a suspension of this compound acid in a suitable vehicle.

    • Administer the suspension subcutaneously in the scruff of the neck.

Protocol 3: Lung Viral Titer Determination (Plaque Assay)
  • Sample Collection: At specified time points, euthanize the mice and aseptically collect the lungs.

  • Homogenization: Homogenize the lung tissue in a known volume of sterile phosphate-buffered saline (PBS) or culture medium.[20]

  • Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[20]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenate supernatant.

  • Infection of Cell Monolayer: Inoculate a confluent monolayer of Madin-Darby canine kidney (MDCK) cells with the dilutions.[15][21]

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and trypsin.[21]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Stain the cells with crystal violet to visualize and count the plaques. Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis virus_prep Prepare Virus Inoculum infect Intranasal Virus Infection virus_prep->infect drug_prep Prepare this compound Formulation treat Administer this compound or Vehicle drug_prep->treat acclimatize Acclimatize Mice acclimatize->infect infect->treat monitor Daily Monitoring (Weight, Survival) treat->monitor euthanize Euthanize at Pre-determined Timepoints monitor->euthanize lung_harvest Harvest Lungs euthanize->lung_harvest viral_titer Determine Viral Titer (Plaque Assay/qPCR) lung_harvest->viral_titer histology Histopathological Analysis lung_harvest->histology

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of influenza.

troubleshooting_workflow start Unexpected Experimental Outcome (e.g., High Variability, No Efficacy) check_inoculum Review Virus Inoculation Technique and Dose Calculation start->check_inoculum check_dosing Verify Drug Formulation, Dosage Calculation, and Administration check_inoculum->check_dosing Inoculum OK solution_inoculum Refine Inoculation Protocol and Perform Dose Titration check_inoculum->solution_inoculum Issue Found check_timing Assess Appropriateness of Treatment Start Time check_dosing->check_timing Dosing OK solution_dosing Recalculate Doses and Refine Administration Technique check_dosing->solution_dosing Issue Found check_resistance Sequence Viral PA Gene from Non-Responders check_timing->check_resistance Timing Appropriate solution_timing Adjust Treatment Window in Subsequent Experiments check_timing->solution_timing Issue Found solution_resistance Consider Combination Therapy or Alternative Antivirals check_resistance->solution_resistance Resistance Confirmed

Caption: Troubleshooting flowchart for unexpected results in this compound mouse studies.

signaling_pathway cluster_virus Influenza Virus Replication Cycle entry Virus Entry transcription Viral RNA Transcription (Cap-snatching) entry->transcription replication Viral RNA Replication transcription->replication translation Protein Synthesis transcription->translation replication->transcription assembly Virion Assembly & Release replication->assembly translation->assembly This compound This compound Acid This compound->transcription Inhibits Cap-Dependent Endonuclease

Caption: Mechanism of action of this compound in the influenza virus replication cycle.

References

Technical Support Center: Working with Baloxavir in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Baloxavir marboxil (BXM) and its active form, this compound acid (BXA), in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound marboxil (BXM) and this compound acid (BXA)?

A1: this compound marboxil (BXM) is a prodrug that is orally administered. In the body, it is rapidly hydrolyzed by esterases in the gastrointestinal lumen, liver, and blood to its active metabolite, this compound acid (BXA)[1][2][3]. BXA is the compound responsible for antiviral activity, as it selectively inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein[2][3][4]. For in vitro experiments, BXA is commonly used to directly assess antiviral efficacy[5].

Q2: Why is solubility a concern when working with this compound?

A2: this compound marboxil (BXM) has poor aqueous solubility, which can limit its oral bioavailability[6][7]. While BXA is used for in vitro assays, improper dissolution can lead to precipitation in cell culture media, affecting the accuracy and reproducibility of experimental results.

Q3: What is the recommended solvent for dissolving this compound for in vitro use?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of both this compound marboxil and this compound acid for in vitro experiments[8][9][10].

Q4: How should I prepare a stock solution of this compound acid (BXA)?

A4: A common method for preparing a BXA stock solution is to dissolve the powder in DMSO to make a 10 mM concentrated stock[10]. From this, a working stock of 1 mM BXA in DMSO can be prepared[10]. It is recommended to make aliquots of the stock solution and store them at -70°C or lower to maintain stability for up to 4 years[10].

Troubleshooting Guide

Problem: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue that can arise from several factors related to the compound's solubility and handling. Follow this guide to troubleshoot the problem.

Potential Cause Troubleshooting Steps
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells, typically at or below 0.5%. High concentrations of DMSO can also affect compound solubility in aqueous solutions.
Improper Dilution Technique ("Solvent Shock") When diluting the DMSO stock solution into your aqueous cell culture medium, add the stock solution drop-wise while gently swirling or vortexing the medium. This gradual addition helps to prevent the compound from precipitating out of solution due to rapid solvent change. Pre-warming the medium to 37°C before adding the drug can also be beneficial[10][11].
Media Components Interaction Certain components in complex cell culture media can interact with the compound, leading to precipitation[12]. If you continue to experience issues, try dissolving the compound in a simpler basal medium (like MEM or PBS) to test for interactions.
Temperature Fluctuations Repeated freeze-thaw cycles of the stock solution should be avoided as this can lead to precipitation[11][12]. Aliquoting the stock solution is highly recommended. Also, ensure that the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the drug, as temperature shifts can affect solubility[10][12].
Concentration Exceeds Solubility Limit Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the specific medium you are using. You may need to perform a solubility test for your specific experimental conditions.
pH of the Medium The pH of the cell culture medium can influence the solubility of the compound. Ensure your medium is properly buffered and the pH is within the optimal range for your cells and the compound.

Quantitative Data Summary

The following tables summarize the solubility of this compound marboxil (BXM) and this compound acid (BXA) from various sources.

Table 1: Solubility of this compound Marboxil (BXM)

Solvent/SystemSolubilitySource
Water0.015 mg/mL[1]
Methanol8.6 mg/mL[1]
DMSO~1 mg/mL[8]
Dimethyl formamide~1 mg/mL[8]
1:6 solution of DMSO:PBS (pH 7.2)~0.14 mg/mL[8]
10% DMSO / 90% corn oil≥ 2.5 mg/mL[9]

Table 2: Solubility of this compound Acid (BXA)

Solvent/SystemConcentrationSource
DMSO10 mM (stock solution)[10]

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assessment using a Virus Yield Reduction Assay

This protocol outlines a general procedure for determining the antiviral activity of this compound acid (BXA) against influenza virus in cell culture.

1. Materials:

  • Madin-Darby Canine Kidney (MDCK) cells
  • Cell culture medium (e.g., MEM with 10% FBS)
  • Influenza virus stock of known titer
  • This compound acid (BXA)
  • DMSO (cell culture grade)
  • Infection medium (e.g., serum-free MEM with TPCK-trypsin)
  • 96-well cell culture plates

2. Preparation of BXA dilutions:

  • Prepare a 1 mM stock solution of BXA in DMSO.
  • On the day of the assay, prepare serial dilutions of the BXA stock solution in infection medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells.

3. Cell Plating:

  • Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
  • Incubate the plates at 37°C in a 5% CO₂ incubator.

4. Infection and Treatment:

  • When the cells are confluent, wash the monolayer with PBS.
  • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) (e.g., 0.001) diluted in infection medium.
  • After a 1-hour incubation at 37°C, remove the virus inoculum and wash the cells.
  • Add the prepared BXA dilutions (or infection medium with the same concentration of DMSO for the virus control) to the respective wells.

5. Incubation and Sample Collection:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 24, 48, or 72 hours).
  • At the end of the incubation period, collect the culture supernatants.

6. Virus Titer Determination:

  • Determine the virus titer in the collected supernatants using a standard method such as the TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.

7. Data Analysis:

  • Calculate the reduction in virus titer for each BXA concentration compared to the virus control.
  • Determine the EC₅₀ or EC₉₀ (the concentration of BXA that inhibits virus replication by 50% or 90%, respectively) by plotting the virus titer reduction against the BXA concentration and using a suitable curve-fitting software[10].

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_prodrug Extracellular/Cytoplasm Host_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 subunit Host_mRNA->PB2 binds to PA PA subunit (Endonuclease) PB2->PA presents cap to Capped_Primer Capped RNA Primer PA->Capped_Primer cleaves ('cap-snatching') PB1 PB1 subunit (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA synthesizes Viral_RNA_Polymerase Influenza RNA Polymerase (PB2, PA, PB1) Capped_Primer->PB1 primes Baloxavir_Acid This compound Acid (BXA) Baloxavir_Acid->PA inhibits Baloxavir_Marboxil This compound Marboxil (BXM) (Prodrug) Esterases Esterases Baloxavir_Marboxil->Esterases hydrolyzed by Esterases->Baloxavir_Acid converts to

Caption: Mechanism of action of this compound.

Baloxavir_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Stock Prepare this compound Acid 10 mM stock in DMSO Prep_Dilutions Prepare serial dilutions in infection medium Prep_Stock->Prep_Dilutions Add_Compound Add this compound dilutions to infected cells Prep_Dilutions->Add_Compound Prep_Cells Seed MDCK cells in 96-well plate Infect_Cells Infect cells with influenza virus Prep_Cells->Infect_Cells Infect_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Collect_Supernatant Collect culture supernatants Incubate->Collect_Supernatant Titer_Virus Determine virus titer (TCID50 or Plaque Assay) Collect_Supernatant->Titer_Virus Calculate_EC50 Calculate EC50/EC90 Titer_Virus->Calculate_EC50

Caption: Experimental workflow for in vitro this compound testing.

References

Technical Support Center: Interpreting Mixed Viral Populations in Baloxavir Resistance Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir and investigating influenza virus resistance.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of resistance to this compound?

This compound marboxil is a prodrug that is metabolized to its active form, this compound acid.[1][2] This active form inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for viral mRNA synthesis and replication.[1][2][3][4][5][6][7] Resistance to this compound is primarily mediated by amino acid substitutions at position 38 of the PA protein, most commonly Isoleucine to Threonine (I38T).[4][8][9][10] Other substitutions at this position, such as I38M and I38F, have also been reported to confer reduced susceptibility.[8][9][10]

2. What is a mixed viral population, and why is it significant in this compound resistance testing?

A mixed viral population, or quasispecies, refers to the presence of multiple genetic variants of a virus within a single infected host.[11][12][13] This is a common feature of RNA viruses like influenza due to the low fidelity of the viral RNA polymerase.[11] In the context of this compound resistance, a mixed population may consist of both drug-susceptible (wild-type) and drug-resistant viruses.[10][13] The presence and proportion of resistant variants can impact the overall effectiveness of the antiviral treatment.[10] Detecting and quantifying these minority populations is crucial for understanding treatment outcomes and the potential for transmission of resistant strains.[10][14][15][16][17]

3. Which methods are used to detect this compound resistance and mixed viral populations?

A combination of genotypic and phenotypic assays is used to monitor this compound resistance.[18][19][20]

  • Genotypic Assays: These methods detect specific genetic mutations associated with resistance.

    • Sanger Sequencing: While useful for identifying the dominant viral sequence, it may not detect minor variants present at frequencies below 15-20%.[12]

    • Next-Generation Sequencing (NGS): NGS offers high throughput and sensitivity, enabling the detection of low-frequency variants (quasispecies) in a viral population.[11][14][15][16][17][21][22][23]

    • Pyrosequencing: This is a rapid and sensitive method for quantifying known mutations, such as those at PA residue 38, and can be used to screen a large number of samples.[9][21][24]

    • Real-time PCR-based assays (e.g., rhPCR, HRMA): These are rapid and sensitive methods for detecting specific known mutations like I38T.[8][25]

  • Phenotypic Assays: These assays measure the susceptibility of the virus to the antiviral drug in cell culture.

    • Plaque Reduction Assay: A traditional method to determine the concentration of an antiviral that inhibits plaque formation.[19][20]

    • Focus Reduction Assay (FRA): A higher-throughput alternative to the plaque reduction assay.[19][20][26]

    • High-Content Imaging Neutralization Test (HINT): A one-cycle infection assay for assessing antiviral susceptibility.[26][27]

    • Influenza Replication Inhibition NA-based Assay (IRINA): Measures the inhibition of virus replication by quantifying neuraminidase activity.[28][29]

4. How are the results of this compound susceptibility testing interpreted?

Interpretation involves comparing the 50% inhibitory or effective concentration (IC50/EC50) of a test virus to that of a reference wild-type virus. The result is expressed as a fold-change in susceptibility. While the World Health Organization has not yet established a formal threshold for this compound, a greater than 3-fold increase in EC50 is often used as a cutoff to define reduced susceptibility.[26][29] For genotypic assays, the presence of known resistance-associated mutations, particularly at PA position 38, indicates a high likelihood of reduced susceptibility.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Ambiguous or noisy sequencing data (Sanger, Pyrosequencing) - Low viral titer in the original sample.- Poor quality of extracted RNA.- Presence of PCR inhibitors.- Suboptimal primer design.- Mixed viral population at comparable frequencies.- Re-extract RNA from a sample with a higher viral load if possible.- Use a robust RNA extraction kit and ensure proper handling to prevent degradation.- Dilute the RNA template to reduce inhibitor concentration.- Design and validate new primers targeting conserved regions.- For suspected mixed populations, consider cloning and sequencing individual clones or using NGS for deep sequencing.
Failure to detect low-frequency resistant variants with NGS - Insufficient sequencing depth.- Errors during library preparation or sequencing.- Bioinformatic analysis pipeline not optimized for low-frequency variant calling.- Increase the sequencing depth for the sample.- Review and optimize library preparation protocols to minimize bias.- Use validated bioinformatics tools and adjust parameters to enhance sensitivity for detecting minor variants.[21]
Discrepancy between genotypic and phenotypic results - The identified mutation may not confer resistance in the specific viral genetic background.- Presence of other mutations that compensate for the resistance mutation's fitness cost.- The phenotypic assay may lack the sensitivity to detect low levels of resistance.- The genotypic assay may have detected a non-viable mutant.- Perform reverse genetics studies to confirm the effect of the mutation in a controlled genetic background.- Conduct full-genome sequencing to identify any potential compensatory mutations.- Use a more sensitive phenotypic assay or increase the concentration range of the drug tested.- Attempt to culture the virus to confirm the viability of the detected variant.
High background or variability in phenotypic assays - Cell culture contamination (mycoplasma, bacteria).- Inconsistent cell seeding density.- Variability in virus inoculum.- Cytotoxicity of the antiviral compound at high concentrations.- Regularly test cell lines for mycoplasma contamination.- Ensure consistent cell seeding and handling techniques.- Accurately titrate the virus stock and use a consistent multiplicity of infection (MOI).- Determine the cytotoxic concentration of this compound for the cell line being used and test below this level.

Quantitative Data Summary

Table 1: Fold-Change in this compound Susceptibility for Common PA Substitutions

Amino Acid SubstitutionInfluenza A(H1N1)pdm09Influenza A(H3N2)Influenza BReference(s)
I38T ~54-fold>100-fold<25-fold[4][8][10][20][30]
I38M 4-10-fold~12-fold-[8][26][27]
I38F Moderately reducedModerately reduced-[8]
E23G 4-10-fold--[26]

Note: Fold-change values can vary depending on the specific virus strain and the phenotypic assay used.

Experimental Protocols

RNA Extraction and RT-PCR for PA Gene Sequencing

This protocol provides a general workflow. Specific reagents and cycling conditions should be optimized for the laboratory's equipment and primers.

  • RNA Extraction: Extract viral RNA from clinical specimens or cell culture supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for the influenza PA gene segment.

  • Polymerase Chain Reaction (PCR): Amplify the PA gene cDNA using a high-fidelity DNA polymerase and specific forward and reverse primers flanking the region of interest (e.g., codon 38).

  • PCR Product Purification: Purify the amplified PCR product to remove unincorporated nucleotides and primers using a commercial PCR cleanup kit.

  • Sequencing: The purified PCR product is now ready for Sanger sequencing, pyrosequencing, or library preparation for NGS.

Next-Generation Sequencing (NGS) for Mixed Population Analysis
  • Library Preparation: Prepare a sequencing library from the purified PA gene PCR product. This involves fragmenting the DNA (if necessary), adding sequencing adapters, and amplifying the library.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina, Ion Torrent).[14]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference PA gene sequence.

    • Call variants (mutations) and determine their frequencies within the population using appropriate bioinformatics software. A minimum frequency threshold (e.g., 1%) is typically set to distinguish true variants from sequencing errors.

Pyrosequencing for Quantifying I38T/M/F Mutations
  • PCR: Perform PCR to amplify a short region of the PA gene containing codon 38. One of the PCR primers should be biotinylated.

  • Immobilization: Immobilize the biotinylated PCR product on streptavidin-coated beads.

  • Denaturation: Denature the PCR product to create single-stranded DNA templates.

  • Sequencing: Perform pyrosequencing using a sequencing primer adjacent to the mutation site. A specific nucleotide dispensation order is used to query the sequence at codon 38 and quantify the proportion of wild-type and mutant alleles.[9][21]

Phenotypic Susceptibility Testing (Focus Reduction Assay - FRA)
  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates and grow to confluency.

  • Drug Dilution: Prepare serial dilutions of this compound acid in virus growth medium.

  • Infection: Pre-incubate a standardized amount of virus with the drug dilutions before adding the mixture to the MDCK cell monolayers.

  • Incubation: Incubate the plates for a period that allows for multiple cycles of replication (e.g., 20-24 hours).

  • Immunostaining: Fix the cells and perform immunostaining for a viral protein (e.g., nucleoprotein) using a specific primary antibody and a labeled secondary antibody.

  • Imaging and Analysis: Image the wells and count the number of infected cell foci. The IC50 is calculated as the drug concentration that reduces the number of foci by 50% compared to the no-drug control.[19][20]

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_nucleus Nucleus Host_pre_mRNA Host pre-mRNA PA_Endonuclease PA Endonuclease (Wild-Type) Host_pre_mRNA->PA_Endonuclease Cap-snatching Capped_RNA_primer Capped RNA primer Viral_mRNA Viral mRNA Capped_RNA_primer->Viral_mRNA Transcription Viral_Replication Viral Replication Viral_mRNA->Viral_Replication PA_Endonuclease->Capped_RNA_primer PA_Endonuclease_Mutant PA Endonuclease (I38T Mutant) This compound This compound Acid This compound->PA_Endonuclease Inhibition This compound->PA_Endonuclease_Mutant Reduced Inhibition Influenza_Virus Influenza Virus

Caption: Mechanism of this compound action and resistance.

Resistance_Testing_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Sample Clinical Sample or Virus Isolate RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction Phenotypic_Assay Phenotypic Assays Sample->Phenotypic_Assay Virus Isolation RT_PCR RT-PCR for PA Gene RNA_Extraction->RT_PCR Genotypic_Assay Genotypic Assays RT_PCR->Genotypic_Assay Sanger Sanger Sequencing Genotypic_Assay->Sanger NGS NGS Genotypic_Assay->NGS Pyrosequencing Pyrosequencing Genotypic_Assay->Pyrosequencing FRA Focus Reduction Assay Phenotypic_Assay->FRA HINT HINT Phenotypic_Assay->HINT Interpretation Data Interpretation (Fold-change, % resistance) Sanger->Interpretation NGS->Interpretation Pyrosequencing->Interpretation FRA->Interpretation HINT->Interpretation Interpretation_Logic Start Start: Mixed Population Detected (e.g., by NGS) Resistant_Frequency Resistant Variant Frequency > 5%? Start->Resistant_Frequency Phenotypic_Test Phenotypic Test Available? Resistant_Frequency->Phenotypic_Test Yes Report_Minority Report as Susceptible with Minority Resistant Population Resistant_Frequency->Report_Minority No Fold_Change Fold-Change in IC50 > 3? Phenotypic_Test->Fold_Change Yes Report_Resistant Report as Reduced Susceptibility Phenotypic_Test->Report_Resistant No (Genotype is I38T) Fold_Change->Report_Resistant Yes Report_Susceptible Report as Susceptible Fold_Change->Report_Susceptible No Consider_Clinical Consider Clinical Context and Monitor Report_Minority->Consider_Clinical

References

Strategies to mitigate the emergence of Baloxavir-resistant influenza variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the emergence of baloxavir-resistant influenza variants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance emerge?

This compound marboxil is a prodrug that is metabolized into its active form, this compound acid.[1] this compound acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for the initiation of viral mRNA synthesis.[1][2] By inhibiting this "cap-snatching" process, this compound effectively halts viral gene transcription and replication.[1]

Resistance to this compound primarily emerges through amino acid substitutions in the PA protein, which reduce the binding affinity of the drug to its target.[2][3][4] The most frequently observed substitution is I38T (isoleucine to threonine at position 38) in the PA protein.[2][4][5] Other substitutions at position 38 (e.g., I38M, I38F) and at other positions such as E23, A37, and E199 have also been associated with reduced susceptibility to this compound.[6][7][8][9][10]

Q2: What are the primary strategies to mitigate the emergence of this compound-resistant influenza variants?

Key strategies to mitigate the emergence of this compound resistance include:

  • Antiviral Susceptibility Surveillance: Continuous monitoring of circulating influenza strains for reduced susceptibility to this compound is crucial for early detection of resistant variants.[6][11] This involves both genotypic (sequencing) and phenotypic (cell-based assays) testing.[6][11]

  • Combination Therapy: The use of this compound in combination with other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir), is a promising strategy.[12][13][14][15][16] This approach can create a higher genetic barrier to resistance and has shown synergistic effects in vitro.[2][15][16]

  • Age-Stratified Treatment Strategies: Modeling studies suggest that age-stratified treatment strategies, such as using this compound in adults and neuraminidase inhibitors in children (where resistance appears to emerge more frequently), could help reduce the overall risk of resistance emergence.[12][17][18]

  • Monitoring Treatment-Emergent Resistance: Close monitoring of patients undergoing this compound treatment, especially children and immunocompromised individuals, is important to detect the emergence of resistance during therapy.[18][19]

Q3: How can we detect this compound-resistant variants in the laboratory?

Several laboratory methods are available to detect this compound-resistant influenza variants:

  • Next-Generation Sequencing (NGS): NGS is a powerful tool for comprehensive genomic surveillance of influenza viruses.[20][21][22][23][24] It allows for the detection of known and novel resistance-associated mutations in the PA gene and can identify minority variants within a viral population.[22]

  • Phenotypic Assays: Cell-based assays are essential to confirm reduced susceptibility to this compound.[6] These assays measure the concentration of the drug required to inhibit viral replication. Common phenotypic assays include:

    • Plaque Reduction Assay[5][25][26]

    • Focus Reduction Assay (FRA)[6]

    • High-Content Imaging Neutralization Test (HINT)[6]

    • Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)[27]

  • Reverse Transcription PCR (RT-PCR) based assays: Assays like RNase H2-dependent PCR (rhPCR) can be developed for the rapid detection of specific known mutations, such as the I38T substitution.[5]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound susceptibility testing.

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent use of a validated cell line (e.g., MDCK-SIAT1). Passage number and cell density can affect assay results.
Virus stock quality Verify the titer and purity of the virus stock. Perform sequence analysis to confirm the presence or absence of resistance mutations in the stock.
Assay conditions Standardize all assay parameters, including incubation times, drug concentrations, and detection methods. Refer to detailed experimental protocols.
Drug stability Prepare fresh dilutions of this compound acid for each experiment. Store stock solutions under recommended conditions to prevent degradation.

Problem 2: Difficulty in detecting low-frequency this compound-resistant variants.

Possible Cause Troubleshooting Step
Insufficient sequencing depth For NGS, increase the sequencing depth to enhance the sensitivity for detecting minority variants.
Limitations of Sanger sequencing Sanger sequencing may not detect variants present at less than 20% of the population. Utilize more sensitive methods like NGS or allele-specific PCR.
Phenotypic assay sensitivity The ability to detect reduced susceptibility in a mixed viral population depends on the proportion of the resistant variant.[26] Consider enriching for the resistant population by passaging the virus in the presence of this compound.

Data Summary

Table 1: Amino Acid Substitutions in the PA Protein Associated with Reduced this compound Susceptibility

SubstitutionInfluenza A Fold Change in EC50/IC50Influenza B Fold Change in EC50/IC50References
I38T 22 to >100-fold13.7 to 54-fold[2][4][5][25][28]
I38M 4 to 10-fold<10-fold[6][29]
I38F >10-fold-[7][25]
I38L 7 to 8-fold-[6]
E23G 4 to 5-fold-[6]
E23K ~4.7-fold-[10][25]
A37T >3-fold-[8]
E199G >3-fold-[8]
Fold change is relative to wild-type virus. EC50/IC50 values represent the concentration of this compound acid required to inhibit 50% of viral replication or enzyme activity.

Table 2: Comparison of Antiviral Strategies for a Typical Influenza Season

Treatment Strategy (20% of symptomatic individuals >5 years old)Median Reduction in DALYs LostRisk of Widespread Resistance EmergenceReference
This compound Monotherapy 32.3%26.4%[12][14][30]
Oseltamivir Monotherapy 19.5%5.4%[12][14][30]
Combination this compound-Oseltamivir Therapy 33.5%10.2%[12][14][30]
DALYs: Disability-Adjusted Life-Years

Experimental Protocols

1. Plaque Reduction Assay for this compound Susceptibility

This assay determines the concentration of this compound acid that reduces the number of plaque-forming units by 50% (IC50).

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus to be tested.

  • Drug Preparation: Prepare serial dilutions of this compound acid in infection medium.

  • Infection: Wash the cell monolayer and infect with the virus dilutions in the presence of varying concentrations of this compound acid or a no-drug control.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing agarose and trypsin.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.

2. Next-Generation Sequencing (NGS) for Resistance Monitoring

This workflow outlines the general steps for identifying resistance mutations using NGS.

  • RNA Extraction: Extract viral RNA from clinical samples or cultured virus isolates.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full genome or specific segments (e.g., the PA gene) of the influenza virus.

  • Library Preparation: Prepare a sequencing library from the amplified DNA. This involves fragmentation, adapter ligation, and indexing.

  • Sequencing: Sequence the library on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Alignment: Align the reads to a reference influenza virus genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and amino acid changes, particularly in the PA gene.

    • Frequency Analysis: Determine the frequency of resistance-associated mutations within the viral population.

Visualizations

Influenza_Replication_Pathway cluster_host_cell Host Cell cluster_nucleus Nucleus Virus_Entry Virus Entry (Endocytosis) Uncoating Viral RNP Uncoating Virus_Entry->Uncoating Nuclear_Import Nuclear Import of vRNP Uncoating->Nuclear_Import Cap_Snatching Cap-Snatching (PA Endonuclease) Nuclear_Import->Cap_Snatching Transcription_Replication Viral Transcription & Replication (in Nucleus) Nuclear_Export Nuclear Export of new vRNP Transcription_Replication->Nuclear_Export Assembly Virion Assembly Nuclear_Export->Assembly Budding Virus Budding & Release Assembly->Budding mRNA_Synthesis Viral mRNA Synthesis (PB1 Polymerase) Cap_Snatching->mRNA_Synthesis cRNA_Synthesis cRNA Synthesis mRNA_Synthesis->cRNA_Synthesis vRNA_Synthesis vRNA Synthesis cRNA_Synthesis->vRNA_Synthesis vRNA_Synthesis->Nuclear_Export This compound This compound This compound->Cap_Snatching Inhibits Neuraminidase_Inhibitors Neuraminidase_Inhibitors Neuraminidase_Inhibitors->Budding Inhibits

Caption: Influenza virus replication cycle and targets of antiviral drugs.

NGS_Workflow Sample Clinical Sample or Cultured Virus RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR Amplification (e.g., PA gene) RNA_Extraction->RT_PCR Library_Prep Sequencing Library Preparation RT_PCR->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (Alignment, Variant Calling) Sequencing->Data_Analysis Resistance_Report Resistance Mutation Report Data_Analysis->Resistance_Report

Caption: Experimental workflow for NGS-based resistance monitoring.

Combination_Therapy_Logic cluster_strategy Mitigation Strategy cluster_mechanism Mechanism of Action This compound This compound Inhibit_Transcription Inhibits Viral Transcription This compound->Inhibit_Transcription NA_Inhibitor Neuraminidase Inhibitor Inhibit_Release Inhibits Viral Release NA_Inhibitor->Inhibit_Release Combination Combination Therapy Combination->Inhibit_Transcription Combination->Inhibit_Release Outcome Reduced Emergence of Resistance Inhibit_Transcription->Outcome Inhibit_Release->Outcome

Caption: Logical relationship of combination therapy to mitigate resistance.

References

Technical Support Center: Addressing Off-Target Effects and Troubleshooting Baloxavir in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Baloxavir (this compound marboxil/Baloxavir acid) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound in cell culture, and how is it generated?

A1: this compound marboxil is a prodrug that is administered orally in clinical settings. In in vitro cell-based assays, the active form is this compound acid. This compound marboxil is rapidly hydrolyzed by cellular esterases into its active form, this compound acid.[1][2] For consistency and direct assessment of antiviral activity in cell-based assays, it is recommended to use this compound acid directly.[1]

Q2: What is the primary mechanism of action of this compound acid?

A2: this compound acid is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[3] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound acid effectively blocks viral gene transcription and replication.[3]

Q3: Are there known off-target effects of this compound acid that could interfere with my cell-based assays?

A3: this compound acid is known to be highly selective for the influenza virus PA endonuclease.[4] However, its mechanism of action involves the chelation of divalent metal ions (like Mg²⁺ or Mn²⁺) in the active site of the endonuclease.[5][6] At high concentrations, there is a theoretical possibility that this chelating activity could affect host cell enzymes that are dependent on these metal ions. It is crucial to determine the cytotoxic concentration (CC50) of this compound acid in your specific cell line and use concentrations well below this value in your antiviral assays.

Q4: I am observing high cytotoxicity in my experiments. Is this expected with this compound?

A4: this compound acid generally exhibits low cytotoxicity in cell culture at its effective antiviral concentrations.[4][7] If you are observing significant cytotoxicity, consider the following:

  • Compound Concentration: Ensure your final concentrations are within the reported non-toxic range for your cell line.

  • Solvent Toxicity: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.5%).

  • Cell Health: Unhealthy or overly confluent cells can be more susceptible to compound-induced toxicity.

  • Assay Method: Some cytotoxicity assays can be influenced by the compound itself. It's advisable to use multiple methods to confirm cytotoxicity (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).

Q5: My this compound efficacy (EC50) seems to vary between experiments. What could be the cause?

A5: Variability in EC50 values can arise from several factors:

  • Virus Titer: Ensure you are using a consistent multiplicity of infection (MOI) in all your experiments.

  • Cell Density and Health: Variations in cell number and health can significantly impact viral replication and, consequently, the apparent efficacy of the antiviral.

  • Compound Stability: Ensure your this compound acid stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Incubation Time: The timing of compound addition relative to infection and the total incubation time can influence the outcome. Standardize your protocol.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with antiviral compounds. If possible, perform experiments in serum-free media or at a consistent, low serum concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Antiviral Activity 1. Compound Degradation: this compound marboxil or this compound acid may have degraded due to improper storage. 2. Incorrect Compound Form: You may be using the prodrug this compound marboxil, which may not be efficiently converted to the active this compound acid in your cell line. 3. Resistant Virus Strain: The influenza strain you are using may have a baseline reduced susceptibility or may have developed resistance during culture. The I38T substitution in the PA protein is a known resistance mutation.[8][9] 4. Assay Sensitivity: The chosen assay may not be sensitive enough to detect antiviral activity at the concentrations tested.1. Prepare a fresh stock solution of the compound from a reliable source. Store stock solutions in small aliquots at -20°C or -80°C in a desiccated environment. 2. Use this compound acid directly for in vitro experiments. 3. Sequence the PA gene of your viral stock to check for resistance mutations. Test a known sensitive control strain in parallel. 4. Consider using a more sensitive assay, such as a virus yield reduction assay, and ensure your positive controls are working as expected.
High Background Cytotoxicity in Uninfected Control Wells 1. High Compound Concentration: The concentrations of this compound acid being tested may be too high for the specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Contamination: Bacterial or fungal contamination can cause cell death. 4. Poor Cell Health: The cells may have been unhealthy or stressed at the start of the experiment.1. Perform a dose-response cytotoxicity assay (CC50 determination) to identify the non-toxic concentration range for your cell line. 2. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (media with the same concentration of DMSO without the compound). 3. Visually inspect cultures for signs of contamination and test for mycoplasma. 4. Use cells at a low passage number and ensure they are in the exponential growth phase when seeding for the assay.
Inconsistent Plaque Formation in Plaque Reduction Assay 1. Suboptimal Cell Monolayer: The cell monolayer may not be fully confluent or may be unhealthy. 2. Incorrect Virus Dilution: The virus dilution may be too high or too low to form distinct, countable plaques. 3. Agarose/Overlay Issues: The agarose overlay may have been too hot, damaging the cells, or may not have solidified properly. 4. Inconsistent Adsorption: The virus may not have been evenly distributed across the monolayer during the adsorption step.1. Ensure a confluent and healthy monolayer before infection. 2. Perform a virus titration (plaque assay with serial dilutions) to determine the optimal virus concentration for plaque formation. 3. Cool the agarose overlay to 42-45°C before adding it to the cells. Ensure an even and gentle application. 4. Gently rock the plates every 15 minutes during the 1-hour adsorption period to ensure even virus distribution.[10]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound acid against various influenza virus strains in different cell lines.

Table 1: Antiviral Activity (EC50/IC50) of this compound Acid against Influenza A Viruses

Influenza A StrainCell LineAssay TypeEC50/IC50 (nM)Reference
A(H1N1)pdm09MDCKFocus Reduction0.7 ± 0.5[11]
A(H1N1)pdm09A549CPE Reduction0.48 ± 0.22[12]
A(H3N2)MDCKFocus Reduction1.2 ± 0.6[11]
A(H3N2)A549CPE Reduction19.55 ± 5.66[12]
A/PR/8/34 (H1N1)MDCKPlaque Reduction(IC50) Wild Type: ~1[8]
A/PR/8/34 (H1N1) PA-I38TMDCKPlaque Reduction(IC50) Mutant: ~54[8]
H5N1, H5N6, H5N8MDCKYield Reduction(EC90) 0.7 - 1.5[13]

Table 2: Antiviral Activity (EC50/IC50) of this compound Acid against Influenza B Viruses

Influenza B StrainCell LineAssay TypeEC50/IC50 (nM)Reference
B (Victoria)MDCKFocus Reduction7.2 ± 3.5[11]
B (Yamagata)MDCKFocus Reduction5.8 ± 4.5[11]
B/Hong Kong/5/72MDCKYield Reduction(EC90) 2.2[14]

Table 3: Cytotoxicity (CC50) of this compound Acid

Cell LineIncubation Time (h)CC50 (µM)Reference
MDCK-SIAT12434.1 ± 1.9[14]
MDCK-SIAT14810.1 ± 2.1[14]
MDCK-SIAT1727.8 ± 0.9[14]
MDCKNot specified3.0 ± 1.3[14]
HUVECNot specified>100[15]

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus.

Materials:

  • Host cells (e.g., MDCK)

  • Influenza virus stock of known titer

  • This compound acid stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Serum-free medium for dilutions

  • Overlay medium (e.g., 2x MEM with 1.6% agarose)

  • Crystal violet staining solution (1% crystal violet in 20% ethanol)

Procedure:

  • Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of this compound acid in serum-free medium.

  • Prepare a virus dilution that will yield 50-100 plaque-forming units (PFU) per well.

  • When cells are confluent, aspirate the growth medium and wash the monolayer with PBS.

  • Infect the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C, rocking every 15 minutes.

  • During the incubation, prepare the overlay medium by mixing equal volumes of molten 1.6% agarose (cooled to 45°C) and 2x MEM containing the desired final concentrations of this compound acid.

  • After the 1-hour adsorption period, aspirate the virus inoculum.

  • Gently add 2 mL of the prepared overlay medium to each well.

  • Allow the overlay to solidify at room temperature, then incubate at 37°C in a CO₂ incubator for 48-72 hours.

  • Fix the cells by adding 1 mL of 4% formaldehyde and incubating for at least 4 hours.

  • Remove the agarose plugs and stain the monolayer with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques and calculate the percent inhibition relative to the virus control (no drug). The IC50 is the concentration of this compound acid that inhibits plaque formation by 50%.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Host cells (e.g., MDCK, A549)

  • This compound acid stock solution

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound acid in culture medium at 2x the final concentration.

  • Aspirate the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a "cells only" control (medium without compound) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the "cells only" control. The CC50 is the concentration of this compound acid that reduces cell viability by 50%.

Visualizations

Influenza Virus-Host Cell Signaling Interaction

Influenza virus infection activates several host cell signaling pathways to facilitate its replication. This compound, by inhibiting viral replication, can prevent these downstream effects.

Influenza_Host_Signaling Influenza Virus-Host Cell Signaling cluster_host Host Cell Influenza Influenza Virus Infection PA_Endonuclease Viral PA Endonuclease Influenza->PA_Endonuclease relies on PI3K_Akt PI3K/Akt Pathway Influenza->PI3K_Akt activates MAPK Raf/MEK/ERK (MAPK) Pathway Influenza->MAPK activates NFkB NF-κB Pathway Influenza->NFkB activates This compound This compound Acid This compound->PA_Endonuclease inhibits Viral_Replication Viral mRNA Transcription & Replication PA_Endonuclease->Viral_Replication enables Viral_Replication->Influenza progeny Pro_survival Pro-survival Signals (Inhibition of Apoptosis) PI3K_Akt->Pro_survival vRNP_Export Viral RNP Nuclear Export MAPK->vRNP_Export Pro_inflammatory Pro-inflammatory Cytokine Production NFkB->Pro_inflammatory

Caption: Interaction of influenza virus with host cell signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Antiviral Assay

This workflow outlines the key steps in performing a cell-based antiviral assay with this compound.

Antiviral_Workflow General Workflow for this compound Antiviral Assay cluster_cyto Cytotoxicity Control start Start seed_cells 1. Seed Host Cells (e.g., MDCK, A549) in multi-well plate start->seed_cells seed_cells_cyto 1. Seed Host Cells start->seed_cells_cyto prepare_compound 2. Prepare Serial Dilutions of this compound Acid seed_cells->prepare_compound prepare_virus 3. Prepare Virus Inoculum (at desired MOI) seed_cells->prepare_virus add_compound 5. Add this compound Dilutions to Infected Cells prepare_compound->add_compound infect 4. Infect Cells with Virus (1-hour adsorption) prepare_virus->infect infect->add_compound incubate 6. Incubate (24-72 hours) add_compound->incubate assess 7. Assess Viral Inhibition (e.g., Plaque Assay, Yield Reduction, CPE Observation) incubate->assess analyze 8. Data Analysis (Calculate EC50/IC50) assess->analyze end End analyze->end add_compound_cyto 2. Add this compound Dilutions (No Virus) seed_cells_cyto->add_compound_cyto incubate_cyto 3. Incubate add_compound_cyto->incubate_cyto assess_cyto 4. Assess Cell Viability (e.g., MTT, LDH) incubate_cyto->assess_cyto analyze_cyto 5. Data Analysis (Calculate CC50) assess_cyto->analyze_cyto analyze_cyto->end

Caption: A generalized workflow for assessing the antiviral efficacy and cytotoxicity of this compound in cell culture.

Troubleshooting Logic for Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent results in this compound assays.

Troubleshooting_Logic Troubleshooting Logic for this compound Assays start Inconsistent Results Observed check_cytotoxicity High Cytotoxicity? start->check_cytotoxicity check_efficacy Low/No Efficacy? start->check_efficacy check_variability High Variability (EC50)? start->check_variability check_cytotoxicity->check_efficacy No cyto_solutions Review CC50 Data Check Solvent Control Test for Contamination check_cytotoxicity->cyto_solutions Yes check_efficacy->check_variability No efficacy_solutions Verify Compound Integrity (fresh stock) Confirm Virus Susceptibility (sequence PA gene) check_efficacy->efficacy_solutions Yes variability_solutions Standardize Protocol: - Cell Density/Health - Virus MOI - Incubation Times check_variability->variability_solutions Yes cyto_retest Re-run CC50 Assay with Lower Compound/Solvent Concentrations cyto_solutions->cyto_retest efficacy_retest Re-run Assay with Known Sensitive Strain efficacy_solutions->efficacy_retest variability_retest Perform Assay with Strictly Controlled Parameters variability_solutions->variability_retest

Caption: A decision tree to guide troubleshooting efforts for common issues in this compound cell-based assays.

References

Technical Support Center: Detection of Low-Frequency Baloxavir Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of low-frequency Baloxavir resistance mutations in influenza viruses. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid substitutions in the PA protein that confer resistance to this compound?

A1: The most frequently reported amino acid substitution associated with reduced susceptibility to this compound is I38T in the polymerase acidic (PA) protein.[1][2] Other substitutions at position 38, such as I38F, I38L, and I38M, have also been identified.[3][4] Additionally, substitutions at other positions, including E23K, A37T, and E199G, have been associated with decreased this compound susceptibility.[3][4]

Q2: Why is it critical to detect low-frequency this compound resistance mutations?

A2: Detecting low-frequency resistance mutations is crucial for several reasons. Firstly, the presence of these minor variants can lead to treatment failure as the drug pressure selects for the resistant population. Secondly, early detection allows for timely switching to alternative antiviral therapies, improving patient outcomes.[5] Finally, monitoring the emergence and spread of these low-frequency mutations is essential for public health surveillance to understand resistance patterns and guide treatment guidelines.[6] this compound has a relatively low barrier to the emergence of resistance, particularly in children.[1]

Q3: Which methods are most sensitive for detecting low-frequency this compound resistance mutations?

A3: Traditional Sanger sequencing may not be sensitive enough to detect mutations present at a low frequency within a viral population.[4] More sensitive techniques like next-generation sequencing (NGS) and droplet digital PCR (ddPCR) are recommended for the reliable detection of these minor variants.[4][7] These methods can accurately quantify the proportion of mutant viruses in a mixed population.[7]

Q4: What is the mechanism of action of this compound marboxil?

A4: this compound marboxil is a prodrug that is converted to its active form, this compound acid.[8] this compound acid targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, which is essential for the initiation of influenza virus mRNA synthesis ("cap-snatching").[8][9] By inhibiting this process, this compound effectively blocks viral gene transcription and replication.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No detection of known resistance mutations in a patient sample with suspected resistance. The mutation may be present at a very low frequency, below the detection limit of the assay.Use a more sensitive method like droplet digital PCR (ddPCR) or deep sequencing (NGS).[4][7] Ensure the initial viral load in the sample is sufficient for reliable detection.
The patient may have a novel resistance mutation not targeted by the current assay.Perform whole-genome sequencing of the influenza virus to identify any novel mutations in the PA gene.[10]
High background signal or false positives in ddPCR. Off-target amplification can lead to false-positive droplets.[5]Optimize primer and probe concentrations. Adjust annealing temperature during the PCR step. Always include no-template controls and wild-type controls to establish the background noise level.[5]
Discrepancy between genotypic and phenotypic resistance results. Some mutations may confer resistance in vitro but have a reduced fitness in vivo, or vice-versa.[7]Consider the viral genetic background and the potential for compensatory mutations that may affect fitness.[7] Phenotypic assays remain important for confirming resistance and assessing the level of reduced susceptibility.[10]
Poor quality of sequencing data from NGS. Low-quality or degraded viral RNA from the clinical sample.Use appropriate sample collection and storage procedures.[11] Consider using methods to enrich for viral RNA or deplete host ribosomal RNA.
Inefficient RT-PCR amplification of the PA gene segment.Design and validate robust primers for reverse transcription and PCR amplification that are specific to the circulating influenza strains.[12][13]

Quantitative Data Summary

Table 1: Fold-change in this compound Susceptibility for Common PA Mutations

Mutation Influenza A (H1N1) Influenza B Reference
I38T72.3-fold reduction54.5-fold reduction[7]
I38L15.3-fold reductionNot reported[7]
E199D5.4-fold reductionNot reported[7]

Table 2: Frequency of this compound Resistance Markers in Influenza A Viruses in the Americas (until May 2023)

Resistance Marker Number of Cases Percentage of Total Analyzed Sequences (n=58,816) Reference
I38V210.036%[14]
I38M70.012%[14]
E199G90.015%[14]
Total with Markers 55 0.1% [14]

Experimental Protocols & Workflows

Experimental Workflow for Low-Frequency Mutation Detection

experimental_workflow cluster_sample Sample Preparation cluster_amplification Amplification & Library Prep cluster_detection Detection & Analysis Sample Clinical Sample (e.g., Nasopharyngeal Swab) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR Amplification of PA Gene RNA_Extraction->RT_PCR RNA Template Library_Prep NGS Library Preparation RT_PCR->Library_Prep ddPCR Droplet Digital PCR RT_PCR->ddPCR PCR Product NGS Next-Generation Sequencing Library_Prep->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis ddPCR->Data_Analysis Report Mutation Report (% frequency) Data_Analysis->Report

Caption: Workflow for detecting low-frequency this compound resistance mutations.

Methodology: Droplet Digital PCR (ddPCR)
  • RNA Extraction: Extract viral RNA from clinical specimens using a validated kit (e.g., QIAGEN RNeasy Mini Kit).[11]

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers specific to the influenza PA gene.

  • ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing cDNA template, ddPCR supermix, and a custom primer/probe assay targeting the specific mutation (e.g., I38T) and the wild-type sequence. Probes should be labeled with different fluorophores (e.g., FAM for mutant, HEX for wild-type).

  • Droplet Generation: Partition the ddPCR reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain a limited number of template molecules.

  • PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.

  • Droplet Reading: Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive droplets (containing the target sequence) and negative droplets for each fluorophore.

  • Data Analysis: The concentration of the mutant and wild-type sequences is determined based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the percentage of the resistance mutation in the sample.[5]

Signaling Pathway: this compound Mechanism of Action

baloxavir_moa cluster_host Host Cell cluster_virus Influenza Virus Replication Host_mRNA Host pre-mRNA (with 5' cap) Cap_Snatching Cap-Snatching Host_mRNA->Cap_Snatching 5' cap donor Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Viral_Polymerase->Cap_Snatching Viral_mRNA Viral mRNA Synthesis Cap_Snatching->Viral_mRNA Initiates transcription Viral_Proteins Viral Protein Synthesis Viral_mRNA->Viral_Proteins Replication Virus Replication Viral_Proteins->Replication This compound This compound Acid This compound->Inhibition Inhibition->Cap_Snatching Inhibits PA Endonuclease

Caption: Mechanism of action of this compound in inhibiting influenza virus replication.

References

Technical Support Center: Managing Viral Rebound with Baloxavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying viral rebound following single-dose Baloxavir marboxil treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to viral rebound?

A1: this compound marboxil is a prodrug that is converted to its active form, this compound acid.[1][2] It is a first-in-class inhibitor that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[3][4][5][6] This enzyme is critical for the "cap-snatching" process, where the virus cleaves host cell mRNA to generate primers for its own mRNA synthesis.[1] By inhibiting this process, this compound halts viral replication.[1][5]

Viral rebound is often observed in treated patients and is strongly associated with the emergence of amino acid substitutions in the PA protein that reduce the virus's susceptibility to this compound.[3][7][8][9]

Q2: What are the most common mutations associated with this compound resistance and viral rebound?

A2: The most frequently reported substitution is at the isoleucine residue at position 38 of the PA protein (I38).[7][10] The common variants are I38T, I38F, and I38M.[3] The I38T substitution is the most prevalent.[7][11] Other less frequent substitutions associated with reduced susceptibility and viral rebound have been identified at positions E23, A37, and E199 in the PA protein.[8][9]

Q3: How significantly do these mutations reduce this compound susceptibility?

A3: Substitutions at the I38 position have been reported to cause a 3- to 116-fold reduction in this compound susceptibility in cell culture.[12] The I38T substitution in an influenza A(H3N2) background has been shown to cause a >100-fold reduction in susceptibility.[11] The impact of these mutations can vary depending on the influenza virus type and subtype.[12][13]

Q4: What is the observed frequency of treatment-emergent this compound resistance in clinical studies?

A4: The frequency of treatment-emergent resistance varies by influenza subtype and patient age. It has been observed in up to 11% of adult and adolescent subjects in clinical trials.[12] The frequency is notably higher in pediatric patients, with one study reporting that over 23% of treated children shed viruses with I38T/M changes.[3] Resistance appears to emerge more frequently in influenza A(H3N2) infections compared to A(H1N1)pdm09 or influenza B infections.[7][8][14]

Q5: What is the clinical and experimental evidence regarding the fitness of this compound-resistant viruses?

A5: The fitness of viruses with resistance-conferring mutations is a critical factor in their potential to spread. Some studies indicate that mutants, such as those with the PA I38T substitution, may have reduced replication capacity compared to their wild-type counterparts in certain cell culture systems.[12] However, these viruses are still capable of transmission, as demonstrated in ferret models.[3] In some mouse experiments, the mutant virus has been observed to predominate over the wild-type.[13] Clinically, patients shedding viruses with these mutations have shown delayed symptom resolution.[3]

Troubleshooting Guides

Issue 1: Inconsistent or no detection of viral rebound in an in vitro model.
  • Question: My experiment is designed to study this compound-induced viral rebound in cell culture, but I am not observing a secondary increase in viral titers post-treatment. What could be the issue?

  • Answer:

    • Suboptimal Drug Concentration: Ensure the concentration of this compound acid used is sufficient to suppress the wild-type virus but still allow for the potential outgrowth of resistant subpopulations. A dose-response experiment is recommended to determine the EC90 (90% effective concentration) for your specific virus strain and cell line.

    • Low Initial Percentage of Resistant Variants: The initial viral stock may have a very low or non-existent subpopulation of resistant variants. The ability to detect reduced susceptibility in phenotypic assays depends on the percentage of the mutant virus in the population, which can range from 10% to over 90% depending on the specific mutation.[12] Consider generating a recombinant virus with a known resistance mutation (e.g., PA I38T) to use as a positive control.[12]

    • Cell Line Choice: The replication kinetics of mutant viruses can differ from wild-type viruses depending on the cell line.[12] For example, a study found that PA I38T mutants had reduced replication capacity in ST6GalI-MDCK cells.[12] Consider using primary cells like normal human bronchial epithelial (NHBE) cells, which may better reflect the in vivo environment.[12]

    • Sampling Time Points: Viral rebound may occur over a specific time course. Ensure your sampling schedule is frequent enough and extends long enough to capture the dynamics of viral suppression and potential rebound. Samples are often taken between 18 and 96 hours post-infection.[3]

    • Assay Sensitivity: The assay used to quantify viral titers (e.g., TCID50, plaque assay) might not be sensitive enough to detect a low-level rebound. Consider supplementing with a more sensitive molecular assay like RT-qPCR to quantify viral RNA.

Issue 2: Ambiguous results from sequencing the PA gene to detect resistance mutations.
  • Question: I have sequenced the PA gene from my experimental samples but am getting mixed signals or low-quality reads, making it difficult to confirm the presence of resistance mutations.

  • Answer:

    • Low Viral Titer: The amount of viral RNA in the sample may be insufficient for robust amplification and sequencing. Confirm the viral titer of your sample. If it is low, consider an additional passage in cell culture to amplify the virus before RNA extraction.

    • Mixed Viral Population: The sample likely contains a mixture of wild-type and mutant viruses. Standard Sanger sequencing may produce ambiguous chromatograms in such cases.

    • Recommended Detection Methods: For detecting low-frequency mutations with high accuracy, more sensitive methods are recommended:

      • Next-Generation Sequencing (NGS): Allows for deep sequencing of the viral population, enabling the quantification of the proportion of mutant to wild-type viruses.[12]

      • Droplet Digital PCR (ddPCR) or quantitative PCR (qPCR): These methods can be designed to specifically detect and quantify known mutations like I38T, even at very low frequencies.[11][12]

Quantitative Data Summary

Table 1: Frequency of Treatment-Emergent PA Substitutions Associated with this compound Resistance

Population/Study TypeInfluenza SubtypeFrequency of ResistanceKey Mutation(s)Citation(s)
Adults/Adolescents (Clinical Trials)Mixed2.2% - 9.7%I38F/M/N/T[8]
Adults/Adolescents (Clinical Trials)MixedUp to 11%Not specified[12]
Pediatric (<12 years)A(H3N2) Dominant>23% (18/77)I38T/M[3]
Phase III Trial (CAPSTONE-1)A(H3N2) Dominant7.9% - 9.7%I38T[7]
Phase II StudyA(H1N1)pdm09 Dominant2.2%I38T[7]
Overall (by subtype)A(H3N2)13.2%Multiple RAS[8]
Overall (by subtype)A(H1N1)4.3%Multiple RAS[8]
Overall (by subtype)Influenza B0.9%Multiple RAS[8]
RAS: Resistance-Associated Substitutions

Table 2: Fold-Change in this compound Susceptibility for Specific PA Mutations

Virus StrainPA SubstitutionFold-Change in EC50/IC50Citation(s)
A/California/04/09 (H1N1)-likeI38L15.3-fold reduction[12]
A/California/04/09 (H1N1)-likeI38T72.3-fold reduction[12]
A/California/04/09 (H1N1)-likeE199D5.4-fold reduction[12]
B/Victoria/504/2000-likeI38T54.5-fold reduction[12]
Influenza A(H3N2)I38T>100-fold reduction[11]
General (IAV and IBV)I38F/L/M/N/S/T3- to 116-fold reduction[12]

Experimental Protocols

Protocol 1: Phenotypic Assay for this compound Susceptibility (Focus Reduction Assay)

This protocol is adapted from methodologies used to assess the susceptibility of influenza viruses to this compound.[15]

  • Cell Preparation:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates to form a confluent monolayer.

  • Virus Dilution:

    • Prepare serial dilutions of the influenza virus sample to be tested in a virus growth medium (e.g., DMEM with TPCK-trypsin).

  • Drug Dilution:

    • Prepare serial dilutions of this compound acid in the virus growth medium.

  • Infection and Treatment:

    • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Add the diluted virus to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the virus inoculum and add the medium containing the different concentrations of this compound acid.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for approximately 24-48 hours.

  • Immunostaining:

    • Fix the cells with a cold solution of acetone and methanol.

    • Use a primary antibody against the influenza nucleoprotein (NP) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate to visualize the infected cells (foci).

  • Data Analysis:

    • Count the number of foci in each well.

    • Calculate the drug concentration that inhibits 50% of foci formation (IC50) by fitting the data to a dose-response curve.

Protocol 2: Detection of PA I38T Mutation using RT-PCR

This is a generalized protocol for detecting a specific point mutation. For precise application, primer and probe sequences must be designed and validated.

  • RNA Extraction:

    • Extract viral RNA from the collected sample (e.g., cell culture supernatant, nasopharyngeal swab) using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or a gene-specific primer.

  • Allele-Specific PCR:

    • Design two forward primers: one specific for the wild-type sequence (coding for Isoleucine at position 38) and one specific for the mutant sequence (coding for Threonine). Use a common reverse primer.

    • Alternatively, use a probe-based qPCR assay (like TaqMan) with probes designed to specifically bind to either the wild-type or mutant allele.

  • PCR Amplification:

    • Perform PCR using a thermal cycler with a DNA polymerase. Include appropriate controls: a no-template control, a wild-type positive control, and a mutant positive control.

  • Analysis:

    • Analyze the PCR products using gel electrophoresis or by monitoring the amplification plot in real-time PCR. The presence of a product with the mutant-specific primer/probe indicates the presence of the I38T substitution. Quantitative PCR can be used to determine the relative abundance of the mutant allele.[11]

Visualizations

Baloxavir_Mechanism_and_Resistance cluster_host_cell Host Cell Nucleus Host_mRNA Host Pre-mRNA (with 5' Cap) Capped_Primer Capped RNA Primer Host_mRNA->Capped_Primer 'Cap-Snatching' by PA Endonuclease Viral_mRNA Viral mRNA (Translation-Competent) Capped_Primer->Viral_mRNA Primer for Viral Transcription Viral_Proteins New Viral Proteins Viral_mRNA->Viral_Proteins Translation PA_Endonuclease PA Endonuclease (Wild-Type) PA_I38T PA Endonuclease (I38T Mutant) This compound This compound Acid This compound->PA_Endonuclease Inhibition This compound->PA_I38T

Caption: Mechanism of this compound action and I38T-mediated resistance.

Viral_Rebound_Workflow cluster_analysis Sample Analysis Start Start: In Vitro or In Vivo Experiment Infection Infect Cells/Animal with Influenza Virus Start->Infection Treatment Administer Single Dose of this compound Infection->Treatment Sampling Collect Samples at Multiple Time Points (e.g., 0, 24, 48, 72, 96h) Treatment->Sampling Quantification Viral Load Quantification (RT-qPCR, TCID50) Sampling->Quantification Sequencing PA Gene Sequencing (NGS or Sanger) Sampling->Sequencing Data_Analysis Data Interpretation Quantification->Data_Analysis Sequencing->Data_Analysis Phenotyping Phenotypic Susceptibility Assay (IC50) Conclusion Conclusion: Rebound associated with resistance mutation Phenotyping->Conclusion Rebound_Check Viral Rebound Observed? Data_Analysis->Rebound_Check Mutation_Check PA I38T or other RAS Detected? Rebound_Check->Mutation_Check Yes Troubleshoot Troubleshoot Experiment (See Guide) Rebound_Check->Troubleshoot No Mutation_Check->Phenotyping No, but rebound still observed Mutation_Check->Conclusion Yes

Caption: Experimental workflow for detecting and characterizing viral rebound.

Troubleshooting_Logic Start Problem: No Viral Rebound Detected In Vitro Q1 Is this compound concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the assay sensitive enough? A1_Yes->Q2 Action1 Action: Perform dose- response to find EC90. A1_No->Action1 Result Problem Resolved Action1->Result A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the initial virus stock contain resistant variants? A2_Yes->Q3 Action2 Action: Use RT-qPCR in addition to TCID50. A2_No->Action2 Action2->Result A3_Unsure Unsure Q3->A3_Unsure A3_No No Q3->A3_No Action3 Action: Deep sequence initial stock (NGS). A3_Unsure->Action3 Action4 Action: Use a recombinant I38T mutant as a control. A3_No->Action4 Action3->Result Action4->Result

Caption: Troubleshooting logic for in vitro rebound experiments.

References

Technical Support Center: Baloxavir Susceptibility and the PA-I38T Mutation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the impact of the PA-I38T mutation on influenza virus susceptibility to Baloxavir marboxil. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant increase in the IC50 value for this compound in our cell-based assays. Could the PA-I38T mutation be responsible?

A1: Yes, the I38T substitution in the polymerase acidic (PA) protein is a primary mechanism for reduced susceptibility to this compound.[1][2][3] This mutation has been shown to cause a substantial increase in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound acid, the active form of this compound marboxil. The fold increase can vary depending on the influenza virus strain and the assay used, but it is often significant.[1][4][5]

Troubleshooting:

  • Sequence Verification: The first step is to sequence the PA gene of your viral strain to confirm the presence of the I38T mutation (isoleucine to threonine at position 38).

  • Assay Controls: Ensure your assays include a wild-type virus with known susceptibility to this compound as a reference control. This will help to normalize your results and accurately determine the fold-change in susceptibility.

  • Drug Integrity: Verify the concentration and integrity of your this compound acid stock solution.

Q2: What is the underlying mechanism by which the PA-I38T mutation confers reduced susceptibility to this compound?

A2: this compound acid functions by inhibiting the cap-dependent endonuclease activity of the influenza PA protein.[1][3][6][7] This "cap-snatching" process is essential for the virus to initiate transcription of its own mRNA. The I38T substitution occurs within the endonuclease active site.[1][3] This change is thought to reduce the binding affinity of this compound acid to the PA protein, thereby diminishing its inhibitory effect.[1] Specifically, the I38T substitution can alter van der Waals contacts between the drug and the endonuclease, leading to reduced stability of the drug-enzyme complex.[1][3]

Q3: Does the PA-I38T mutation affect the replication fitness of the influenza virus in vitro?

A3: The impact of the PA-I38T mutation on viral fitness can be complex and may depend on the specific viral strain and cell line used. Some studies have reported that the I38T mutation can lead to reduced replication kinetics, particularly at early time points post-infection, compared to the wild-type virus.[1] However, other research suggests that for some contemporary influenza strains, the PA-I38T substitution does not significantly alter replication kinetics in vitro.[1]

Troubleshooting:

  • Growth Curves: To assess the fitness of your mutant virus, perform multi-cycle growth curve experiments and compare the viral titers at various time points with the wild-type virus.

  • Competitive Assays: Consider performing competitive replication assays where the wild-type and mutant viruses are mixed and their relative proportions are measured over several passages.

Q4: We are planning to generate a recombinant influenza virus with the PA-I38T mutation. What is the general workflow?

A4: The generation of recombinant influenza viruses with specific mutations is typically achieved through a plasmid-based reverse genetics system. The general workflow involves site-directed mutagenesis to introduce the I38T mutation into a plasmid encoding the PA gene segment. This modified plasmid, along with plasmids for the other seven influenza gene segments, is then co-transfected into a suitable cell line (e.g., a co-culture of 293T and MDCK cells). The cells will then produce infectious recombinant viruses containing the desired mutation.

Below is a diagram illustrating the general workflow.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_transfection Virus Rescue cluster_virus_characterization Virus Characterization pPA Wild-Type PA Plasmid pMut Mutagenized PA-I38T Plasmid pPA->pMut Site-directed mutagenesis Transfection Co-transfection into 293T/MDCK cells pMut->Transfection pOther Plasmids for 7 other afluenzaviral genes pOther->Transfection Harvest Harvest Recombinant Virus Transfection->Harvest Sequencing Sequence PA gene to confirm mutation Harvest->Sequencing Susceptibility This compound Susceptibility Assay Harvest->Susceptibility

Caption: Experimental workflow for generating and testing this compound-resistant influenza virus.

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of influenza viruses with the PA-I38T mutation to this compound acid from various studies.

Virus StrainAssay TypeWild-Type IC50/EC50 (nM)PA-I38T IC50/EC50 (nM)Fold Increase in ResistanceReference
Influenza A(H1N1)pdm09Viral Yield Assay0.42 ± 0.3741.96 ± 9.42100[1]
Influenza A(H3N2)Viral Yield Assay0.66 ± 0.17139.73 ± 24.97211[1]
Influenza A/WSN/33 (H1N1)Plaque ReductionNot specifiedNot specified22-41[8]
Influenza A(H1N1)pdm09Plaque Reduction1.1 - 1.5 ng/mL82 - 87 ng/mL58-77[5]
Influenza A(H3N2)Plaque Reduction0.31 - 0.39 ng/mL36 - 49 ng/mL93-155[5]
Influenza A/California/04/09 (H1N1)-likeNot specifiedNot specifiedNot specified72.3[9]
Influenza B/Victoria/504/2000-likeNot specifiedNot specifiedNot specified54.5[9]
Influenza B (MCV19 background)Not specifiedNot specifiedNot specified13.7[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound and the impact of the PA-I38T mutation.

mechanism_of_action cluster_host_cell Host Cell Nucleus cluster_viral_transcription Viral Transcription cluster_inhibition Inhibition by this compound Host_mRNA Host pre-mRNA Capped_Primer Capped RNA Primer Host_mRNA->Capped_Primer Cap-snatching by PA Endonuclease Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA This compound This compound Acid PA_WT Wild-Type PA Endonuclease This compound->PA_WT Binds and Inhibits PA_I38T PA-I38T Mutant Endonuclease This compound->PA_I38T Reduced Binding PA_I38T->Host_mRNA Allows Cap-snatching (Reduced Inhibition)

References

Cell line-dependent variability in Baloxavir efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Baloxavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro efficacy studies, with a focus on understanding and mitigating cell line-dependent variability.

Frequently Asked Questions (FAQs)

Q1: We are observing different EC50 values for this compound against the same influenza virus strain when using different cell lines (e.g., MDCK vs. A549). Why is this happening?

A1: Cell line-dependent variability in this compound efficacy is a known phenomenon and can be attributed to several factors:

  • Host Cell Metabolism: Different cell lines have distinct metabolic rates and pathways, which can influence the intracellular concentration and activity of the active form of this compound, this compound acid.

  • Viral Replication Kinetics: The efficiency and speed of influenza virus replication can vary significantly between cell lines.[1][2] For instance, some cell lines may support more rapid viral protein synthesis and replication, which could influence the apparent efficacy of an antiviral that targets this process.

  • Host Cell Signaling Pathways: Influenza virus replication is dependent on the activation of host cell signaling pathways, such as the Raf/MEK/ERK pathway.[3][4][5] The basal activity and inducibility of these pathways can differ between cell lines, potentially impacting viral replication and the effectiveness of this compound.[3]

  • Innate Immune Responses: Cell lines can have varying levels of innate immune responses (e.g., interferon pathways).[6] A more robust antiviral state in one cell line could act synergistically with this compound, leading to a lower apparent EC50.

Q2: How does the mechanism of action of this compound relate to potential variability in different cell lines?

A2: this compound marboxil is a prodrug that is converted to its active form, this compound acid, which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[4] This action prevents the virus from "snatching" 5' capped RNA fragments from host cell messenger RNAs (mRNAs) to initiate transcription of its own genome. Variability can arise because:

  • The efficiency of the viral polymerase complex can be influenced by host cell-specific factors.[6]

  • The availability of host cell mRNAs for "cap-snatching" may differ between cell types.

  • Cellular proteins that interact with the viral polymerase can vary, potentially altering its conformation and susceptibility to this compound.

Q3: Can the choice of assay influence the observed this compound efficacy?

A3: Yes, the choice of assay can impact the measured efficacy. For example, a plaque reduction assay measures the inhibition of infectious virus production and spread, while a yield reduction assay quantifies the total amount of virus produced. A reporter gene assay, on the other hand, measures the inhibition of viral gene expression. These different endpoints can be affected differently by the interplay between the virus, the drug, and the specific cell line being used. It is important to choose an assay that is appropriate for the specific research question and to be consistent with the assay and cell line when comparing results.

Q4: We are seeing resistant variants with the PA I38T substitution. Does the cell line affect the level of resistance observed?

A4: Yes, the cell line can influence the fold-change in resistance observed for variants like PA I38T. Studies have shown that the EC50 values for both wild-type and resistant viruses can vary between cell lines such as MDCK-SIAT1, Calu-3, and NHBE cells.[7] This is likely due to the same factors that cause variability in the efficacy against wild-type virus, such as differences in host cell factors that interact with the viral polymerase.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound acid against various influenza virus strains in different cell lines. These values are indicative and can vary based on experimental conditions.

Table 1: this compound Efficacy (EC50/IC50 in nM) Against Wild-Type Influenza A Viruses

Virus StrainMDCKCalu-3NHBEA549
A(H1N1)pdm09 0.7 ± 0.5[8]-1.0 ± 0.7[7]0.48 ± 0.22[9]
A(H3N2) 1.2 ± 0.6[8]0.3 ± 0.1[7]0.3 ± 0.1[7]19.55 ± 5.66[9]

Table 2: this compound Efficacy (EC50/IC50 in nM) Against Wild-Type Influenza B Viruses

Virus StrainMDCKCalu-3NHBE
B/Victoria 7.2 ± 3.5[8]--
B/Yamagata 5.8 ± 4.5[8]--
B virus (general) 18.9 ± 4.6[7]19.0 ± 3.4[7]-

Table 3: Impact of PA I38T Resistance Substitution on this compound Efficacy (EC50/IC50 in nM)

Virus StrainCell LineWild-TypeI38T MutantFold-Change
A(H1N1)pdm09 MDCK-SIAT11.0 ± 0.7[7]40.9 ± 6.5[7]~41
A(H1N1)pdm09 NHBE--72.3[10]
A(H3N2) MDCK-SIAT1-->78[11]
B virus NHBE--54.5[10]

Troubleshooting Guides

Plaque Reduction Assay
Problem Possible Cause(s) Troubleshooting Steps
No plaques or very small plaques in virus control wells - Low virus titer.- Cell monolayer is not healthy.- Inappropriate concentration of trypsin.- Overlay solidified too quickly or was too hot.- Re-titer the virus stock.- Ensure cells are seeded at the correct density and are healthy before infection.- Optimize trypsin concentration for the specific cell line and virus strain.- Ensure the agarose overlay is at the correct temperature before adding to the cells.
Inconsistent plaque sizes - Uneven cell monolayer.- Incomplete removal of virus inoculum.- Uneven distribution of overlay.- Ensure even seeding of cells.- Wash the cell monolayer thoroughly after virus adsorption.- Gently add the overlay to avoid disturbing the cell monolayer.
High variability in this compound EC50 values between experiments - Inconsistent cell passage number.- Variation in drug dilution preparation.- Differences in incubation times.- Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment.- Standardize all incubation times precisely.
Plaques appear in the highest this compound concentration wells - Presence of resistant virus variants in the stock.- Drug degradation.- Sequence the virus stock to check for resistance mutations.- Prepare fresh this compound dilutions for each experiment and store the stock solution properly.
TCID50 (50% Tissue Culture Infectious Dose) Assay
Problem Possible Cause(s) Troubleshooting Steps
No cytopathic effect (CPE) observed in any wells - Virus does not cause significant CPE in the chosen cell line.- Virus titer is too low.- Inactive virus stock.- Use an alternative method for endpoint detection (e.g., hemagglutination assay, immunostaining).- Use a lower starting dilution of the virus.- Use a fresh, properly stored virus stock.
CPE observed in all wells, including highest dilutions - Virus titer is too high.- Cross-contamination between wells.- Use a higher starting dilution of the virus.- Be meticulous with pipetting to avoid cross-contamination. Change pipette tips for each dilution and well.
Difficulty in determining the 50% endpoint - Gradual or subtle CPE.- Inconsistent CPE across replicate wells.- Use a standardized scoring system for CPE.- Increase the number of replicate wells per dilution.- Consider using an objective endpoint measurement like a cell viability assay (e.g., MTT, MTS).
Calculated this compound EC50 is higher than expected - Cell density is too high.- Presence of pre-existing resistant variants.- Optimize the cell seeding density.- Sequence the virus population to check for resistance mutations.
Reporter Gene Assay (e.g., Luciferase)
Problem Possible Cause(s) Troubleshooting Steps
Low signal in virus control wells - Low transfection efficiency of reporter plasmids.- Low virus infectivity.- Inefficient reporter gene expression.- Optimize transfection protocol.- Ensure the virus stock has a high titer and is infectious for the chosen cell line.- Confirm the reporter construct is functional.
High background signal in mock-infected wells - Leaky promoter in the reporter construct.- Contamination of reagents.- Use a reporter construct with a tightly regulated promoter.- Use fresh, sterile reagents.
High variability between replicate wells - Inconsistent transfection or infection.- Uneven cell seeding.- Pipetting errors.- Ensure consistent delivery of plasmids and virus to all wells.- Seed cells evenly and ensure a healthy monolayer.- Use calibrated pipettes and be precise with all liquid handling steps.
Unexpectedly low this compound efficacy - this compound may not be as effective at inhibiting the initial transcription measured by the reporter assay as it is at preventing the production of infectious progeny virus.- Correlate reporter assay results with a functional assay like a plaque or yield reduction assay.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This protocol is a general guideline and should be optimized for your specific virus strain and cell line.

  • Cell Seeding:

    • Seed a 12-well or 24-well plate with a susceptible cell line (e.g., MDCK) to form a confluent monolayer overnight.

  • Virus Dilution:

    • Prepare serial 10-fold dilutions of the influenza virus stock in serum-free medium containing an appropriate concentration of TPCK-treated trypsin. The target is to have a dilution that produces 50-100 plaques per well.

  • Drug Dilution:

    • Prepare serial dilutions of this compound acid in serum-free medium.

  • Virus-Drug Incubation:

    • Mix equal volumes of the diluted virus and each drug dilution. Incubate at 37°C for 1 hour to allow the drug to neutralize the virus.

  • Infection:

    • Wash the cell monolayer with PBS.

    • Add the virus-drug mixture to the corresponding wells.

    • Incubate at 37°C for 1 hour to allow for virus adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of this compound.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting:

    • Fix the cells (e.g., with 4% formaldehyde).

    • Remove the overlay and stain the cells with a solution like crystal violet.

    • Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.

TCID50 Assay for Antiviral Susceptibility
  • Cell Seeding:

    • Seed a 96-well plate with a susceptible cell line (e.g., MDCK) to form a confluent monolayer overnight.

  • Drug and Virus Preparation:

    • Prepare serial 2-fold dilutions of this compound acid in infection medium.

    • Dilute the virus stock to a concentration of 100 TCID50 per 50 µL in infection medium.

  • Incubation:

    • Mix equal volumes of each drug dilution with the diluted virus in a separate 96-well plate.

    • Incubate for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell plate and add the drug-virus mixtures to the corresponding wells (in replicates, e.g., 4 or 8 wells per dilution).

    • Include a virus control (virus, no drug) and a cell control (no virus, no drug).

  • Incubation:

    • Incubate the plate at 37°C for 3-5 days.

  • Endpoint Determination:

    • Observe the wells for the presence of cytopathic effect (CPE) using a microscope.

    • Alternatively, use a hemagglutination (HA) assay on the supernatant from each well to determine the presence of virus.

  • Calculation:

    • For each drug concentration, determine the number of wells positive for infection.

    • Calculate the EC50 using a method such as the Reed-Muench or Spearman-Kärber formula.

Luciferase Reporter Gene Assay
  • Cell Seeding and Transfection:

    • Seed 293T cells in a 96-well plate.

    • Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA), nucleoprotein (NP), and a plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus UTRs under the control of a polymerase I promoter.

  • Drug Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound acid.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and add a lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence.

  • Calculation:

    • Calculate the percentage of inhibition of luciferase activity for each drug concentration compared to the control (no drug).

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Replication Host_mRNA Host Pre-mRNA (with 5' cap) Ribosome Ribosome Host_mRNA->Ribosome Translation Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Host_mRNA->Viral_Polymerase Cap-Snatching Host_Protein Host Protein Ribosome->Host_Protein Viral_Protein New Viral Proteins Ribosome->Viral_Protein vRNP Viral Ribonucleoprotein (vRNP) (Enters Nucleus) vRNP->Viral_Polymerase vRNA Viral RNA (-) Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Transcription Progeny_Virions Progeny Virions vRNA->Progeny_Virions Viral_mRNA->Ribosome Translation Viral_Protein->Progeny_Virions This compound This compound Acid This compound->Viral_Polymerase Inhibits PA Endonuclease

Caption: Mechanism of action of this compound acid in inhibiting influenza virus replication.

Experimental_Workflow_Plaque_Assay start Start seed_cells Seed Susceptible Cells (e.g., MDCK) start->seed_cells prepare_dilutions Prepare Serial Dilutions of Virus and this compound seed_cells->prepare_dilutions incubate_drug_virus Incubate Virus with this compound prepare_dilutions->incubate_drug_virus infect_cells Infect Cell Monolayer incubate_drug_virus->infect_cells add_overlay Add Semi-Solid Overlay with this compound infect_cells->add_overlay incubate_plates Incubate for 2-3 Days add_overlay->incubate_plates stain_and_count Fix, Stain, and Count Plaques incubate_plates->stain_and_count calculate_ec50 Calculate EC50 stain_and_count->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for a plaque reduction assay to determine this compound efficacy.

Raf_MEK_ERK_Pathway cluster_cell_line_variability Cell Line-Dependent Variability Influenza_Infection Influenza Virus Infection Raf Raf Influenza_Infection->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nuclear_Export Nuclear Export of Viral Ribonucleoproteins (vRNPs) ERK->Nuclear_Export Promotes Virus_Replication Efficient Virus Replication Nuclear_Export->Virus_Replication Variability Basal activity and inducibility of this pathway can differ between cell lines (e.g., A549 vs. Calu-3), affecting the extent of vRNP export and overall viral replication efficiency.

Caption: Role of the Raf/MEK/ERK pathway in influenza virus replication.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Baloxavir vs. Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics for influenza, baloxavir marboxil and oseltamivir represent two distinct and pivotal classes of drugs. While both are effective in treating infections caused by influenza A and B viruses, their efficacy stems from targeting completely different stages of the viral life cycle. This guide provides a detailed comparison of their mechanisms of action, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

Overview of Mechanisms

This compound marboxil (sold as Xofluza) is a first-in-class antiviral that functions as a prodrug, being metabolized into its active form, this compound acid.[1][2] It selectively inhibits the cap-dependent endonuclease enzyme, a key component of the influenza virus's polymerase acidic (PA) protein subunit.[3][4][5] This action halts viral gene transcription at its very inception, a process known as "cap-snatching," thereby preventing the synthesis of viral mRNAs required for replication.[1][2]

Oseltamivir phosphate (sold as Tamiflu) is also a prodrug, converted by hepatic esterases to its active form, oseltamivir carboxylate.[6][7][8] It is a potent and selective competitive inhibitor of the viral neuraminidase (NA) enzyme.[8][9] The NA enzyme is crucial for the final stage of the viral life cycle: the release of newly formed virions from the surface of infected host cells.[6][9] By blocking this release, oseltamivir prevents the spread of the infection to other cells.[6][7]

Comparative Summary of Antiviral Mechanisms
FeatureThis compound MarboxilOseltamivir
Drug Class Polymerase Acidic (PA) Endonuclease Inhibitor[4]Neuraminidase (NA) Inhibitor[9]
Active Form This compound Acid[2]Oseltamivir Carboxylate[6][8]
Target Enzyme Cap-dependent Endonuclease (within PA subunit)[1]Neuraminidase (NA)[6]
Targeted Viral Process Viral mRNA Transcription (Cap-snatching)[2][10]Progeny Virion Release[3][11]
Stage of Viral Life Cycle Early (Replication)[3]Late (Release)[3]
Administration Single oral dose[10][11]Twice daily for 5 days[12]

Mechanism of Action: Visualized Pathways

This compound: Inhibition of Cap-Dependent Endonuclease

This compound intervenes at the transcription stage within the host cell nucleus. The influenza virus RNA polymerase complex (composed of PA, PB1, and PB2 subunits) performs "cap-snatching" by cleaving the 5' cap from host pre-mRNAs.[2] This capped fragment is then used as a primer to initiate the synthesis of viral mRNA. This compound acid binds to the active site of the PA endonuclease, preventing this cleavage and effectively shutting down viral protein production.[1][13]

baloxavir_moa This compound Mechanism of Action cluster_host_cell Host Cell Nucleus cluster_polymerase Influenza Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' Cap) Polymerase PA PB1 PB2 Host_pre_mRNA->Polymerase 1. Binding Capped_Primer Capped RNA Primer (snatched from host) Polymerase->Capped_Primer 2. PA Endonuclease cleaves host mRNA Viral_mRNA Viral mRNA (Transcription) Capped_Primer->Viral_mRNA 3. Priming viral transcription This compound This compound Acid This compound->Polymerase Inhibits PA Endonuclease oseltamivir_moa Oseltamivir Mechanism of Action cluster_cell_surface Host Cell Surface cluster_virion Budding Virion Host_Membrane Host Cell Membrane Sialic_Acid Sialic Acid Receptor Virion New Virus Particle HA Hemagglutinin (HA) HA->Sialic_Acid Binds to receptor NA Neuraminidase (NA) NA->Sialic_Acid Cleaves sialic acid for release Released_Virion Released Virion (Infection Spreads) Oseltamivir Oseltamivir Carboxylate Oseltamivir->NA Inhibits Neuraminidase na_assay_workflow Neuraminidase Inhibition Assay Workflow start Start prep_inhibitor Prepare serial dilutions of Oseltamivir Carboxylate start->prep_inhibitor prep_virus Dilute Influenza Virus (NA Enzyme Source) start->prep_virus incubate Incubate Virus + Inhibitor in 96-well plate prep_inhibitor->incubate prep_virus->incubate add_substrate Add MUNANA (Fluorogenic Substrate) incubate->add_substrate incubate_37c Incubate at 37°C add_substrate->incubate_37c stop_reaction Add Stop Solution incubate_37c->stop_reaction read_fluorescence Measure Fluorescence (RFU) stop_reaction->read_fluorescence calculate_ic50 Calculate % Inhibition and determine IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of Baloxavir and Favipiravir for the Treatment of Avian Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to prepare for and combat potential avian influenza pandemics, a critical evaluation of available antiviral therapeutics is paramount. This guide provides a detailed comparison of the efficacy of two prominent antiviral agents, Baloxavir marboxil and Favipiravir, against highly pathogenic avian influenza (HPAI) viruses, with a focus on the H5N1 subtype. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and pandemic preparedness strategies.

Executive Summary

Both this compound and Favipiravir are polymerase inhibitors, yet they target different components of the viral replication machinery, offering distinct advantages and efficacy profiles.[1][2] Preclinical studies, primarily in murine models, consistently demonstrate that this compound provides superior protection against severe HPAI H5N1 infection compared to Favipiravir.[3][4] this compound treatment has been associated with full survival in lethal infection models, significant reduction in respiratory viral replication, and prevention of neuroinvasion, whereas Favipiravir offered partial protection.[3][4]

Mechanism of Action

The two drugs employ different strategies to inhibit influenza virus replication.

This compound marboxil is a prodrug that is metabolized to its active form, this compound acid.[2] this compound acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial component of the viral RNA polymerase complex.[2][5] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to initiate transcription of its own genome.[6] By blocking this initial step, this compound effectively halts viral gene transcription and protein synthesis.[2]

Favipiravir (T-705) is also a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][7] Favipiravir-RTP functions as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of the virus, which is essential for both transcription and replication of the viral RNA genome.[2][7] This mechanism can lead to non-viable virus production through lethal mutagenesis.[2][7]

G cluster_0 This compound Mechanism of Action cluster_1 Favipiravir Mechanism of Action Host pre-mRNA Host pre-mRNA Cap-snatching Cap-snatching Host pre-mRNA->Cap-snatching 5' cap Viral mRNA synthesis Viral mRNA synthesis Cap-snatching->Viral mRNA synthesis Viral protein synthesis Viral protein synthesis Viral mRNA synthesis->Viral protein synthesis This compound This compound This compound->Cap-snatching inhibits Viral RNA template Viral RNA template RdRp RdRp Viral RNA template->RdRp Viral RNA replication Viral RNA replication RdRp->Viral RNA replication Progeny vRNA Progeny vRNA Viral RNA replication->Progeny vRNA Favipiravir Favipiravir Favipiravir->RdRp inhibits

Figure 1: Mechanisms of Action of this compound and Favipiravir.

In Vitro Efficacy

In cell culture assays, both this compound acid (the active form of this compound) and Favipiravir have demonstrated inhibitory activity against HPAI viruses, including H5N1 and H7N9 strains.[8] However, this compound acid typically exhibits its antiviral effects at much lower concentrations. One study found that this compound acid at a four nanomolar concentration could achieve a 1.5–2.8 log reduction in H7N9 virus titers, whereas Favipiravir required approximately 20-fold or higher concentrations to achieve the same level of reduction.[8]

DrugVirus Strain(s)Cell LineEC50 / EC90Source
This compound acid H5 HPAIVs (H5N1, H5N8)MDCKEC90: 0.7 - 1.5 nmol/L[9]
Favipiravir Influenza A, B, CMDCKEC50: 0.014 - 0.55 µg/mL[10]
This compound acid A(H7N9)MDCKAchieved 1.5-2.8 log reduction at 4 nM[8]
Favipiravir A(H7N9)MDCKRequired ~20-fold higher concentration than this compound for same reduction[8]

Table 1: Comparative In Vitro Efficacy of this compound and Favipiravir against Avian Influenza Viruses.

In Vivo Efficacy in Animal Models

Studies in mouse models of lethal H5N1 infection provide a stark comparison of the therapeutic potential of this compound and Favipiravir.

A key study evaluated the efficacy of this compound, Favipiravir, oseltamivir, and amantadine against a contemporary clade 2.3.4.4b H5N1 virus in mice. The results indicated that a single dose of this compound (≥ 10 mg/kg) provided full protection, significantly reduced viral replication in the respiratory tract, and prevented the virus from spreading to the brain.[3][4] In contrast, Favipiravir (≥ 100 mg/kg/day for 5 days) provided only partial protection, although it did reduce viral titers in the lungs and brain.[3][4]

DrugAnimal ModelVirus StrainDosageKey FindingsSource
This compound MouseA(H5N1) clade 2.3.4.4b≥ 10 mg/kg (single dose)100% survival, significant reduction in lung and brain viral titers, prevented neuroinvasion.[3][4]
Favipiravir MouseA(H5N1) clade 2.3.4.4b≥ 100 mg/kg/day (5 days)Partial protection, reduced lung and brain viral titers.[3][4]
This compound ChickenH5N6 HPAI2.5 mg/kg (single dose)Full protection, significant reduction in organ virus replication.[11]

Table 2: Comparative In Vivo Efficacy of this compound and Favipiravir against Avian Influenza Viruses.

Experimental Protocols

The following sections detail the methodologies of key comparative experiments.

In Vivo Mouse Efficacy Study Protocol
  • Animal Model: Female BALB/c mice, 4-6 weeks old.

  • Virus: Influenza A/feline/Texas/22-1/2022 (H5N1), clade 2.3.4.4b.

  • Infection: Mice were intranasally inoculated with a lethal dose of the virus.

  • Treatment Groups:

    • Vehicle control (placebo).

    • This compound marboxil: Administered orally as a single dose (e.g., 10 mg/kg) at 4 hours post-infection.

    • Favipiravir: Administered orally twice daily for 5 days (e.g., 100 mg/kg/day).

  • Endpoints:

    • Survival: Monitored daily for 14 days post-infection.

    • Viral Titers: Lungs and brains were collected from a subset of mice at various time points (e.g., days 3 and 6 post-infection) and viral loads were quantified by TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

  • Statistical Analysis: Survival curves were analyzed using the log-rank (Mantel-Cox) test. Viral titers were compared using appropriate statistical tests such as the Mann-Whitney test.

G cluster_0 Experimental Workflow A BALB/c Mice B Intranasal Inoculation (Lethal H5N1 dose) A->B C Group Allocation B->C D This compound (single oral dose) C->D E Favipiravir (twice daily, 5 days) C->E F Vehicle Control C->F G Daily Monitoring (14 days) - Survival - Weight Loss D->G H Tissue Collection (Days 3 & 6 post-infection) - Lungs - Brain D->H E->G E->H F->G F->H I Viral Titer Quantification (TCID50 Assay) H->I

Figure 2: In Vivo Mouse Efficacy Study Workflow.

Conclusion and Future Directions

The available preclinical data strongly suggests that this compound is a more potent therapeutic agent than Favipiravir against highly pathogenic avian influenza H5N1 viruses.[3][4] Its ability to provide complete protection with a single dose in lethal infection models highlights its potential as a first-line treatment in a pandemic scenario.[3][4]

While Favipiravir demonstrates antiviral activity, its lower efficacy in vivo suggests it may be a secondary option or potentially useful in combination therapies.[3][9] Indeed, some studies have explored the synergistic effects of combining polymerase inhibitors with other classes of antivirals, such as neuraminidase inhibitors.[9][12]

Further research is warranted to:

  • Evaluate the efficacy of both drugs against a wider range of emerging HPAI strains.

  • Investigate the potential for antiviral resistance development to both this compound and Favipiravir in avian influenza viruses.

  • Conduct head-to-head clinical trials in human cases of avian influenza, should they become more prevalent.

These ongoing research efforts are crucial for strengthening our arsenal of antiviral countermeasures and ensuring global preparedness for future influenza pandemics.

References

Head-to-Head Comparison: Baloxavir Demonstrates Superiority Over Zanamivir in Reducing Influenza Viral Shedding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiviral treatments for influenza, the reduction of viral shedding is a critical measure of a drug's efficacy, not only in alleviating patient symptoms but also in potentially reducing virus transmission. A comprehensive comparison of Baloxavir marboxil and Zanamivir reveals notable differences in their impact on viral clearance, with clinical data consistently favoring this compound for a more rapid and sustained reduction in viral shedding. This guide provides a detailed analysis of the available experimental data, methodologies, and mechanistic differences between these two antiviral agents for researchers, scientists, and drug development professionals.

Executive Summary of Viral Shedding Data

A network meta-analysis of multiple clinical trials has provided robust quantitative evidence of this compound's superior performance in reducing viral shedding compared to Zanamivir.[1][2][3] The key findings from this analysis are summarized below:

Efficacy EndpointThis compound vs. ZanamivirConfidence Interval
Difference in Median Time to Cessation of Viral Shedding 47.00 hours shorter with this compound95% CrI [28.18, 73.86]
Change in Virus Titer from Baseline to 24 hours Significantly greater reduction with this compound-
Change in Virus Titer from Baseline to 48 hours Significantly greater reduction with this compound-

These data clearly indicate that this compound acts more rapidly to suppress viral replication and shedding than Zanamivir.[1][2][3]

Mechanisms of Action: A Tale of Two Targets

The differential effects of this compound and Zanamivir on viral shedding can be attributed to their distinct molecular mechanisms of action.

This compound marboxil is a first-in-class inhibitor of the cap-dependent endonuclease, an essential enzyme in the influenza virus polymerase complex. By targeting this enzyme, this compound effectively blocks the "cap-snatching" process, which is a critical step for the initiation of viral mRNA synthesis. This inhibition at a very early stage of the viral life cycle prevents the production of viral proteins and, consequently, the assembly of new viral particles.

Zanamivir , on the other hand, is a neuraminidase inhibitor. Neuraminidase is an enzyme that facilitates the release of newly formed virus particles from the surface of infected cells. By blocking neuraminidase, Zanamivir prevents the spread of the virus to other cells.

The faster reduction in viral shedding observed with this compound is likely due to its mechanism of action that halts viral replication at its source, while Zanamivir acts at a later stage to prevent the release of already assembled virions.

cluster_this compound This compound's Mechanism of Action cluster_zanamivir Zanamivir's Mechanism of Action b_node1 Influenza Virus Enters Host Cell b_node2 Viral RNA Polymerase Complex b_node1->b_node2 b_node3 Cap-Dependent Endonuclease Activity (Cap-Snatching) b_node2->b_node3 b_node4 Viral mRNA Synthesis b_node3->b_node4 b_node5 Viral Protein Production b_node4->b_node5 b_node6 New Virus Particle Assembly b_node5->b_node6 b_inhibit This compound Inhibits b_inhibit->b_node3 z_node1 New Virus Particle Assembly z_node2 Virus Budding from Host Cell z_node1->z_node2 z_node3 Neuraminidase Activity z_node2->z_node3 z_node4 Release of Progeny Virus z_node3->z_node4 z_inhibit Zanamivir Inhibits z_inhibit->z_node3

Figure 1: Mechanisms of Action for this compound and Zanamivir.

Experimental Protocols for Viral Shedding Assessment

The quantitative data comparing this compound and Zanamivir are derived from rigorous clinical trials. The following outlines the typical methodologies employed in these studies for the assessment of viral shedding.

This compound Clinical Trial (CAPSTONE-1) Virological Methodology

The CAPSTONE-1 trial was a randomized, double-blind, placebo- and active-controlled study that evaluated the efficacy of this compound in otherwise healthy patients with influenza.

  • Patient Population: Adolescents and adults (12 to 64 years of age) with an influenza-like illness, with symptom onset within 48 hours.

  • Treatment Regimen: A single oral dose of this compound marboxil.

  • Virological Sampling: Nasal and throat swabs were collected at baseline (pre-dose) and at various time points post-treatment (e.g., 24, 48, 72, 96, and 120 hours).

  • Viral Quantification:

    • Infectious Virus Titer: Measured using the 50% tissue culture infectious dose (TCID50) assay. The lower limit of detection was typically 0.7 log₁₀[TCID₅₀/mL].

    • Viral RNA Levels: Quantified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Definition of Cessation of Viral Shedding: The time from the initiation of treatment to the first time point when the virus titer was below the limit of detection.

cluster_workflow Virological Assessment Workflow (CAPSTONE-1) start Patient Enrollment (≤48h of symptoms) sampling Nasal and Throat Swab Collection (Baseline and post-treatment intervals) start->sampling quantification Viral Quantification sampling->quantification tcid50 TCID50 Assay (Infectious Virus Titer) quantification->tcid50 rtpcr RT-PCR (Viral RNA Levels) quantification->rtpcr analysis Determination of Time to Cessation of Viral Shedding tcid50->analysis rtpcr->analysis end Data Analysis and Comparison analysis->end

Figure 2: CAPSTONE-1 Virological Assessment Workflow.
Zanamivir Clinical Trial (MIST Study) Virological Methodology

The Management of Influenza in the Southern Hemisphere Trialists (MIST) study was a randomized, double-blind, placebo-controlled trial that assessed the efficacy of inhaled Zanamivir.

  • Patient Population: Patients aged 12 years and older with influenza-like symptoms of 36 hours duration or less.

  • Treatment Regimen: 10 mg inhaled Zanamivir twice daily for 5 days.

  • Virological Sampling: Nasal and throat swabs were collected for viral culture at baseline and on subsequent days of the study.

  • Viral Quantification: Virus shedding was evaluated through viral culture, with mean reductions in virus shedding after 24 hours of treatment being a key endpoint. The quantification was often reported in log10 50% tissue culture infectious doses.

  • Definition of Cessation of Viral Shedding: While not always the primary endpoint, the duration of viral shedding was assessed by the persistence of positive viral cultures.

Conclusion

References

Baloxavir Demonstrates Potent Efficacy Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that baloxavir marboxil, a cap-dependent endonuclease inhibitor, maintains significant antiviral activity against influenza strains that have developed resistance to the widely used neuraminidase inhibitor, oseltamivir. This finding is critical for public health, offering a valuable therapeutic alternative in the face of growing antiviral resistance.

The emergence of oseltamivir-resistant influenza strains, often characterized by the H275Y mutation in the neuraminidase (NA) protein of influenza A(H1N1) viruses, poses a considerable challenge to seasonal and pandemic influenza preparedness.[1][2] this compound, with its distinct mechanism of action targeting the polymerase acidic (PA) protein essential for viral gene transcription, offers a crucial advantage by circumventing the resistance mechanisms that affect neuraminidase inhibitors.[3][4]

In Vitro Susceptibility

In vitro studies consistently demonstrate this compound's potent efficacy against oseltamivir-resistant influenza viruses. As shown in the table below, while oseltamivir's inhibitory concentration (IC50) increases dramatically against resistant strains, this compound's IC50 remains largely unaffected, indicating its sustained antiviral activity.

Antiviral Agent Influenza Strain Genotype IC50 (nM) Fold Change vs. Wild-Type
This compound Acid A(H1N1)pdm09Wild-Type0.42 ± 0.37-
A(H1N1)pdm09NA-H275YNo significant changeNo significant change
A(H3N2)Wild-Type0.66 ± 0.17-
A(H3N2)NA-E119VNo significant changeNo significant change
A(H3N2)NA-R292KNo significant changeNo significant change
Oseltamivir Acid A(H1N1)pdm09Wild-Type~1-
A(H1N1)pdm09NA-H275Y>300>300
A(H3N2)Wild-Type~0.5-
A(H3N2)NA-E119V~50~100
A(H3N2)NA-R292K>1000>2000

Table 1: In Vitro Efficacy (IC50) of this compound and Oseltamivir Against Sensitive and Resistant Influenza Strains. Data compiled from multiple sources.[1][5]

In Vivo Efficacy

Animal models of influenza infection further corroborate the in vitro findings. In both mouse and ferret models, this compound treatment has been shown to significantly reduce viral titers in the respiratory tract and improve survival rates, even when infection is caused by oseltamivir-resistant strains.

Animal Model Influenza Strain Treatment Outcome
Mouse A(H1N1)pdm09 (Oseltamivir-Resistant)This compoundSignificant reduction in lung viral titers and increased survival rate compared to oseltamivir.
Ferret A(H1N1)pdm09 (Oseltamivir-Resistant)This compoundMore effective reduction in nasal wash viral titers compared to oseltamivir.

Table 2: Summary of In Vivo Efficacy of this compound against Oseltamivir-Resistant Influenza.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and oseltamivir are central to this compound's effectiveness against oseltamivir-resistant strains.

cluster_0 Influenza Virus Life Cycle cluster_1 Antiviral Intervention Points Entry 1. Entry & Uncoating Replication 2. Replication & Transcription Entry->Replication Assembly 3. Assembly Replication->Assembly Budding 4. Budding & Release Assembly->Budding This compound This compound This compound->Replication Inhibits cap-dependent endonuclease (PA protein) Oseltamivir Oseltamivir Oseltamivir->Budding Inhibits neuraminidase

Figure 1. Mechanisms of Action of this compound and Oseltamivir.

Oseltamivir resistance primarily arises from mutations in the neuraminidase enzyme, such as H275Y, which prevent the drug from binding and inhibiting viral release.[6] this compound, by targeting the highly conserved PA protein, is not affected by these neuraminidase mutations.

Experimental Protocols

In Vitro Antiviral Assays

1. Plaque Reduction Assay: This assay is a "gold standard" for determining the infectivity of a virus and the efficacy of an antiviral compound.[7]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to a confluent monolayer.

  • Virus Dilution and Infection: The influenza virus stock is serially diluted, and the cell monolayers are infected with the virus dilutions in the presence of varying concentrations of the antiviral drug.

  • Overlay and Incubation: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells. Plates are incubated for 2-3 days.

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, are counted. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

A Seed MDCK cells in 12-well plate B Infect cell monolayer with virus + antiviral dilutions A->B C Incubate for 1 hour (adsorption) B->C D Remove inoculum and add semi-solid overlay C->D E Incubate for 2-3 days D->E F Fix and stain cells E->F G Count plaques and calculate IC50 F->G

Figure 2. Plaque Reduction Assay Workflow.

2. Neuraminidase Inhibition Assay: This assay specifically measures the ability of a drug to inhibit the neuraminidase enzyme activity.[8]

  • Virus and Drug Preparation: A standardized amount of influenza virus is mixed with serial dilutions of the neuraminidase inhibitor (e.g., oseltamivir).

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the virus-drug mixture.

  • Incubation and Measurement: The mixture is incubated, allowing the neuraminidase to cleave the substrate. The resulting fluorescence is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is the drug concentration that inhibits 50% of the neuraminidase activity compared to the control without the inhibitor.

In Vivo Animal Models

1. Mouse Model of Influenza Infection: Mice are a commonly used small animal model for initial efficacy studies of antiviral compounds.[9]

  • Animal Acclimatization: BALB/c mice are typically used and are acclimatized for at least one week before the experiment.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific dose of the influenza virus.

  • Antiviral Treatment: Treatment with the antiviral drug (e.g., this compound or oseltamivir) is initiated at a specified time point post-infection (e.g., 24 or 48 hours).

  • Monitoring: Mice are monitored daily for weight loss and survival for approximately 14 days.

  • Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral titer using a plaque assay or TCID50 assay.

2. Ferret Model of Influenza Infection: Ferrets are considered the "gold standard" animal model for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms.[10][11]

  • Animal Selection and Housing: Young, influenza-naïve ferrets are used and housed in appropriate biocontainment facilities.

  • Infection: Ferrets are intranasally inoculated with the influenza virus.

  • Treatment and Monitoring: Antiviral treatment is administered, and ferrets are monitored for clinical signs of illness (e.g., fever, sneezing, lethargy) and weight loss.

  • Viral Shedding: Nasal washes are collected at regular intervals to quantify the amount of virus being shed.

A Select influenza-naïve ferrets B Intranasal inoculation with influenza virus A->B C Initiate antiviral treatment B->C D Daily monitoring of clinical signs and weight C->D E Collect nasal washes to measure viral shedding C->E F Analyze data to determine efficacy D->F E->F

References

A Comparative Meta-Analysis of Baloxavir and Neuraminidase Inhibitors in the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data comparing the efficacy and safety of the endonuclease inhibitor baloxavir marboxil with the class of neuraminidase inhibitors for the treatment of uncomplicated influenza. This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of key findings from meta-analyses, details of experimental methodologies, and visual representations of molecular pathways and research workflows.

Executive Summary

This compound marboxil, a first-in-class cap-dependent endonuclease inhibitor, has demonstrated comparable or superior efficacy in some measures against neuraminidase inhibitors (NAIs) for the treatment of uncomplicated influenza. Meta-analyses of data from numerous clinical trials indicate that this compound may offer advantages in terms of a shorter time to cessation of viral shedding and a more rapid decline in viral titer.[1][2][3][4] Clinical efficacy, measured by the time to alleviation of symptoms, appears largely comparable between this compound and oseltamivir, a widely used NAI.[2][5] this compound is administered as a single oral dose, a potential advantage over the multi-day regimen of most NAIs.[1][6] The safety profiles of both drug classes are generally comparable, though some studies suggest a lower incidence of certain adverse events with this compound.[1][7]

Data Presentation: Efficacy and Safety from Meta-Analyses

The following tables summarize the quantitative data extracted from network meta-analyses comparing this compound with various neuraminidase inhibitors.

Table 1: Efficacy Outcomes - Time to Alleviation of Symptoms (TTAS)
ComparisonDifference in Median TTAS (Hours)95% Credible Interval (CrI)Patient PopulationSource
This compound vs. Zanamivir-19.96-39.07 to -3.23Otherwise Healthy[1][3][4]
This compound vs. Oseltamivir-11.14-30.90 to 3.40High-Risk[5]
This compound vs. Placebo-33.17-63.44 to -13.67High-Risk[5]

A negative value indicates a shorter time to alleviation of symptoms for this compound.

Table 2: Efficacy Outcomes - Time to Cessation of Viral Shedding
ComparisonDifference in Median Time (Hours)95% Credible Interval (CrI)Patient PopulationSource
This compound vs. Zanamivir-47.00-73.86 to -28.18Otherwise Healthy[1][3][4]
This compound vs. Oseltamivir-56.03-87.86 to -33.74Otherwise Healthy[1][3][4]

A negative value indicates a shorter time to cessation of viral shedding for this compound.

Table 3: Virological Outcomes - Mean Decline in Virus Titer from Baseline at 24 hours (log10TCID50/mL)
ComparisonDifference in Mean Decline95% Credible Interval (CrI)Patient PopulationSource
This compound vs. Oseltamivir-1.60-1.93 to -1.27High-Risk[5]
This compound vs. Peramivir-1.46-2.26 to -0.65High-Risk[5]
This compound vs. Placebo-2.11-2.45 to -1.77High-Risk[5]

A negative value indicates a greater decline in viral titer for this compound.

Table 4: Safety Outcomes - Drug-Related Adverse Events
ComparisonOdds Ratio95% Credible Interval (CrI)Patient PopulationSource
This compound vs. Oseltamivir0.410.19 to 0.88Otherwise Healthy[1]
This compound vs. Laninamivir0.290.09 to 0.95Otherwise Healthy[1]
This compound vs. Placebo1.521.002 to 2.30High-Risk[5]

An odds ratio less than 1 suggests lower odds of adverse events for this compound.

Experimental Protocols

The meta-analyses reviewed encompassed data from numerous randomized controlled trials (RCTs). While full, detailed protocols for each trial are extensive, this section outlines the general methodologies employed in key studies for both this compound and neuraminidase inhibitors.

This compound Marboxil Clinical Trials (e.g., CAPSTONE-1, CAPSTONE-2)

The pivotal trials for this compound, such as CAPSTONE-1 (for otherwise healthy patients) and CAPSTONE-2 (for patients at high risk of complications), followed a similar design.[6][8][9][10][11][12]

  • Study Design: Randomized, double-blind, placebo- and active-controlled (oseltamivir) trials.[6][8]

  • Patient Population: Adolescents and adults with influenza-like illness, with symptom onset within 48 hours.[6][8] High-risk patients in CAPSTONE-2 included individuals aged 65 years or older or those with conditions like asthma, chronic lung disease, or diabetes.[8][12]

  • Intervention: A single oral dose of this compound marboxil (40 mg for patients <80 kg, 80 mg for patients ≥80 kg), a standard 5-day course of oseltamivir (75 mg twice daily), or a matching placebo.[6][8]

  • Primary Endpoint: Time to alleviation of influenza symptoms (TTIIS), typically a composite score of seven symptoms (cough, sore throat, headache, nasal congestion, feverishness or chills, muscle or joint pain, and fatigue).[6][8]

  • Virological Assessment: Nasopharyngeal swabs were collected at baseline and at specified intervals to measure viral load (typically by RT-PCR) and to assess the duration of viral shedding.[8]

  • Safety Assessment: Monitoring and reporting of all adverse events throughout the study period.[8]

Neuraminidase Inhibitor Clinical Trials (e.g., for Oseltamivir, Zanamivir)

Clinical trials for neuraminidase inhibitors have been conducted over a longer period and share some common methodological features.

  • Study Design: Typically randomized, double-blind, placebo-controlled trials.[13][14][15] Some trials also included active comparators.[16][17][18]

  • Patient Population: Adults and children with confirmed or suspected influenza, usually with symptom onset within 36 to 48 hours.[14][15]

  • Intervention:

    • Oseltamivir: Oral administration, typically 75 mg twice daily for 5 days.[13][14]

    • Zanamivir: Inhaled administration, usually 10 mg twice daily for 5 days.[15]

    • Peramivir: Intravenous infusion, with various dosing regimens tested.[17][19]

    • Laninamivir: A single inhaled dose.[16][18]

  • Primary Endpoint: Similar to this compound trials, the primary endpoint was often the time to alleviation of influenza symptoms.[14][15]

  • Virological Assessment: Viral shedding was assessed through viral cultures or RT-PCR from respiratory samples.[14]

  • Safety Assessment: Collection of adverse event data throughout the treatment and follow-up periods.[14][15]

Mandatory Visualizations

Mechanism of Action

The following diagrams illustrate the distinct mechanisms by which this compound and neuraminidase inhibitors interfere with the influenza virus life cycle.

BAL_MOA cluster_host_cell Host Cell cluster_nucleus Nucleus Host_mRNA Host pre-mRNA Viral_mRNA_Synthesis Viral mRNA Synthesis (Viral RNA Polymerase) Host_mRNA->Viral_mRNA_Synthesis 'Cap-snatching' Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Virus_Replication Virus Replication Viral_Proteins->Virus_Replication Influenza_Virus Influenza Virus This compound This compound This compound->Viral_mRNA_Synthesis Inhibits Cap-Dependent Endonuclease (PA subunit) NAI_MOA cluster_host_cell Host Cell Virus_Replication Virus Replication Budding_Virion Budding Virion Virus_Replication->Budding_Virion Released_Virion Released Virion Budding_Virion->Released_Virion Neuraminidase action (cleaves sialic acid) Neuraminidase_Inhibitors Neuraminidase Inhibitors Neuraminidase_Inhibitors->Budding_Virion Inhibits Neuraminidase Meta_Analysis_Workflow A 1. Formulate Research Question (PICO: Population, Intervention, Comparison, Outcome) B 2. Define Inclusion and Exclusion Criteria A->B C 3. Systematic Literature Search (e.g., PubMed, Embase, CENTRAL) B->C D 4. Study Selection (Screening of titles, abstracts, and full texts) C->D E 5. Data Extraction (Study characteristics, outcomes, risk of bias) D->E F 6. Statistical Analysis (e.g., Network Meta-analysis, Heterogeneity assessment) E->F G 7. Synthesize and Interpret Results F->G H 8. Publish Comparison Guide G->H

References

Comparative Analysis of Resistance Profiles for Baloxavir and Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differing resistance mechanisms, frequencies, and surveillance methodologies for two key influenza antiviral medications.

Introduction

Influenza viruses pose a persistent global health threat, necessitating effective antiviral treatments. Oseltamivir, a neuraminidase inhibitor (NAI), and baloxavir marboxil, a cap-dependent endonuclease inhibitor, are primary therapeutic options.[1][2] However, the efficacy of these drugs is challenged by the emergence of resistant viral strains. Understanding the distinct resistance profiles of each drug is critical for clinical decision-making, public health surveillance, and the development of next-generation antivirals. This guide provides a comparative analysis of this compound and oseltamivir resistance, supported by experimental data and methodologies.

Mechanisms of Action and Resistance

The development of resistance is intrinsically linked to the drugs' mechanisms of action. Oseltamivir and this compound target different stages of the viral replication cycle, resulting in distinct genetic pathways to resistance.

  • Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase (NA) enzyme.[3][4][5] This enzyme is crucial for cleaving sialic acid residues on the host cell surface, allowing newly synthesized viral particles to be released and spread.[4][6] Resistance typically arises from amino acid substitutions in the NA protein that reduce the binding affinity of oseltamivir to the enzyme's active site.[7][8]

  • This compound: this compound marboxil is a prodrug that is converted to its active form, this compound acid. It inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the viral RNA polymerase complex.[1][9] This action prevents the virus from "snatching" capped RNA primers from host cell pre-mRNAs, a process essential for the transcription of viral mRNA.[10] Resistance emerges from substitutions in the PA protein that alter the drug's binding site.[1][11]

G cluster_0 Oseltamivir: Neuraminidase (NA) Inhibition cluster_1 This compound: Endonuclease (PA) Inhibition v_release 1. Virion Release na_enzyme 2. NA Enzyme Cleaves Sialic Acid v_release->na_enzyme oseltamivir Oseltamivir Action: Blocks NA Enzyme na_enzyme->oseltamivir Susceptible Virus h275y Resistance: H275Y Mutation na_enzyme->h275y Resistant Virus release_blocked 3. Release Blocked oseltamivir->release_blocked release_unblocked 3. Release Occurs h275y->release_unblocked v_transcription 1. Viral mRNA Transcription pa_endonuclease 2. PA Endonuclease 'Cap Snatching' v_transcription->pa_endonuclease This compound This compound Action: Blocks PA Endonuclease pa_endonuclease->this compound Susceptible Virus i38t Resistance: I38T Mutation pa_endonuclease->i38t Resistant Virus transcription_blocked 3. Transcription Blocked This compound->transcription_blocked transcription_unblocked 3. Transcription Occurs i38t->transcription_unblocked

Figure 1. Mechanisms of action and resistance for Oseltamivir and this compound.

Comparative Resistance Profiles

The frequency, genetic basis, and clinical impact of resistance differ significantly between the two antivirals.

Oseltamivir Resistance

Resistance to oseltamivir has been a long-standing concern. While the global prevalence remains relatively low for most circulating strains, specific subtypes have shown high rates of resistance in the past.[12]

  • Primary Mutation: The most common and clinically significant resistance mutation is H275Y (histidine to tyrosine substitution at position 275) in the NA of A(H1N1) viruses.[7][8][13][14] This single substitution can confer highly reduced inhibition by oseltamivir.[7][15]

  • Other Mutations: In influenza A(H3N2) viruses, mutations like E119V and R292K have been associated with resistance, though they are detected less frequently.[16]

  • Prevalence: Prior to 2009, oseltamivir-resistant seasonal A(H1N1) viruses with the H275Y mutation became widespread globally.[12] Following the 2009 H1N1 pandemic, the circulating strain was initially susceptible, but sporadic H275Y emergence continues to be monitored.[12][13] The frequency of oseltamivir resistance in recent seasons has been low, generally under 2% for A(H1N1)pdm09 and even lower for A(H3N2) and B viruses.[17][18]

  • Viral Fitness: The H275Y mutation has been shown in some studies to potentially compromise viral fitness by lengthening the eclipse phase of replication and reducing the viral output per cell.[13] However, compensatory mutations can restore fitness, allowing resistant strains to circulate.[15]

This compound Resistance

Resistance to this compound can emerge rapidly during treatment, a factor attributed to its low genetic barrier to resistance.

  • Primary Mutations: The most frequent resistance-conferring substitutions occur at amino acid position 38 of the PA protein, most commonly I38T (isoleucine to threonine).[1][11][19] Other substitutions at this position, such as I38L, I38M, and I38V, have also been identified.[1][20] Mutations at other PA positions like E23, A37, and E199 are less common.[1][20]

  • Prevalence: Treatment-emergent resistance has been observed in clinical trials, with frequencies reported up to 11% in adults/adolescents and higher rates in younger subjects.[1] Resistance appears more common in influenza A(H3N2) infections than in A(H1N1)pdm09 or influenza B infections.[1][21] Surveillance data from the Americas (1990-2022) showed a low baseline prevalence of this compound resistance markers at approximately 1 in 1000 sequences for influenza A and 5 in 10,000 for influenza B.[20]

  • Viral Fitness and Transmission: While some studies suggest that PA/I38T mutants have reduced replication capacity compared to wild-type viruses, other evidence indicates that they can retain replicative fitness and transmissibility, with human-to-human transmission of this compound-resistant viruses having been documented.[1][2][9][11] The emergence of these variants has been associated with a rebound in viral titers and prolonged symptoms in some patients.[11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding resistance mutations for this compound and oseltamivir.

Table 1: Key Resistance Mutations and Impact on Susceptibility

Drug Primary Mutation Influenza Type/Subtype Typical Fold-Change in IC50/EC50
Oseltamivir H275Y A(H1N1) >100-fold (Highly Reduced Inhibition)[15][18]
R292K A(H3N2) >100-fold (Highly Reduced Inhibition)[22]
E119V A(H3N2) 10- to 100-fold (Reduced Inhibition)[16][23]
This compound I38T A(H1N1), A(H3N2), B 15- to 211-fold (Reduced Susceptibility)[1][11][19][24]
I38L A(H3N2) ~15-fold (Reduced Susceptibility)[1][25]

| | E199G | A(H3N2) | ~5- to 9-fold (Reduced Susceptibility)[20] |

IC50/EC50 fold-change values are approximate and can vary based on the specific viral strain and assay used.

Table 2: Reported Frequency of Resistance

Drug Context Influenza Type/Subtype Reported Frequency
Oseltamivir Post-treatment Emergence (1-5 year olds) Influenza A ~11.8%[22]
Post-treatment Emergence (>5 year olds) Influenza A ~1.4%[22]
Surveillance (2018-2020) A(H1N1)pdm09 ~1.3% (globally)[18]
Surveillance (2013-2014) A(H1N1)pdm09 ~1% (in the US)[12]
This compound Treatment-Emergent (Clinical Trials) Influenza A (esp. H3N2) & B Up to 11% (adults/adolescents)[1]
Pre-treatment Surveillance (Americas) Influenza A ~0.1%[20]

| | Pre-treatment Surveillance (Americas) | Influenza B | ~0.05%[20] |

Experimental Protocols for Resistance Surveillance

Monitoring for antiviral resistance is a cornerstone of influenza surveillance and involves both genotypic and phenotypic testing.[7][26]

Genotypic Assays

These methods detect specific genetic mutations known to confer resistance.

  • Methodology: The process typically involves RNA extraction from a clinical sample (e.g., nasopharyngeal swab), followed by reverse transcription. The resulting cDNA is then analyzed.

    • Allele-Specific RT-PCR: This rapid method uses primers designed to specifically amplify either the wild-type or mutant sequence (e.g., for H275Y).[8][14]

    • Pyrosequencing/Sanger Sequencing: These methods provide the exact nucleotide sequence of a targeted region of the viral genome (e.g., the NA or PA gene), allowing for the identification of known and potentially novel resistance mutations.[8][17][27]

    • Next-Generation Sequencing (NGS): NGS allows for whole-genome sequencing, providing a comprehensive view of all genetic variations and enabling the detection of low-frequency resistant variants within a mixed viral population.[1][26]

Phenotypic Assays

These assays measure the ability of a drug to inhibit viral replication or enzyme activity in a laboratory setting.

  • Methodology: These assays require a cultured virus isolate.

    • Neuraminidase (NA) Inhibition Assay (for Oseltamivir): This is a functional assay that measures the concentration of oseltamivir required to inhibit the enzymatic activity of the viral neuraminidase by 50% (IC50). It typically uses a chemiluminescent substrate.[8][26]

    • Virus Yield or Plaque Reduction Assay (for this compound): These cell-based assays measure the concentration of this compound needed to reduce the amount of infectious virus produced (yield) or the formation of viral plaques by 50% (EC50).[24][26]

The World Health Organization (WHO) provides standardized protocols and interpretation criteria for these assays to ensure global data comparability.[26] For NAIs, susceptibility is often categorized as normal, reduced, or highly reduced inhibition based on the fold-increase in IC50 compared to a reference strain.[26] For this compound, reduced susceptibility is provisionally defined as a >3-fold increase in the EC50 value.[26]

G cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis sample Clinical Sample (Nasopharyngeal Swab) extract Viral RNA Extraction sample->extract culture Virus Isolation & Culture sample->culture rtpcr RT-PCR / Pyrosequencing (Detects known mutations) extract->rtpcr ngs Next-Generation Sequencing (Detects novel & minor variants) extract->ngs na_assay NA Inhibition Assay (Oseltamivir IC50) culture->na_assay yield_assay Yield Reduction Assay (this compound EC50) culture->yield_assay report Resistance Profile Determination & Public Health Reporting rtpcr->report ngs->report na_assay->report yield_assay->report

Figure 2. Experimental workflow for influenza antiviral resistance surveillance.

References

Validating Baloxavir's Target Engagement in Influenza-Infected Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the target engagement of Baloxavir, a first-in-class inhibitor of the influenza virus cap-dependent endonuclease, within infected cells. We will compare its performance with other key anti-influenza agents and provide supporting experimental data and detailed protocols for key assays.

Introduction to this compound and its Target

This compound marboxil is a prodrug that is rapidly converted to its active form, this compound acid, which targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2][3] This endonuclease is a critical component of the viral RNA polymerase complex, responsible for the "cap-snatching" process.[4][5] In this process, the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[2][5] By inhibiting this essential step, this compound effectively halts viral gene transcription and replication.[1][3]

Comparison with Alternative Antiviral Agents

To effectively evaluate this compound's target engagement, it is crucial to compare its performance with other classes of influenza antivirals that have different mechanisms of action.

  • Neuraminidase Inhibitors (e.g., Oseltamivir): These agents, like Oseltamivir, target the viral neuraminidase enzyme, which is responsible for the release of newly formed virus particles from the host cell surface.[1]

  • Polymerase Inhibitors (e.g., Favipiravir): Favipiravir is a broad-spectrum antiviral that targets the RNA-dependent RNA polymerase (RdRp) activity of the PB1 subunit of the influenza virus polymerase complex, inducing lethal mutations in the viral RNA.

  • Cap-Binding Inhibitors (e.g., Pimodivir): Pimodivir targets the cap-binding domain of the PB2 subunit of the viral polymerase, preventing the initial binding of the polymerase to host cell mRNAs.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and its comparators against various influenza A virus strains, as measured by the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). Lower values indicate higher potency.

Antiviral AgentTargetInfluenza A StrainAssay TypeEC50/IC50 (nM)Reference
This compound acid PA EndonucleaseA/H1N1pdm09CPE Reduction0.48 ± 0.22[6]
A/H3N2CPE Reduction0.42 ± 0.29 (µM)[6]
A(H1N1)pdm09Focus Reduction0.7 ± 0.5[7]
A(H3N2)Focus Reduction1.2 ± 0.6[7]
Oseltamivir carboxylate NeuraminidaseA/H1N1pdm09CPE Reduction100 ± 50[6]
A/H3N2CPE Reduction420 ± 290 (µM)[6]
Favipiravir PB1 (RdRp)A/H1N1pdm09CPE Reduction4050 ± 880[6]
A/H3N2CPE Reduction10320 ± 1890[6]
Pimodivir PB2 (Cap-binding)H1N1Minireplicon~1

Note: Direct comparison of absolute values across different studies and assays should be done with caution due to variations in experimental conditions.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development. Several robust methods can be employed for this purpose.

Enzymatic Assay

Principle: This biochemical assay directly measures the inhibitory effect of the compound on the purified target enzyme's activity.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify the recombinant influenza virus PA endonuclease domain.

  • Substrate Preparation:

    • Synthesize or obtain a short, capped RNA oligonucleotide that can be cleaved by the endonuclease. This substrate is often labeled with a fluorescent reporter and a quencher.

  • Reaction Setup:

    • In a microplate, combine the purified PA endonuclease, the fluorogenic RNA substrate, and varying concentrations of this compound acid.

    • Include appropriate controls: a no-inhibitor control (vehicle only) and a no-enzyme control.

  • Incubation and Measurement:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

    • Measure the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minireplicon Assay

Principle: This cell-based assay reconstitutes the influenza virus polymerase activity in cells to measure the effect of an inhibitor on viral RNA transcription and replication in a controlled, non-infectious setting.

Detailed Methodology:

  • Plasmid Constructs:

    • Prepare expression plasmids for the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP).

    • Construct a reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus non-coding regions, under the control of a polymerase I promoter.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293T) or Madin-Darby canine kidney (MDCK) cells in a multi-well plate.

    • Co-transfect the cells with the plasmids expressing PB1, PB2, PA, NP, and the reporter plasmid.

  • Compound Treatment:

    • At a set time post-transfection (e.g., 4-6 hours), add varying concentrations of this compound acid or other inhibitors to the cells.

  • Incubation and Reporter Gene Assay:

    • Incubate the cells for 24-48 hours to allow for polymerase activity and reporter gene expression.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

    • Plot the normalized reporter activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Virus Yield Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture model of infection.

Detailed Methodology:

  • Cell Culture and Infection:

    • Seed a confluent monolayer of MDCK cells in a multi-well plate.

    • Infect the cells with a known titer of influenza virus at a low multiplicity of infection (MOI).

  • Compound Treatment:

    • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the antiviral compound.

  • Incubation:

    • Incubate the plates for 24-72 hours to allow for multiple rounds of viral replication.

  • Harvesting and Titration:

    • Collect the culture supernatants, which contain the progeny virus.

    • Determine the viral titer in the supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh MDCK cell monolayers.

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each compound concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in intact cells. The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability. This change in stability is detected by heating the cells to various temperatures and quantifying the amount of soluble protein remaining.

Detailed Methodology:

  • Cell Treatment:

    • Treat influenza-infected cells with this compound acid or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the influenza PA protein.

    • Quantify the band intensities to determine the amount of soluble PA protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble PA protein against the temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and thus, direct engagement.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' cap) Ribosome Host Ribosome Host_mRNA->Ribosome Translation Viral_Polymerase Viral RNA Polymerase (PB1, PB2, PA) Host_mRNA->Viral_Polymerase Cap-snatching Host_Protein Host Protein Ribosome->Host_Protein Synthesis Viral_Protein Viral Protein Ribosome->Viral_Protein Synthesis PA_Endonuclease PA Endonuclease (Target of this compound) Viral_Polymerase->PA_Endonuclease contains Viral_mRNA Viral mRNA PA_Endonuclease->Viral_mRNA Generates primer for Viral_mRNA->Ribosome Translation This compound This compound Acid This compound->PA_Endonuclease Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus replication.

CETSA_Workflow Start Start: Influenza-infected cells Treatment Treat cells with This compound or Vehicle Start->Treatment Heating Heat aliquots to a range of temperatures Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Collection Collect soluble fraction (supernatant) Centrifugation->Collection Analysis Analyze soluble PA protein by Western Blot Collection->Analysis Data_Plotting Plot % soluble protein vs. Temperature Analysis->Data_Plotting Result Result: Thermal shift indicates target engagement Data_Plotting->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the target engagement of this compound in influenza-infected cells is essential for understanding its mechanism of action and for the development of next-generation antiviral therapies. The combination of biochemical and cell-based assays described in this guide provides a robust framework for researchers to quantitatively assess the interaction of this compound with its target, the cap-dependent endonuclease. The comparative data and detailed protocols offered here serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.

References

Synergistic Antiviral Effects of Baloxavir and Oseltamivir Combination Therapy Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance, and potentially lower required dosages. This guide provides a comprehensive comparison of the synergistic effects of baloxavir marboxil, a cap-dependent endonuclease inhibitor, and oseltamivir, a neuraminidase inhibitor, against influenza viruses. The information herein is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

Mechanisms of Action: A Dual Assault on the Viral Lifecycle

This compound and oseltamivir target two critical and distinct stages of the influenza virus replication cycle. This dual-pronged attack forms the basis for their synergistic interaction.

This compound marboxil is a prodrug that is rapidly metabolized to its active form, this compound acid.[1] this compound acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial component of the viral RNA polymerase complex.[1][2][3] This inhibition prevents the virus from "snatching" capped 5' RNA fragments from host pre-mRNAs to prime the synthesis of its own viral mRNAs.[1] Consequently, viral gene transcription and protein synthesis are effectively blocked.[1]

Oseltamivir, also a prodrug, is converted to its active form, oseltamivir carboxylate. It acts as a competitive inhibitor of the viral neuraminidase (NA) enzyme.[4][5] Neuraminidase is essential for the release of newly formed progeny virions from the surface of infected cells. By blocking NA, oseltamivir causes the newly synthesized viruses to aggregate on the cell surface, preventing their spread to uninfected cells.[4][5]

The distinct mechanisms of this compound (inhibiting viral replication within the cell) and oseltamivir (preventing viral release and spread) provide a strong rationale for their combined use.[6]

Baloxavir_Oseltamivir_Pathway cluster_cell Host Cell cluster_nucleus Nucleus Viral_Entry Viral Entry vRNP_Import vRNP Import to Nucleus Viral_Entry->vRNP_Import Transcription_Replication Viral Transcription & Replication vRNP_Import->Transcription_Replication Viral_Protein_Synthesis Viral Protein Synthesis Transcription_Replication->Viral_Protein_Synthesis Assembly Virion Assembly Viral_Protein_Synthesis->Assembly Budding Progeny Virion Budding Assembly->Budding Viral_Release Viral Release Budding->Viral_Release Out Infection Spread Viral_Release->Out This compound This compound This compound->Transcription_Replication Inhibits Cap-Dependent Endonuclease (PA) Oseltamivir Oseltamivir Oseltamivir->Viral_Release Inhibits Neuraminidase (NA)

Figure 1: Mechanisms of action of this compound and oseltamivir.

Quantitative Analysis of Synergistic Effects

In vitro studies have consistently demonstrated the synergistic activity of this compound and oseltamivir against various influenza A and B virus strains, including those with reduced susceptibility to either drug alone.[2][7][8] The synergy is often quantified using models such as the Bliss independence model and calculated as a synergy volume or a combination index (CI).

Influenza Virus StrainDrug CombinationMethodSynergy MetricResultReference
H1N1-PR8-I38T (this compound-resistant)This compound + Oseltamivir AcidCPE Inhibition (MacSynergy II)Synergy Volume (µM²%)288.54[9]
H1N1-PR8-R292K (Oseltamivir-resistant)This compound + Oseltamivir AcidCPE Inhibition (MacSynergy II)Synergy Volume (µM²%)287.87[2][8]
H3N2This compound + Oseltamivir AcidCPE Inhibition (MacSynergy II)Synergy Volume (µM²%)191.02[2][8]
Influenza BThis compound + Oseltamivir AcidCPE Inhibition (MacSynergy II)Synergy Volume (µM²%)76.70[8]
A(H1N1)pdm09This compound Acid + OseltamivirCell Viability (CompuSyn)Combination Index (CIwt)0.48[8]
A(H3N2)This compound Acid + OseltamivirCell Viability (CompuSyn)Combination Index (CIwt)0.49[10]

Table 1: In Vitro Synergy of this compound and Oseltamivir Against Influenza Viruses. A lower Combination Index (CI) value and a higher Synergy Volume indicate stronger synergy.

In vivo studies in animal models have also supported the benefits of combination therapy. For instance, in a mouse model, the combination of this compound and oseltamivir was more effective than oseltamivir monotherapy in reducing viral lung titers, even with delayed treatment.[7] Furthermore, combination therapy has been shown to impede the emergence of this compound-resistant variants (PA-I38X substitutions) in mice.[11]

A clinical trial in ferrets infected with wild-type influenza A(H1N1)pdm09 showed that both this compound monotherapy and combination therapy significantly reduced the area under the curve (AUC) for viral titers compared to a placebo.[7]

Treatment GroupMean AUC of Viral Titer (log10 TCID50/mL)% Reduction vs. PlaceboReference
Placebo30.8 ± 2.6-[7]
Oseltamivir29.8 ± 2.23%[7]
This compound21.8 ± 2.929%[7]
Combination21.7 ± 2.230%[7]

Table 2: Efficacy of this compound and Oseltamivir in Ferrets Infected with Influenza A(H1N1)pdm09.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the synergistic effects of antiviral drugs.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for the propagation and titration of influenza viruses.[12][13][14]

  • Cell Maintenance: MDCK cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[12][14] Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.[12][14]

  • Virus Propagation: For virus propagation, confluent monolayers of MDCK cells are washed with serum-free medium and inoculated with the desired influenza virus strain at a low multiplicity of infection (MOI), for example, 0.01 PFU/cell.[12] The infection is carried out in a serum-free medium containing a protease, such as TPCK-treated trypsin (e.g., 1 µg/mL), which is necessary for the cleavage of the influenza virus hemagglutinin (HA) protein, a step required for viral entry into host cells.[12]

  • Virus Harvest: The infected cultures are incubated at 37°C, and the supernatant containing the progeny virus is harvested after a specific period, typically 48-72 hours post-infection, when the cytopathic effect (CPE) is evident.[12] The viral stock is then clarified by centrifugation and stored at -80°C.

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to evaluate the interaction between two antimicrobial agents.[2][15][16][17]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells 1. Prepare confluent MDCK cell monolayer in 96-well plate. Add_Drugs 4. Add Drug A dilutions to columns and Drug B dilutions to rows. Prep_Cells->Add_Drugs Prep_Drugs 2. Prepare serial dilutions of This compound (Drug A) and Oseltamivir (Drug B). Prep_Drugs->Add_Drugs Prep_Virus 3. Prepare influenza virus inoculum. Infect 5. Inoculate all wells (except controls) with virus. Prep_Virus->Infect Add_Drugs->Infect Incubate 6. Incubate at 37°C for 48-72 hours. Infect->Incubate Assess_CPE 7. Assess Cytopathic Effect (CPE) or cell viability. Incubate->Assess_CPE Calc_FIC 8. Calculate Fractional Inhibitory Concentration (FIC) Index or Synergy Volume. Assess_CPE->Calc_FIC Determine_Interaction 9. Determine synergy, additivity, or antagonism. Calc_FIC->Determine_Interaction

Figure 2: Experimental workflow for a checkerboard synergy assay.
  • Plate Setup: A 96-well microtiter plate is used. One drug (e.g., this compound) is serially diluted along the x-axis (columns), and the second drug (e.g., oseltamivir) is serially diluted along the y-axis (rows).[2] This creates a matrix of wells with varying concentration combinations of the two drugs.

  • Controls: Wells containing each drug alone, as well as virus-only and cell-only controls, are included.

  • Infection: A standardized amount of influenza virus is added to each well containing the drug combinations and the virus-only controls.

  • Incubation: The plate is incubated at 37°C for a period sufficient to observe CPE, typically 48-72 hours.

  • Assessment: The level of viral replication is assessed in each well. This can be done by:

    • Cytopathic Effect (CPE) Inhibition Assay: Visually scoring the degree of cell death and morphological changes in the cell monolayer.[18][19][20]

    • Cell Viability Assay: Using a dye such as crystal violet to stain viable cells or a luminescence-based assay to measure ATP levels (e.g., CellTiter-Glo).[21]

  • Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index or synergy volumes using software like MacSynergy II or CompuSyn, which often employ the Bliss independence model.[2][4][9][22]

    • FIC Index Interpretation:

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 4: Additive/Indifference

      • FIC > 4: Antagonism[16][23]

Viral Titer Quantification
  • Tissue Culture Infectious Dose (TCID50) Assay: This assay determines the dilution of a virus that is required to infect 50% of the inoculated cell cultures.[5][6][7] Serial dilutions of the virus sample are added to MDCK cells in a 96-well plate.[7][24] After incubation, the wells are scored for the presence or absence of CPE.[24] The TCID50 value is calculated using statistical methods like the Reed-Muench method.[6]

  • Plaque Reduction Assay: This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[3][25][26][27][28] A confluent monolayer of MDCK cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral drug(s).[25] The cells are then covered with a semi-solid overlay (e.g., agarose) to restrict virus spread to adjacent cells, leading to the formation of localized areas of cell death (plaques).[25][28] After incubation, the plaques are stained and counted.[25]

Conclusion

The combination of this compound and oseltamivir demonstrates significant synergistic effects against a broad range of influenza viruses in vitro, including drug-resistant strains. This synergy is attributed to their complementary mechanisms of action, targeting both viral replication and release. In vivo studies further support the potential benefits of this combination therapy in reducing viral load and preventing the emergence of resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the efficacy of this and other antiviral combination therapies. These findings underscore the potential of this compound-oseltamivir combination therapy as a valuable strategy in the clinical management of influenza.

References

Cross-Resistance Between Baloxavir and Other Influenza Polymerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antiviral resistance is a significant challenge in the management of influenza infections. This guide provides a comprehensive comparison of cross-resistance profiles between baloxavir marboxil (Xofluza®) and other influenza polymerase inhibitors, supported by experimental data and detailed methodologies. Understanding these resistance patterns is crucial for the development of next-generation antiviral strategies and for optimizing current treatment regimens.

Introduction to Influenza Polymerase Inhibitors

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] This complex is essential for the transcription and replication of the viral genome, making it a prime target for antiviral drugs.[1][2] Several polymerase inhibitors with distinct mechanisms of action have been developed, each targeting a specific subunit of the RdRp complex.[1][2]

  • This compound (PA inhibitor): this compound marboxil is a prodrug that is rapidly metabolized to its active form, this compound acid.[1][3] this compound acid inhibits the cap-dependent endonuclease activity of the PA subunit, thereby preventing the "cap-snatching" process required for the initiation of viral mRNA synthesis.[1][3][4][5]

  • Favipiravir (PB1 inhibitor): Favipiravir is a broad-spectrum antiviral that targets the RNA-dependent RNA polymerase activity of the PB1 subunit, leading to lethal mutagenesis of the virus.[1][6][7]

  • Pimodivir (PB2 inhibitor): Pimodivir targets the cap-binding domain of the PB2 subunit, preventing the polymerase from binding to host cell pre-mRNAs.[8][9]

Cross-Resistance Analysis

Due to their distinct binding sites and mechanisms of action, there is generally no cross-resistance observed between this compound, favipiravir, and pimodivir.[10][11] Resistance to one inhibitor does not confer resistance to the others. However, cross-resistance has been observed between this compound and other investigational PA endonuclease inhibitors that share a similar mechanism of action.[12]

This compound Resistance Profile

Resistance to this compound is primarily associated with amino acid substitutions in the PA subunit, particularly at residue I38.[1][13][14][15] The most frequently observed substitution is I38T, which can lead to a significant reduction in susceptibility to this compound.[13][14][15] Other substitutions at positions E23, A37, and E199 have also been reported to confer reduced susceptibility.[14][16][17]

Favipiravir Resistance Profile

Reduced susceptibility to favipiravir has been linked to substitutions in the PB1 subunit, such as K229R.[1][6] However, the emergence of resistance to favipiravir in clinical settings appears to be infrequent.[18]

Pimodivir Resistance Profile

Resistance to pimodivir is associated with mutations in the cap-binding domain of the PB2 subunit.[8] Comprehensive mapping of resistance mutations has identified numerous single-amino-acid changes in PB2 that can reduce the efficacy of pimodivir.[8]

Quantitative Data on Reduced Susceptibility

The following table summarizes the fold-change in EC50 or IC50 values for influenza viruses with specific resistance-conferring mutations against different polymerase inhibitors. An increase in the EC50/IC50 value indicates reduced susceptibility.

Virus Strain/SubtypeMutationInhibitorFold-Change in EC50/IC50Reference
Influenza A(H1N1)pdm09PA I38TThis compound>30 to >50-fold[13]
Influenza A(H3N2)PA I38TThis compound>30 to >50-fold[13]
Influenza A(H1N1)PA I38LThis compound13.7-fold[14]
Influenza A(H1N1)PA I38TThis compound115.2-fold[14]
Influenza A(H1N1)PA E199DThis compound2.3 to 131.5-fold decrease in IC50[14]
Influenza BPA I38TThis compound<25-fold[15]
Influenza A(H1N1)pdm09PA E23G/K + I38TThis compoundSynergistic increase[17]
Influenza A(H1N1)pdm09PB1 K229RFavipiravir30-fold[18]
Influenza A(H1N1)pdm09PA I38TSuraxavirSignificant increase (cross-resistance)[12]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess cross-resistance between influenza polymerase inhibitors.

Virus Isolation and Propagation

Clinical isolates of influenza viruses are typically propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Drug Susceptibility Assays

a) Plaque Reduction Assay: This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Confluent monolayers of MDCK cells in 6-well plates are infected with a standardized amount of virus.

  • After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with agar containing serial dilutions of the antiviral drug.

  • Plates are incubated for 2-3 days until plaques are visible.

  • Plaques are stained with crystal violet and counted.

  • The EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.

b) Virus Yield Reduction Assay: This assay measures the reduction in infectious virus production in the presence of an antiviral drug.

  • MDCK cells are infected with the virus in the presence of serial dilutions of the drug.

  • After a defined incubation period (e.g., 48-72 hours), the supernatant is collected.

  • The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 assay.

  • The EC50 value is the drug concentration that reduces the virus yield by 50%.

c) Minigenome Assay: This assay assesses the activity of the viral polymerase complex in a reconstituted system.

  • Cells (e.g., HEK293T) are co-transfected with plasmids expressing the PA, PB1, PB2, and NP proteins, along with a plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus promoter sequences.

  • The cells are treated with serial dilutions of the polymerase inhibitor.

  • Polymerase activity is measured by quantifying the expression of the reporter gene.

  • The IC50 value is the drug concentration that inhibits polymerase activity by 50%.

Genetic Sequencing

The PA, PB1, and PB2 genes of viruses exhibiting reduced susceptibility are sequenced to identify mutations that may be responsible for the resistance phenotype.

Visualizations

Influenza_Polymerase_Inhibitors cluster_virus Influenza Virus cluster_polymerase RdRp Complex Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Uncoating Viral Release Viral Release Viral Replication->Viral Release Assembly & Budding PA PA Subunit (Endonuclease) PB1 PB1 Subunit (Polymerase) PB2 PB2 Subunit (Cap-Binding) This compound This compound This compound->PA Inhibits Favipiravir Favipiravir Favipiravir->PB1 Inhibits Pimodivir Pimodivir Pimodivir->PB2 Inhibits

Caption: Mechanism of action of different influenza polymerase inhibitors.

Cross_Resistance_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Virus Isolation Virus Isolation & Propagation Drug Susceptibility Drug Susceptibility Assays (Plaque Reduction, Yield Reduction) Virus Isolation->Drug Susceptibility RNA Extraction Viral RNA Extraction Virus Isolation->RNA Extraction EC50 Determination EC50 Determination Drug Susceptibility->EC50 Determination Cross-Resistance Profile Cross-Resistance Profile EC50 Determination->Cross-Resistance Profile RT-PCR RT-PCR Amplification of Polymerase Genes RNA Extraction->RT-PCR Sequencing Sanger or Next-Gen Sequencing RT-PCR->Sequencing Mutation Analysis Identification of Resistance Mutations Sequencing->Mutation Analysis Mutation Analysis->Cross-Resistance Profile Clinical Sample Clinical Sample Clinical Sample->Virus Isolation

References

Safety Operating Guide

Proper Disposal of Baloxavir Marboxil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like baloxavir marboxil is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal procedures minimizes risks to personnel and the environment and ensures regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of this compound marboxil in a research environment.

Understanding this compound Marboxil Waste Profile

This compound marboxil is an antiviral prodrug that is hydrolyzed to its active form, this compound. While some safety data sheets (SDS) may classify it as non-hazardous, it is crucial to treat all research compounds with a high degree of caution. One SDS for this compound marboxil indicates it is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1] Therefore, disposal down the drain is not a permissible option.

Studies on the kinetic degradation of this compound marboxil reveal its stability under various conditions. It exhibits zero-order kinetics in acidic, neutral thermal, and photolytic degradation, while basic and oxidative conditions lead to first-order degradation.[2][3] This information is vital for understanding its environmental fate but does not provide a direct method for disposal.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] State and local regulations may be more stringent than federal mandates, and it is imperative that all laboratory personnel be familiar with the specific requirements of their institution and locality.

For laboratories, the EPA provides specific guidance for the management of hazardous waste, including pharmaceuticals.[1][5] Depending on the volume of hazardous waste generated, a laboratory may be classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG), each with distinct regulatory requirements.[6]

Step-by-Step Disposal Procedures for this compound Marboxil

The following procedures are based on general best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical waste in a laboratory setting. These steps should be adapted to comply with the specific protocols of your institution.

Waste Segregation and Collection
  • Do not mix this compound marboxil waste with general laboratory trash or biohazardous waste.

  • Designated Waste Container: Collect all solid waste contaminated with this compound marboxil (e.g., unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and contaminated lab supplies) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound Marboxil), and the accumulation start date.

  • Liquid Waste: Collect liquid waste containing this compound marboxil (e.g., solutions, reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Storage of this compound Marboxil Waste
  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]

Waste Disposal
  • Contact EHS: Once the waste container is full or has reached its accumulation time limit (as defined by your generator status and institutional policy), contact your institution's EHS department to arrange for pickup and disposal.

  • Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor to ensure the proper treatment and disposal of the this compound marboxil waste, typically through incineration at a permitted facility.[7]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with EPA and institutional requirements.

Quantitative Data Summary

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity limits apply
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days (or 270 days if waste must be transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days

Data sourced from the U.S. Environmental Protection Agency.

Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound marboxil for disposal purposes are not available in the reviewed literature. The recommended procedure is to manage it as chemical waste through a licensed disposal facility.

This compound Marboxil Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound marboxil waste in a laboratory setting.

Baloxavir_Disposal_Workflow This compound Marboxil Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Disposal Coordination cluster_3 Final Disposition Generate_Waste This compound Marboxil Waste Generated (Solid or Liquid) Segregate_Waste Segregate from General & Biohazardous Waste Generate_Waste->Segregate_Waste Collect_Waste Collect in Labeled Hazardous Waste Container Segregate_Waste->Collect_Waste Proper Handling Store_Waste Store in Designated Satellite Accumulation Area Collect_Waste->Store_Waste Contact_EHS Contact Institutional EHS for Waste Pickup Store_Waste->Contact_EHS Container Full or Time Limit Reached EHS_Manages_Disposal EHS Arranges Disposal with Licensed Vendor Contact_EHS->EHS_Manages_Disposal Incineration Incineration at a Permitted Facility EHS_Manages_Disposal->Incineration Compliant Transport

Caption: Workflow for the proper disposal of this compound marboxil.

By following these procedures and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound marboxil, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling of Baloxavir marboxil in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment. This compound marboxil, an antiviral agent, is considered a potent pharmaceutical compound, and appropriate precautions must be taken to minimize exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound marboxil, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE ItemSpecifications and Usage Recommendations
Gloves Material: Nitrile gloves are recommended. They should be powder-free to prevent aerosolization of the compound. Practice: Double gloving is required when handling the solid compound or concentrated solutions. Change gloves every 30-60 minutes or immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.
Eye Protection Type: Safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical splash goggles are mandatory. Additional Protection: When handling larger quantities of powder or if there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection For Powdered Form: A NIOSH-certified N95 or N100 respirator is required when handling powdered this compound marboxil to prevent inhalation. All personnel using respirators must be fit-tested and trained in their proper use. For Solutions: Respiratory protection is generally not required when working with dilute solutions in a well-ventilated area or a chemical fume hood. However, a risk assessment should be performed for each specific procedure.
Lab Coat/Gown Type: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The gown should close in the back. Practice: Lab coats must be changed immediately if contaminated. They should not be worn outside of the designated laboratory area.
Shoe Covers Requirement: Disposable shoe covers should be worn when handling significant quantities of powdered this compound marboxil or in the event of a spill.

Operational Plan: Handling Procedures

All work with powdered this compound marboxil should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. When preparing solutions, add the solid to the solvent slowly to avoid dust generation.

Experimental Protocol: Viral Yield Reduction Assay

This protocol outlines a typical in vitro experiment to determine the antiviral activity of this compound marboxil.

1. Cell Culture and Seeding:

  • Culture Madin-Darby Canine Kidney (MDCK) cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Two days prior to the experiment, seed the MDCK cells into 96-well plates to achieve a confluent monolayer on the day of infection.

2. Preparation of this compound Marboxil Solutions:

  • Prepare a stock solution of this compound marboxil in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in infection medium (MEM with 0.5% BSA and antibiotics) to achieve the desired test concentrations.

3. Virus Infection:

  • Aspirate the culture medium from the confluent MDCK cell monolayers.
  • Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI) (e.g., 0.01).
  • Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

4. Treatment with this compound Marboxil:

  • After the incubation period, remove the virus inoculum.
  • Add the previously prepared dilutions of this compound marboxil to the corresponding wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

5. Incubation and Sample Collection:

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the virus strain and desired endpoint.
  • After the incubation period, collect the supernatant from each well for viral titer determination.

6. Viral Titer Determination:

  • Determine the viral titer in the collected supernatants using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

7. Data Analysis:

  • Calculate the reduction in viral titer for each concentration of this compound marboxil compared to the virus-only control.
  • Determine the EC50 (50% effective concentration) of the compound.

Disposal Plan

All waste generated from the handling of this compound marboxil must be considered pharmaceutical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and any material used for spill cleanup should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound marboxil and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Visualizations

Caption: Workflow for the safe handling of this compound marboxil in a laboratory setting.

Spill_Response_Plan Start Spill Occurs Evacuate Alert others and evacuate the immediate area Start->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess Don_PPE Don appropriate PPE (double gloves, respirator, gown, goggles) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Cleanup Clean the spill area (work from outside in) Contain->Cleanup Dispose Dispose of all contaminated materials as hazardous waste Cleanup->Dispose Decontaminate Decontaminate the area and reusable equipment Dispose->Decontaminate Report Report the spill to the Safety Officer Decontaminate->Report

Caption: Step-by-step spill response plan for this compound marboxil.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.